Hydroxy-Amino-bis(PEG2-propargyl)
Description
Properties
IUPAC Name |
2-[bis[2-(2-prop-2-ynoxyethoxy)ethyl]amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO5/c1-3-9-19-13-15-21-11-6-17(5-8-18)7-12-22-16-14-20-10-4-2/h1-2,18H,5-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAWPKGCJLYIOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCN(CCO)CCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801190080 | |
| Record name | Ethanol, 2-[bis[2-[2-(2-propyn-1-yloxy)ethoxy]ethyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801190080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2100306-77-0 | |
| Record name | Ethanol, 2-[bis[2-[2-(2-propyn-1-yloxy)ethoxy]ethyl]amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-[bis[2-[2-(2-propyn-1-yloxy)ethoxy]ethyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801190080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Hydroxy-Amino-bis(PEG2-propargyl): A Versatile Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxy-Amino-bis(PEG2-propargyl), with CAS number 2100306-77-0, is a specialized chemical linker designed for applications in modern drug development, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its unique trifunctional structure, featuring a central amino-alcohol core, two polyethylene (B3416737) glycol (PEG) chains, and terminal propargyl groups, offers a combination of hydrophilicity, flexible spatial arrangement, and reactive handles for bioorthogonal conjugation. This guide provides a comprehensive overview of its properties, potential applications, and representative experimental protocols for its use in the construction of complex bioconjugates.
Introduction
The advent of targeted therapeutics has necessitated the development of sophisticated molecular tools to assemble complex drug constructs like Antibody-Drug Conjugates (ADCs) and PROTACs. Linkers are a critical component of these constructs, influencing their solubility, stability, pharmacokinetics, and efficacy. Hydroxy-Amino-bis(PEG2-propargyl) is a heterobifunctional, branched linker that has emerged as a valuable building block in this context. Its design incorporates key features to address common challenges in drug development:
-
PEGylation: The two PEG2 chains enhance the aqueous solubility of the linker and the resulting conjugate, which can improve bioavailability and reduce aggregation.[1][2]
-
Dual Propargyl Groups: The terminal alkyne functionalities serve as reactive handles for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[1][3] This allows for the precise and stable attachment of molecules containing azide (B81097) groups.[3]
-
Central Core: The amino-alcohol core provides a flexible, three-dimensional scaffold. The hydroxyl group offers an additional point for potential derivatization or can influence the physicochemical properties of the molecule.
Physicochemical and Structural Data
The structural and chemical properties of Hydroxy-Amino-bis(PEG2-propargyl) are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 2100306-77-0 | [4] |
| Molecular Formula | C16H27NO5 | [4] |
| Molecular Weight | 313.39 g/mol | [4] |
| Purity | Typically ≥95% or >98% | N/A |
| Synonyms | 2-[Bis[2-[2-(2-propyn-1-yloxy)ethoxy]ethyl]amino]ethanol | [4] |
| Canonical SMILES | C#CCOCCOCCN(CCO)CCOCCOCC#C | [4] |
| InChI Key | CFAWPKGCJLYIOW-UHFFFAOYSA-N | [4] |
Core Applications and Methodologies
The primary application of Hydroxy-Amino-bis(PEG2-propargyl) is as a linker in the synthesis of PROTACs.[5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[6] This linker can connect the target-binding ligand (warhead) to the E3 ligase-binding ligand.
Representative Experimental Protocol: PROTAC Synthesis via CuAAC
The following is a representative protocol for the final "click chemistry" step in a PROTAC synthesis, where an azide-functionalized E3 ligase ligand is coupled with a warhead that has been pre-conjugated to Hydroxy-Amino-bis(PEG2-propargyl).
Materials:
-
Warhead-Linker-Alkyne conjugate (prepared by reacting the warhead with the hydroxyl or amino group of a modified Hydroxy-Amino-bis(PEG2-propargyl))
-
E3 Ligase Ligand-Azide conjugate
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
Solvent: Dimethylformamide (DMF) or a mixture of tert-butanol (B103910) and water
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the Warhead-Linker-Alkyne conjugate (1.0 equivalent) and the E3 Ligase Ligand-Azide conjugate (1.0-1.2 equivalents) in the chosen solvent.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 equivalents).
-
In another vial, prepare an aqueous solution of CuSO4·5H2O (0.1-0.2 equivalents).
-
To the stirred solution of the alkyne and azide conjugates, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress using LC-MS to confirm the formation of the desired PROTAC product.
-
Upon completion, the reaction mixture can be diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine to remove the copper catalyst and other water-soluble reagents.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by preparative HPLC to yield the final PROTAC molecule.
Visualizing Workflows and Pathways
PROTAC Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule utilizing Hydroxy-Amino-bis(PEG2-propargyl) as a linker.
Caption: A generalized workflow for PROTAC synthesis.
PROTAC Mechanism of Action
This diagram illustrates the general mechanism of action for a PROTAC, which is the intended application for molecules synthesized using this linker.
Caption: The PROTAC-induced protein degradation pathway.
Conclusion
Hydroxy-Amino-bis(PEG2-propargyl) is a well-designed, versatile linker for advanced applications in drug discovery and bioconjugation. Its trifunctional nature, combining the benefits of PEGylation for improved solubility with the efficiency of click chemistry for conjugation, makes it a valuable tool for the synthesis of PROTACs and other complex therapeutic modalities. While specific published data on its direct use is limited, its structural components are well-established in the field, allowing for the rational design of experimental protocols. The continued development of such sophisticated linkers is crucial for advancing the next generation of targeted therapies.
References
- 1. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
"Hydroxy-Amino-bis(PEG2-propargyl)" molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-Amino-bis(PEG2-propargyl) is a heterotrifunctional polyethylene (B3416737) glycol (PEG) linker molecule integral to advancements in bioconjugation, chemical biology, and drug discovery. Its unique branched structure, featuring a central amino group, a hydroxyl terminus, and two propargyl groups, offers significant versatility for the synthesis of complex biomolecular conjugates. This guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental methodologies.
This molecule is particularly valuable in the development of Proteolysis Targeting Chimeras (PROTACs), where it can serve as a flexible linker to connect a target protein binder and an E3 ubiquitin ligase ligand. The propargyl groups are amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and widely used "click chemistry" reaction, for covalent ligation to azide-modified molecules. The hydroxyl group provides an additional site for further derivatization, enabling the creation of more complex or multi-functional constructs.
Core Data Presentation
The key quantitative data for Hydroxy-Amino-bis(PEG2-propargyl) are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C16H27NO5 |
| Molecular Weight | 313.39 g/mol |
| CAS Number | 2100306-77-0 |
| Purity | Typically ≥95% |
| Appearance | Varies (often a solid or oil) |
| Solubility | Soluble in DMSO, DMF, and water |
Experimental Protocols
The following protocols outline generalized experimental procedures relevant to the application of Hydroxy-Amino-bis(PEG2-propargyl) in the synthesis of PROTACs. These protocols may require optimization for specific target proteins and ligands.
Protocol 1: PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the sequential conjugation of an azide-functionalized E3 ligase ligand and an azide-functionalized target protein binder to the bis-propargyl linker.
Materials:
-
Hydroxy-Amino-bis(PEG2-propargyl)
-
Azide-functionalized E3 ligase ligand
-
Azide-functionalized target protein binder (warhead)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvents (e.g., DMSO, DMF, t-BuOH/H2O)
-
Purification supplies (e.g., HPLC)
Procedure:
-
First Click Reaction:
-
Dissolve Hydroxy-Amino-bis(PEG2-propargyl) (1 equivalent) and the azide-functionalized E3 ligase ligand (1 equivalent) in a suitable solvent such as a mixture of t-BuOH and water.
-
Add sodium ascorbate (0.5 equivalents) and copper(II) sulfate (0.1 equivalents) to the reaction mixture. TBTA can be added to stabilize the Cu(I) catalyst.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by LC-MS.
-
Upon completion, purify the mono-conjugated product by preparative HPLC.
-
-
Second Click Reaction:
-
Dissolve the purified mono-conjugated product (1 equivalent) and the azide-functionalized target protein binder (1 equivalent) in a suitable solvent.
-
Repeat the addition of sodium ascorbate and copper(II) sulfate as in the first step.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
Note on the Hydroxyl Group: The terminal hydroxyl group on the linker can be protected prior to the click reactions if it is not desired for further modification. Alternatively, it can be used for subsequent conjugation after the PROTAC is formed.
Mandatory Visualizations
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the mechanism of action for a PROTAC molecule. The PROTAC simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis
The logical workflow for synthesizing a PROTAC using a bis-propargyl linker is depicted below. This involves the sequential attachment of two distinct azide-containing molecules.
Caption: A flowchart outlining the key steps in the synthesis of a PROTAC using a bis-propargyl linker.
The Propargyl Group: A Linchpin in Click Chemistry for Advanced Research and Drug Development
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The propargyl group, a simple yet potent chemical moiety containing a terminal alkyne, stands at the heart of one of modern chemistry's most powerful tools: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click reaction." This guide provides a comprehensive technical overview of the pivotal role of the propargyl group in click chemistry. It delves into the intricate reaction mechanism, presents quantitative data on reaction performance, offers detailed experimental protocols for key applications, and explores its transformative impact on drug discovery and development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The Core of the Reaction: The Propargyl Group and the CuAAC
The utility of the propargyl group in click chemistry is intrinsically linked to the exceptional characteristics of the CuAAC reaction. This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne (provided by the propargyl group) and an azide (B81097).[1][2] The reaction is renowned for its high efficiency, quantitative yields, and remarkable specificity, proceeding under mild, often aqueous conditions, and tolerating a wide array of functional groups.[3][4] This bio-orthogonality makes it an ideal tool for complex biological settings.
The Dinuclear Copper-Mediated Mechanism
While initial proposals suggested a mononuclear copper catalyst, substantial evidence now supports a more complex dinuclear copper-mediated pathway as the kinetically favored route.[3][5] This mechanism elucidates the remarkable rate acceleration observed in CuAAC.
The catalytic cycle can be summarized in the following key steps:
-
Formation of the Copper-Acetylide Complex: In the presence of a copper(I) source, the terminal alkyne of the propargyl group is deprotonated to form a copper-acetylide intermediate. Kinetic studies have shown a second-order dependence on the copper concentration, pointing to the involvement of a dinuclear copper species.[3]
-
Coordination of the Azide: The azide then coordinates to one of the copper atoms in the dinuclear complex.
-
Cycloaddition: A [3+2] cycloaddition occurs between the activated alkyne and the coordinated azide, forming a six-membered copper-containing metallacycle.
-
Ring Contraction and Product Formation: This intermediate undergoes ring contraction to form the stable triazole ring.
-
Protonolysis and Catalyst Regeneration: The final step involves protonolysis, which releases the triazole product and regenerates the active dinuclear copper catalyst, allowing the cycle to continue.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
The Role of Hydrophilic PEG Linkers in Modern Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyethylene glycol (PEG) linkers have become an indispensable tool in drug discovery, offering a versatile strategy to enhance the therapeutic properties of a wide range of modalities, including antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and nanoparticle-based delivery systems. Their inherent hydrophilicity, biocompatibility, and tunable nature allow for the precise modulation of a drug's pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the core principles of hydrophilic PEG linkers, detailing their synthesis, characterization, and application in modern drug development. The content includes a thorough examination of quantitative data, detailed experimental protocols for key conjugation and analysis techniques, and visualizations of relevant biological pathways and experimental workflows to provide a practical resource for researchers in the field.
Introduction to Hydrophilic PEG Linkers
Polyethylene glycol is a water-soluble, non-toxic, and non-immunogenic polymer composed of repeating ethylene (B1197577) oxide units.[1][2] In drug discovery, PEG chains are utilized as flexible linkers to connect a therapeutic payload to a targeting moiety or to modify the surface of drug carriers. The process of covalently attaching PEG chains, known as PEGylation, can significantly improve the physicochemical properties of the resulting conjugate.[2]
The primary advantages of incorporating hydrophilic PEG linkers include:
-
Enhanced Solubility: PEG linkers can significantly increase the aqueous solubility of hydrophobic drugs, facilitating their formulation and intravenous administration.[1][3]
-
Improved Pharmacokinetics: By increasing the hydrodynamic radius of the drug conjugate, PEG linkers reduce renal clearance, leading to a prolonged circulation half-life.[4][5]
-
Reduced Immunogenicity: The flexible PEG chain can shield the drug or protein from the immune system, reducing the risk of an immune response.[6]
-
Controlled Drug Release: PEG linkers can be designed to be either stable (non-cleavable) or to release the drug under specific physiological conditions (cleavable).[7]
Bifunctional PEG linkers, possessing reactive groups at both ends, are critical for connecting two different molecules, such as an antibody and a cytotoxic drug in an ADC.[] These linkers can be synthesized with a variety of functional groups to allow for specific conjugation chemistries.[9][10]
Applications of Hydrophilic PEG Linkers in Drug Discovery
Antibody-Drug Conjugates (ADCs)
In ADCs, PEG linkers play a crucial role in connecting the monoclonal antibody to the potent cytotoxic payload. The choice of linker can significantly impact the ADC's stability, efficacy, and safety profile.[11] Hydrophilic PEG linkers help to overcome the challenges associated with hydrophobic payloads, preventing aggregation and improving the drug-to-antibody ratio (DAR).[12]
The length of the PEG linker is a critical parameter. Longer PEG chains can further enhance the solubility and pharmacokinetic properties of the ADC, but may in some cases lead to reduced in vitro cytotoxicity.[13][14] The optimal PEG linker length is therefore a balance between these factors and needs to be determined empirically for each ADC.[11]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target protein binder and the E3 ligase ligand is a key determinant of PROTAC efficacy.[15] PEG linkers are commonly used in PROTAC design to improve the solubility and cell permeability of these often large and hydrophobic molecules.[15][16] The flexibility of the PEG chain is also thought to be advantageous in allowing the PROTAC to adopt a conformation that facilitates the formation of a stable ternary complex between the target protein and the E3 ligase.[15]
Nanoparticle Drug Delivery
PEGylation is a widely used strategy to improve the systemic delivery of nanoparticle-based drugs. Coating nanoparticles with PEG creates a hydrophilic shield that reduces opsonization and uptake by the reticuloendothelial system (RES), thereby prolonging their circulation time.[2][17] The density and length of the PEG chains on the nanoparticle surface are critical parameters that influence their pharmacokinetic profile.[2][18] Longer PEG chains and higher PEG surface densities generally lead to longer circulation times.[18]
Quantitative Data on the Impact of PEG Linkers
The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker properties on the performance of different drug modalities.
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
| Linker | Drug-to-Antibody Ratio (DAR) | In Vitro Cytotoxicity (IC50, nM) | Plasma Half-life (t1/2, h) | Tumor Growth Inhibition (%) | Reference |
| No PEG | 2.1 | 0.5 | 120 | 60 | [14] |
| 4 kDa PEG | 2.0 | 2.25 | 300 | 85 | [14] |
| 10 kDa PEG | 1.9 | 11.0 | 1344 | 95 | [14] |
Table 2: Influence of PEG Linker Length on PROTAC Permeability and Degradation Activity
| PROTAC | Linker | cLogP | TPSA (Ų) | Cell Permeability (10⁻⁶ cm/s) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | Alkyl | 5.8 | 180 | 0.5 | 25 | 90 | [15][19] |
| PROTAC 2 | 1x PEG | 5.2 | 195 | 1.2 | 15 | 95 | [15][19] |
| PROTAC 3 | 3x PEG | 4.1 | 220 | 2.5 | 10 | 98 | [15][19] |
Table 3: Effect of PEG Chain Length and Surface Density on Nanoparticle Pharmacokinetics
| Nanoparticle Formulation | PEG MW (Da) | PEG Surface Density (%) | Particle Size (nm) | Zeta Potential (mV) | AUC₀₋₇₂h (µg·h/mL) | Reference |
| Uncoated | - | - | 112.8 | +35.0 | 15.2 | [2][18] |
| PEGylated | 2000 | 4.1 | 135.4 | +18.5 | 35.8 | [2][18] |
| PEGylated | 5000 | 4.3 | 158.2 | +12.1 | 58.7 | [2][18] |
| PEGylated | 5000 | 8.2 | 171.2 | +7.4 | 75.4 | [2][18] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis, purification, and characterization of PEGylated drug conjugates.
Synthesis of Heterobifunctional PEG Linkers
This protocol describes a general method for the synthesis of an amine-terminated and an azide-terminated PEG linker.
Materials:
-
α-Allyl-ω-hydroxyl PEG
-
Ethylene oxide
-
Allyl alcohol
-
Sodium azide (B81097) (NaN₃)
-
Thioacetic acid
-
2,2'-Dipyridyl disulfide
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Ammonia (B1221849) (7M in methanol)
Procedure:
-
Synthesis of α-Allyl-ω-hydroxyl PEG: Prepare through the ring-opening polymerization of ethylene oxide with allyl alcohol as an initiator.[20]
-
Synthesis of Azide-PEG-OH: a. Dissolve α-Allyl-ω-hydroxyl PEG in anhydrous DCM and pyridine. b. Add p-Toluenesulfonyl chloride (TsCl) and stir at room temperature. c. React the resulting tosylated PEG with sodium azide (NaN₃) in DMF to yield Azide-PEG-OH.[20]
-
Synthesis of Amine-PEG-OH: a. React α-Allyl-ω-hydroxyl PEG with cysteamine via radical addition to introduce a terminal amine group.[20]
-
Synthesis of Thiol-PEG-OH: a. React α-Allyl-ω-hydroxyl PEG with thioacetic acid. b. Hydrolyze the resulting thioester with ammonia in the presence of 2,2'-dipyridyl disulfide to yield the pyridyl disulfide protected thiol-PEG, which can be readily reduced to the free thiol.[9]
-
Purification: Purify the final products by precipitation in cold diethyl ether and characterize by ¹H NMR and mass spectrometry.[9][20]
PEGylation of Antibodies using NHS Esters
This protocol outlines the conjugation of an NHS-activated PEG linker to the lysine (B10760008) residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4-8.5)
-
NHS-activated PEG linker
-
Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) system
Procedure:
-
Antibody Preparation: Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.[21]
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the NHS-activated PEG linker in DMSO or DMF to a concentration of 10 mM.[1][3]
-
Conjugation Reaction: a. Calculate the required volume of the PEG-NHS ester solution to achieve a 10- to 50-fold molar excess over the antibody.[21] b. Slowly add the PEG-NHS ester solution to the antibody solution while gently stirring.[21] c. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[21]
-
Quenching the Reaction: Add the quenching solution to the reaction mixture to a final concentration of 50 mM and incubate for 15-30 minutes at room temperature.[21]
-
Purification: Purify the PEGylated antibody using a pre-equilibrated SEC column to remove unreacted PEG and other small molecules.[][21]
PEGylation of Thiol-Containing Molecules using Maleimide Chemistry
This protocol describes the conjugation of a maleimide-activated PEG linker to a molecule containing a free sulfhydryl group.
Materials:
-
Thiol-containing molecule (e.g., reduced antibody, peptide) in a thiol-free buffer (e.g., PBS, pH 7.0)
-
Maleimide-activated PEG linker
-
DMSO or DMF
Procedure:
-
Molecule Preparation: Dissolve the thiol-containing molecule in the conjugation buffer.[22][23]
-
PEG-Maleimide Solution Preparation: Prepare a stock solution of the maleimide-activated PEG linker in DMSO or DMF.[22][23]
-
Conjugation Reaction: a. Add the PEG-maleimide stock solution to the solution of the thiol-containing molecule to achieve a 10- to 20-fold molar excess.[22][23] b. Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[22][23]
-
Purification: Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted PEG-maleimide.[22][23]
Characterization of PEGylated Proteins
4.4.1. Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. It is a primary method for purifying PEGylated proteins and assessing the extent of aggregation.[][24]
Typical SEC Protocol:
-
System: HPLC or UPLC system with a UV detector.
-
Column: A silica-based column with an appropriate pore size for the expected molecular weight range of the native and PEGylated protein.
-
Mobile Phase: A buffered saline solution (e.g., PBS, pH 7.4).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Analysis: The PEGylated protein will elute earlier than the unmodified protein due to its larger hydrodynamic radius. The presence of high molecular weight species indicates aggregation.
4.4.2. Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. It is a powerful technique for separating PEGylated species with different degrees of PEGylation.[25]
Typical HIC Protocol:
-
System: HPLC system with a UV detector.
-
Column: A column packed with a hydrophobic stationary phase (e.g., butyl, phenyl).
-
Mobile Phase: A high salt buffer (e.g., sodium phosphate (B84403) with ammonium (B1175870) sulfate) for binding and a low salt buffer for elution. A gradient from high to low salt is used to elute the proteins.
-
Analysis: The PEGylated proteins will be less retained and elute earlier than the more hydrophobic native protein. Species with a higher degree of PEGylation will elute earlier.
4.4.3. Mass Spectrometry (MS)
MS is used to determine the exact mass of the PEGylated protein and to identify the sites of PEGylation.[26][27][28]
Typical Intact Mass Analysis Protocol:
-
System: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.[26][27]
-
Sample Preparation: The PEGylated protein is typically desalted using a reversed-phase C4 or C8 column.[29]
-
Ionization: Electrospray ionization (ESI) is commonly used.[28]
-
Data Analysis: The resulting mass spectrum will show a distribution of masses corresponding to the different numbers of PEG units attached to the protein. Deconvolution of the raw data is performed to obtain the zero-charge mass spectrum.[26][29]
Peptide Mapping for Site Analysis:
-
The PEGylated protein is digested with a protease (e.g., trypsin).
-
The resulting peptides are separated by reverse-phase HPLC and analyzed by tandem mass spectrometry (MS/MS).
-
The sites of PEGylation are identified by the mass shift of the modified peptides.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and workflows discussed in this guide.
Caption: A generalized experimental workflow for the synthesis, purification, and characterization of a PEGylated antibody-drug conjugate.
Caption: Mechanism of action for a PEGylated antibody-drug conjugate (ADC) targeting a tumor cell.
Caption: The mechanism of action of a PROTAC, highlighting the role of the PEG linker in facilitating the formation of the ternary complex.
Conclusion
Hydrophilic PEG linkers are a cornerstone of modern drug development, enabling the creation of more effective and safer therapeutics. Their ability to improve solubility, extend circulation half-life, and reduce immunogenicity has been instrumental in the success of numerous approved drugs and promising clinical candidates. A thorough understanding of the principles of PEG linker chemistry, conjugation techniques, and characterization methods is essential for researchers and scientists working to design the next generation of targeted therapies. The rational design and empirical optimization of PEG linker properties, particularly length and architecture, will continue to be a key factor in advancing the fields of ADCs, PROTACs, and nanoparticle-based drug delivery.
References
- 1. confluore.com [confluore.com]
- 2. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation [mdpi.com]
- 10. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 17. The long-circulating effect of pegylated nanoparticles revisited via simultaneous monitoring of both the drug payloads and nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. broadpharm.com [broadpharm.com]
- 23. confluore.com [confluore.com]
- 24. lcms.cz [lcms.cz]
- 25. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 26. sciex.com [sciex.com]
- 27. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 28. walshmedicalmedia.com [walshmedicalmedia.com]
- 29. ingenieria-analitica.com [ingenieria-analitica.com]
The Strategic Role of Hydroxy-Amino-bis(PEG2-propargyl) in Engineering Novel Proteolysis Targeting Chimeras: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven degradation of pathogenic proteins. The architecture of a PROTAC, comprising a target-binding ligand, an E3 ligase-recruiting moiety, and a connecting linker, is crucial to its efficacy. This technical guide delves into the core function and strategic application of "Hydroxy-Amino-bis(PEG2-propargyl)," a specialized three-arm polyethylene (B3416737) glycol (PEG) linker designed for the synthesis of advanced PROTAC constructs. While, to date, specific quantitative performance data for PROTACs incorporating this particular linker remains unpublished in peer-reviewed literature, this document will elucidate its intended mechanism of action based on its unique structural features and the established principles of PROTAC technology. We will provide a comprehensive overview of the general PROTAC mechanism, the anticipated role of this branched linker in next-generation degrader design, illustrative quantitative data from PROTACs with similar short PEG linkers, and detailed experimental protocols for the synthesis and evaluation of such molecules.
Introduction: The PROTAC Revolution
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1][] Unlike traditional small-molecule inhibitors that require sustained occupancy of a target's active site, PROTACs act catalytically.[] A single PROTAC molecule can induce the degradation of multiple target protein molecules, offering the potential for greater efficacy at lower doses and a more durable biological response.[3]
The mechanism of action involves the PROTAC molecule simultaneously binding to a POI and an E3 ubiquitin ligase, forming a ternary complex.[][4] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[4] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[]
The Central Role of the Linker in PROTAC Design
The linker component of a PROTAC is not merely a spacer but a critical determinant of its biological activity.[1][4] The length, composition, and rigidity of the linker influence the formation and stability of the ternary complex, which in turn dictates the efficiency and selectivity of protein degradation.[4][5] Polyethylene glycol (PEG) chains are among the most frequently used linker motifs in PROTAC design, largely due to their ability to enhance aqueous solubility and provide conformational flexibility.[1][4][6]
"Hydroxy-Amino-bis(PEG2-propargyl)": A Linker for Advanced PROTAC Architectures
"Hydroxy-Amino-bis(PEG2-propargyl)" (CAS: 2100306-77-0, Formula: C16H27NO5) is a branched, three-arm PEG-based linker. Its structure is notable for two terminal propargyl groups and one terminal hydroxyl group. This configuration suggests its utility in constructing more complex PROTACs beyond the traditional linear, bifunctional model.
-
Dual Propargyl Groups: The two propargyl moieties are reactive handles for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bio-orthogonal "click chemistry" reaction.[4] This allows for the straightforward and stable conjugation of two different azide-functionalized molecules. This could be:
-
Two ligands for the same target protein to create a bivalent PROTAC, potentially increasing avidity.
-
Ligands for two different target proteins to create a dual-target degrader.
-
A target protein ligand and another functional moiety, such as a fluorescent dye for imaging or a cell-penetrating peptide.
-
-
Hydroxyl Group: The terminal hydroxyl group provides an additional site for chemical modification, allowing for the attachment of a third functional group, such as an E3 ligase ligand.
-
PEG2 Spacers: The short diethylene glycol units enhance the water solubility of the resulting PROTAC, which can improve its pharmacokinetic properties.[6][7]
Mechanism of Action: A Predictive Analysis
Based on its structure, "Hydroxy-Amino-bis(PEG2-propargyl)" is designed to function as a central scaffold for assembling multi-specific or multi-valent PROTACs. The overarching mechanism of action of a PROTAC constructed with this linker would still follow the canonical pathway of ternary complex formation and subsequent proteasomal degradation. The key distinction lies in the architecture of the PROTAC molecule itself and its potential to engage targets in novel ways.
Quantitative Data from Analogous PROTACs
As previously stated, specific quantitative data for PROTACs synthesized with "Hydroxy-Amino-bis(PEG2-propargyl)" are not yet available in the public domain. However, to provide context, the following tables summarize data from studies on PROTACs that utilize short, flexible PEG linkers to degrade various target proteins. This data illustrates the key metrics used to evaluate PROTAC efficacy: DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation).
Table 1: Performance of BRD4-targeting PROTACs with Varying PEG Linker Lengths
| PROTAC Compound | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
|---|---|---|---|---|---|
| PROTAC (0 PEG units) | CRBN | Alkyne | < 500 | > 90 | [4] |
| PROTAC (1 PEG unit) | CRBN | PEG1 | > 5000 | N/A | [4] |
| PROTAC (2 PEG units) | CRBN | PEG2 | > 5000 | N/A | [4] |
| PROTAC (4 PEG units) | VHL | PEG4 | < 500 | > 90 |[4] |
Data is illustrative and sourced from studies on analogous compounds.
Table 2: Performance of EGFR/HER2-targeting PROTACs with PEG Linkers
| PROTAC Compound | Target(s) | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
|---|---|---|---|---|---|
| Compound 29 | EGFR & HER2 | 2 PEG units | EGFR: ~50, HER2: ~100 | > 90 | [5] |
| Compound 30 | EGFR (selective) | 3 PEG units | EGFR: ~50, HER2: no degradation | > 90 |[5] |
Data is illustrative and sourced from studies on analogous compounds.
Experimental Protocols
The following are detailed, representative protocols for the synthesis of a PROTAC using a propargyl-containing linker via CuAAC, and for the subsequent biological evaluation of the PROTAC's degradation activity.
Synthesis of a PROTAC via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating an azide-functionalized target ligand to a propargyl-containing linker that is pre-functionalized with an E3 ligase ligand.
Materials:
-
Azide-functionalized POI ligand (1 equivalent)
-
E3 ligase ligand-functionalized "Hydroxy-Amino-bis(PEG2-propargyl)" linker (1 equivalent)
-
Copper(II) sulfate pentahydrate (0.1 equivalents)
-
Sodium ascorbate (0.3 equivalents)
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) and water (4:1 v/v)
Procedure:
-
Dissolve the azide-functionalized POI ligand and the E3 ligase ligand-functionalized linker in the DMSO/water solvent mixture in a reaction vessel.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by high-resolution mass spectrometry and NMR to confirm its identity and purity.
Western Blotting for Protein Degradation Analysis
This protocol is a standard method to quantify the amount of a target protein in cells following treatment with a PROTAC.
Materials:
-
Cell line expressing the POI
-
PROTAC stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS. Add RIPA buffer to each well, incubate on ice for 15 minutes, and then scrape the cells. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample and load onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody against the POI overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the POI signal to the loading control signal to determine the percentage of protein degradation relative to the vehicle control.
Signaling Pathway Visualization
The ultimate biological effect of a PROTAC is dependent on the role of the protein it degrades. For instance, a PROTAC targeting the Androgen Receptor (AR) would disrupt androgen signaling, which is critical in prostate cancer.
Conclusion and Future Outlook
"Hydroxy-Amino-bis(PEG2-propargyl)" is a promising and versatile linker for the construction of advanced PROTACs. Its three-arm structure with orthogonal reactive groups (two propargyl and one hydroxyl) opens up possibilities for creating trivalent, bivalent, or dual-target degraders with potentially enhanced efficacy and novel mechanisms of action. While specific applications of this linker in published literature are yet to be reported, the principles of PROTAC design and the known reactivity of its functional groups provide a clear roadmap for its use. The experimental protocols and illustrative data presented in this guide offer a solid foundation for researchers and drug developers looking to incorporate this and similar advanced linkers into their targeted protein degradation programs. As the field of PROTACs continues to evolve, the development and strategic implementation of innovative linkers like "Hydroxy-Amino-bis(PEG2-propargyl)" will be paramount in unlocking the full therapeutic potential of this exciting modality.
References
- 1. precisepeg.com [precisepeg.com]
- 3. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. Targeted Protein Degrader Linkers - JenKem Technology USA [jenkemusa.com]
An In-depth Technical Guide to Three-Arm PEG Linkers for Complex Bioconjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of three-arm polyethylene (B3416737) glycol (PEG) linkers, covering their core concepts, advantages, and applications in the development of advanced bioconjugates such as Antibody-Drug Conjugates (ADCs), therapeutic hydrogels, and functionalized nanoparticles. Detailed experimental methodologies and quantitative data are presented to support researchers in this field.
Core Concepts of Three-Arm PEG Linkers
Polyethylene glycol (PEG) is a biocompatible, non-immunogenic, and highly water-soluble polymer widely used to enhance the therapeutic properties of biomolecules.[] The process of covalently attaching PEG chains, known as PEGylation, can improve a drug's pharmacokinetic profile by increasing its hydrodynamic size, which reduces renal clearance and shields it from proteolytic degradation and immune recognition.[][2]
While linear PEG linkers are common, branched or multi-arm PEGs offer distinct advantages.[] Three-arm PEG linkers, a prominent class of multi-arm PEGs, are synthesized from a central core molecule, such as glycerol, from which three PEG chains extend.[3][4] This branched architecture provides a unique platform for creating complex and highly functional bioconjugates.
1.1 Structure and Synthesis
Three-arm PEGs are typically synthesized through the ethoxylation of a trifunctional core molecule like glycerol.[3][4] The terminal end of each PEG arm can be functionalized with a variety of reactive groups to enable conjugation to biomolecules and payloads. Heterobifunctional three-arm linkers are particularly valuable, featuring different reactive groups on the arms. For instance, two arms might terminate in N-hydroxysuccinimide (NHS) esters for attaching drug molecules via amine groups, while the third arm could feature a maleimide (B117702) group for site-specific conjugation to a thiol group on an antibody.[5][6]
1.2 Advantages Over Linear PEG Linkers
The branched structure of three-arm PEGs imparts several key advantages over traditional linear PEGs, particularly in the context of drug delivery.
-
Increased Drug Loading: Multi-arm PEGs enable the attachment of multiple drug molecules per conjugation site on a protein, significantly increasing the drug-to-antibody ratio (DAR) in ADCs.[6][7] This allows for the delivery of a higher therapeutic payload to the target cell.[7]
-
Improved Pharmacokinetics (PK): For a given total molecular weight, branched PEG conjugates exhibit superior pharmacokinetic profiles compared to linear PEG conjugates.[8] This is attributed to a more effective shielding of the protein surface, which further reduces clearance rates and prolongs circulation half-life.[8]
-
Enhanced Solubility and Stability: The hydrophilic nature of the multiple PEG arms helps to solubilize hydrophobic drug molecules and can reduce aggregation of the final bioconjugate.[][9]
Quantitative Data Comparison
The structural differences between linear and branched PEGs translate into measurable differences in their in vivo performance.
Table 1: Comparative Pharmacokinetics of Linear vs. Branched PEG Conjugates This table summarizes data from a study comparing TNF nanobodies conjugated with different 40 kDa PEG architectures. The data illustrates the superior PK profile of branched PEGs.
| Parameter | Linear PEG (1 x 40 kDa) | Branched PEG (2 x 20 kDa) | Branched PEG (4 x 10 kDa) |
| Potency (in vitro) | Similar | Similar | Similar |
| PK Profile | Less Favorable | More Favorable | Superior |
| In Vivo Exposure | Lower | Higher | Highest |
| Conformation | Most Extended | More Compact | Most Compact |
Data adapted from a study on TNF nanobody-PEG conjugates.[8] The results indicate that for a given total PEG size, a higher degree of branching leads to a superior pharmacokinetic profile.[8]
Table 2: Properties of Multi-Arm PEG Hydrogels This table presents data on hydrogels formed with 4-arm and 8-arm PEG-Vinyl Sulfone, demonstrating how PEG architecture influences the physical properties of the resulting biomaterial.
| Property | 4-Arm PEG (5% w/v) | 8-Arm PEG (5% w/v) |
| Gel Formation Rate | Slower | Faster |
| Storage Modulus (Stiffness) | Lower | Higher |
| Swelling Ratio | Higher | Lower |
| Effect of Modification | More Affected | Less Affected |
Data adapted from a study on the crosslinking kinetics of multi-arm PEG hydrogels.[10] The 8-arm PEG formed gels faster and was less affected by modifications, suggesting more precise control over mechanical properties.[10]
Applications in Complex Bioconjugates
3.1 Antibody-Drug Conjugates (ADCs)
In ADCs, the linker is a critical component connecting a potent cytotoxic drug to a monoclonal antibody. Three-arm heterobifunctional PEGs are ideal for this application, allowing for a higher DAR without inducing aggregation, which can be a problem with hydrophobic drugs and linkers.[6][7] This enhanced drug loading can lead to greater therapeutic efficacy.[9]
References
- 2. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 3. Multiarm PEGs for Hydrogels - JenKem Technology [jenkemusa.com]
- 4. 3arm PEG Amine (glycerol), HCl salt [jenkemusa.com]
- 5. PEG Linkers for ADCs Archives - JenKem Technology USA [jenkemusa.com]
- 6. Multi-arm Heterobifunctional PEGs for ADCs - JenKem [jenkemusa.com]
- 7. Multi-Arm PEGs for ADCs [jenkemusa.com]
- 8. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. purepeg.com [purepeg.com]
- 10. Characterization of the crosslinking kinetics of multi-arm poly(ethylene glycol) hydrogels formed via Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for "Hydroxy-Amino-bis(PEG2-propargyl)" in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of "Hydroxy-Amino-bis(PEG2-propargyl)," a branched polyethylene (B3416737) glycol (PEG) derivative, in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This versatile reagent is valuable in bioconjugation, drug delivery systems, and the synthesis of complex biomolecular architectures.[1][2][3]
"Hydroxy-Amino-bis(PEG2-propargyl)" features two terminal propargyl groups, enabling the dual conjugation of azide-containing molecules, and a hydroxyl group that can be further functionalized.[2][4] The PEG spacers enhance solubility and biocompatibility, making it an ideal linker for creating advanced therapeutics and research tools.[1][5]
Core Principles of CuAAC Click Chemistry
The foundation of this protocol is the CuAAC reaction, a highly efficient and specific method for covalently linking molecules.[6] This reaction forms a stable triazole linkage between a terminal alkyne (like the propargyl groups on our linker) and an azide-modified molecule.[6] The reaction's bio-orthogonality ensures that it proceeds with minimal side reactions in complex biological samples.[6] A copper(I) catalyst, typically generated in situ from copper(II) sulfate (B86663) (CuSO₄) with a reducing agent like sodium ascorbate (B8700270), is essential for the reaction.[6] To enhance catalyst stability and protect biomolecules, a chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is commonly used.[7]
Experimental Protocols
This section outlines a general protocol for the conjugation of an azide-containing molecule to "Hydroxy-Amino-bis(PEG2-propargyl)". Researchers should optimize the reaction conditions for their specific application.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| Hydroxy-Amino-bis(PEG2-propargyl) | BroadPharm | BP-23548 |
| Azide-modified molecule | User-defined | - |
| Copper(II) Sulfate (CuSO₄) | e.g., Sigma-Aldrich | C1297 |
| Sodium Ascorbate | e.g., Sigma-Aldrich | A4034 |
| THPTA Ligand | e.g., BroadPharm | BP-22448 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | e.g., Thermo Fisher | 10010023 |
| Dimethylsulfoxide (DMSO) | e.g., Sigma-Aldrich | D8418 |
| Deionized Water | - | - |
Stock Solution Preparation
| Stock Solution | Concentration | Solvent |
| Hydroxy-Amino-bis(PEG2-propargyl) | 10 mM | DMSO or Water |
| Azide-modified molecule | 10-50 mM | DMSO or Water |
| CuSO₄ | 20-100 mM | Deionized Water |
| Sodium Ascorbate | 100-300 mM | Deionized Water |
| THPTA | 100 mM | Deionized Water |
Note: Prepare Sodium Ascorbate solution fresh before each experiment.
Step-by-Step Conjugation Protocol
-
Prepare Reactant Mixture: In a microcentrifuge tube, combine the "Hydroxy-Amino-bis(PEG2-propargyl)" and the azide-modified molecule in PBS buffer. The molar ratio will depend on the desired product (mono- or di-substituted). For a di-substituted product, use a slight excess of the azide (B81097) molecule (e.g., 2.2 equivalents).
-
Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA ligand solutions in a 1:2 to 1:5 molar ratio.[6][7] Allow this mixture to incubate for a few minutes at room temperature.
-
Add Catalyst: Add the THPTA/CuSO₄ premix to the reactant mixture. The final concentration of copper is typically in the range of 0.1 to 1 mM.
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM to initiate the click reaction.[7][8]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes.[6][7] Protect from light if using fluorescently labeled molecules.
-
Purification: Following the incubation, purify the conjugate to remove unreacted reagents, catalyst, and ligand. This is crucial for downstream applications, especially in cellular or in vivo studies.[6] Purification methods may include dialysis, size exclusion chromatography, or HPLC.
Quantitative Data Summary
The following table provides representative quantitative data for a typical CuAAC reaction. Actual results will vary depending on the specific reactants and conditions.
| Parameter | Typical Value | Notes |
| Reaction Time | 30 - 60 minutes | Can be optimized for specific reactants.[6][7] |
| Reaction Temperature | Room Temperature | Generally mild conditions are sufficient. |
| pH Range | 4 - 11 | Optimal pH is typically around 7.[6] |
| Molar Ratio (Azide:Alkyne) | 1.1:1 to 2.2:1 | Use a slight excess of the azide for complete conjugation. |
| Copper Catalyst Concentration | 0.1 - 1 mM | Higher concentrations can increase reaction rate but may require removal. |
| Ligand to Copper Ratio | 2:1 to 5:1 | Protects biomolecules and enhances the reaction.[6][8] |
| Reducing Agent Concentration | 1 - 5 mM | Freshly prepared sodium ascorbate is recommended.[8] |
| Expected Yield | > 90% | Click chemistry is known for its high efficiency and yields. |
Visualizing the Workflow and Chemistry
To aid in understanding the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for CuAAC click chemistry.
Caption: Schematic of the CuAAC reaction.
References
- 1. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 2. Hydroxy-Amino-Bis(PEG2-Propargyl) - CD Bioparticles [cd-bioparticles.net]
- 3. Hydroxy-amino-bis(peg2-propargyl) [myskinrecipes.com]
- 4. Hydroxy-Amino-bis(PEG2-propargyl), 2100306-77-0 | BroadPharm [broadpharm.com]
- 5. Hydroxy PEG, Hydroxyl PEG Linkers, PEG Alcohol Reagents | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for Peptide Bioconjugation using Hydroxy-Amino-bis(PEG2-propargyl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of therapeutic peptides represents a significant advancement in modern medicine, offering high specificity and reduced off-target toxicity. A critical component in the design of sophisticated peptide-based therapeutics is the linker molecule that conjugates the peptide to other moieties such as cytotoxic drugs, imaging agents, or moieties to improve pharmacokinetic profiles. "Hydroxy-Amino-bis(PEG2-propargyl)" is a novel, branched heterobifunctional linker designed for advanced bioconjugation strategies.
This linker features two terminal propargyl groups, enabling the dual conjugation of azide-containing molecules via the highly efficient and bio-orthogonal Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click reaction.[1][2] The branched structure, facilitated by short polyethylene (B3416737) glycol (PEG) spacers, offers several advantages over traditional linear linkers, including the potential for higher payload capacity, improved steric shielding, and enhanced solubility of the final conjugate.[][4][5] The terminal hydroxyl group provides an additional site for further chemical modification, adding to the linker's versatility. These characteristics make Hydroxy-Amino-bis(PEG2-propargyl) an ideal candidate for the development of next-generation peptide-drug conjugates (PDCs) and other complex bioconjugates.[6][7]
This document provides detailed application notes and a representative protocol for the bioconjugation of an azide-modified peptide with Hydroxy-Amino-bis(PEG2-propargyl).
Chemical Structure and Properties
Caption: Chemical structure of Hydroxy-Amino-bis(PEG2-propargyl).
Table 1: Physicochemical Properties of Hydroxy-Amino-bis(PEG2-propargyl)
| Property | Value |
| Molecular Formula | C₁₆H₂₇NO₅ |
| Molecular Weight | 313.39 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in water, DMSO, DMF, DCM |
| Reactive Groups | 2 x Propargyl, 1 x Hydroxyl |
| Purity | Typically >95% |
Principle of Bioconjugation
The primary application of Hydroxy-Amino-bis(PEG2-propargyl) in peptide bioconjugation is through the CuAAC "click" reaction. This reaction forms a stable triazole linkage between the terminal alkyne groups of the linker and an azide (B81097) group incorporated into the peptide.[8][9] The reaction is highly specific, efficient, and can be performed under mild, aqueous conditions, making it ideal for use with sensitive biological molecules.[1] The branched nature of the linker allows for the attachment of two azide-containing molecules to a single hydroxyl-containing core, which could be a targeting moiety or a scaffold for further functionalization.
Experimental Workflow
The overall workflow for the bioconjugation of an azide-modified peptide with Hydroxy-Amino-bis(PEG2-propargyl) followed by conjugation to a payload is depicted below.
Caption: Experimental workflow for peptide bioconjugation.
Detailed Experimental Protocol
This protocol describes the conjugation of a model azide-containing peptide (Peptide-N₃) to Hydroxy-Amino-bis(PEG2-propargyl).
Materials and Reagents
-
Azide-modified peptide (Peptide-N₃) (e.g., synthesized by incorporating an azido-amino acid)[10]
-
Hydroxy-Amino-bis(PEG2-propargyl)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270) (NaAsc)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Deionized water (ddH₂O), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure: CuAAC Reaction
-
Preparation of Stock Solutions:
-
Peptide-N₃: Prepare a 10 mM stock solution in ddH₂O.
-
Hydroxy-Amino-bis(PEG2-propargyl): Prepare a 20 mM stock solution in anhydrous DMSO.
-
CuSO₄: Prepare a 50 mM stock solution in ddH₂O.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in ddH₂O. Note: Prepare this solution fresh before each use.
-
THPTA: Prepare a 50 mM stock solution in ddH₂O.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
400 µL of PBS (pH 7.4)
-
50 µL of 10 mM Peptide-N₃ (Final concentration: 1 mM)
-
50 µL of 20 mM Hydroxy-Amino-bis(PEG2-propargyl) (Final concentration: 2 mM, 2 equivalents)
-
-
Vortex briefly to mix.
-
-
Initiation of the Click Reaction:
-
Prepare a premix of the copper catalyst by adding 5 µL of 50 mM CuSO₄ to 5 µL of 50 mM THPTA. Vortex briefly.
-
Add the 10 µL of the CuSO₄/THPTA premix to the reaction tube.
-
Add 10 µL of freshly prepared 100 mM sodium ascorbate to the reaction tube to initiate the reaction.
-
The final reaction volume is approximately 520 µL.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours with gentle shaking.
-
Monitor the reaction progress by taking small aliquots (e.g., 5 µL) at different time points and analyzing by LC-MS.
-
Purification of the Peptide-Linker Conjugate
-
Quenching the Reaction: After the reaction is complete (as determined by LC-MS), quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper catalyst.
-
RP-HPLC Purification:
-
Purify the reaction mixture using a preparative reverse-phase HPLC (RP-HPLC) system.[11][]
-
Column: C18 column (e.g., 10 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in ddH₂O.
-
Mobile Phase B: 0.1% TFA in ACN.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 4 mL/min.
-
Detection: Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the desired product peak.
-
-
Desalting and Lyophilization:
-
Pool the fractions containing the purified conjugate.
-
Remove the ACN by rotary evaporation.
-
Freeze the aqueous solution and lyophilize to obtain the purified peptide-linker conjugate as a white powder.
-
Characterization of the Conjugate
-
Purity Analysis:
-
Assess the purity of the final product by analytical RP-HPLC using a similar gradient as for purification.
-
-
Identity Confirmation:
-
Confirm the molecular weight of the purified conjugate using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[13] The expected mass will be the sum of the molecular weight of the Peptide-N₃ and the Hydroxy-Amino-bis(PEG2-propargyl), minus the mass of N₂ (which is lost from the azide).
-
Hypothetical Quantitative Data
The following table presents a representative set of data that could be expected from the bioconjugation of a 2 kDa azide-modified peptide with Hydroxy-Amino-bis(PEG2-propargyl).
Table 2: Representative Reaction and Purification Data
| Parameter | Value |
| Starting Peptide-N₃ Amount | 1.0 mg |
| Reaction Conversion (by LC-MS) | >95% |
| Purified Conjugate Yield | 0.85 mg (75%) |
| Final Purity (by HPLC) | >98% |
| Expected Mass (M+H)⁺ | 2313.39 Da |
| Observed Mass (M+H)⁺ | 2313.45 Da |
Advantages of the Branched Linker
The use of a branched linker like Hydroxy-Amino-bis(PEG2-propargyl) offers distinct advantages in the design of complex bioconjugates.
Caption: Advantages of the branched linker architecture.
-
Higher Payload Capacity: The two propargyl groups allow for the attachment of two molecules of interest, which can be particularly advantageous for increasing the potency of peptide-drug conjugates.[14]
-
Improved Pharmacokinetics: The PEG spacers enhance the hydrophilicity of the conjugate, which can lead to improved solubility, longer circulation half-life, and reduced immunogenicity.[15]
-
Versatility: The terminal hydroxyl group can be used for subsequent modifications, allowing for the creation of even more complex and multifunctional bioconjugates.
-
Steric Shielding: The branched structure can provide a "shielding" effect, protecting the peptide from enzymatic degradation.[]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Reaction Yield | Inactive catalyst; degradation of sodium ascorbate. | Use fresh sodium ascorbate solution; ensure proper storage of reagents; consider increasing catalyst concentration. |
| Side Product Formation | Oxidation of peptide or linker. | Degas solutions before use; ensure THPTA is in excess to protect the catalyst and biomolecule. |
| Poor HPLC Separation | Inappropriate gradient or column chemistry. | Optimize the HPLC gradient; try a different column stationary phase (e.g., C4 for more hydrophobic peptides). |
| Mass Discrepancy | Incomplete reaction; modification of the peptide. | Re-evaluate reaction conditions; check for potential side reactions such as oxidation by analyzing MS data carefully. |
Conclusion
Hydroxy-Amino-bis(PEG2-propargyl) is a versatile and powerful tool for the advanced bioconjugation of peptides. Its branched architecture and dual "clickable" functionalities, combined with the benefits of PEGylation, make it an excellent choice for researchers and drug developers aiming to create sophisticated and effective peptide-based therapeutics. The provided protocol offers a robust starting point for the successful implementation of this linker in various bioconjugation applications.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. jenabioscience.com [jenabioscience.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 6. Peptide–Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. cpcscientific.com [cpcscientific.com]
- 9. Click Chemistry Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 10. peptide.com [peptide.com]
- 11. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and specific method for the covalent ligation of molecules. This reaction forms a stable triazole linkage between a terminal alkyne and an azide (B81097), providing a versatile tool for bioconjugation, drug delivery, and materials science.[1][2][3] The incorporation of Polyethylene Glycol (PEG) linkers in CuAAC reactions further enhances the properties of the resulting conjugates by improving solubility, stability, and pharmacokinetic profiles.[1][4][5]
These application notes provide a comprehensive overview and detailed protocols for performing CuAAC reactions with PEG linkers, tailored for professionals in research and drug development.
Introduction to CuAAC with PEG Linkers
The CuAAC reaction is a highly reliable and regioselective cycloaddition that exclusively yields the 1,4-disubstituted triazole isomer.[1] The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[6][7] The inert nature of the azide and alkyne functional groups makes this reaction bioorthogonal, allowing for their incorporation into complex biomolecules such as proteins, peptides, and nucleic acids without interfering with their biological activity.[8][9]
PEG linkers are widely used in bioconjugation due to their hydrophilicity, biocompatibility, and ability to shield conjugated molecules from proteolytic degradation and immune responses.[4][5] In the context of drug development, particularly for Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), PEG linkers can improve the solubility of hydrophobic drugs and modulate the overall pharmacokinetic properties of the conjugate.[1][5][10] The combination of CuAAC and PEG linkers provides a powerful platform for the precise construction of complex bioconjugates with tailored properties.
Reaction Mechanism and Workflow
The CuAAC reaction proceeds through a catalytic cycle initiated by the formation of a copper(I)-acetylide intermediate. This intermediate then reacts with the azide to form a six-membered cupracycle, which subsequently rearranges and protonates to yield the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst. To protect sensitive biomolecules from oxidative damage that can be caused by the copper catalyst, a chelating ligand is often employed.[1][8]
Diagram: CuAAC Reaction Mechanism
Caption: A simplified diagram of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.
Quantitative Data Summary
The efficiency of CuAAC reactions with PEG linkers can be influenced by several factors including the choice of catalyst, ligand, solvent, and temperature. The following tables summarize typical reaction conditions and reported yields for various applications.
Table 1: General CuAAC Reaction Parameters
| Parameter | Typical Range/Value | Notes |
| Copper Source | CuSO₄, CuBr, CuI | CuSO₄ is most common for in situ Cu(I) generation.[6][11] |
| Reducing Agent | Sodium Ascorbate | Typically used in 5-10 fold excess to copper.[1] |
| Copper Concentration | 50 - 250 µM | Higher concentrations can damage biomolecules.[1][6] |
| Ligand | THPTA, TBTA, PMDETA | Ligands accelerate the reaction and protect biomolecules.[6][7][8] |
| Ligand:Copper Ratio | 5:1 | A common ratio to ensure catalyst stability and protection.[1][6] |
| Solvent | Aqueous buffers (PBS, HEPES), DMSO, DMF, THF | Co-solvents like DMSO can aid solubility of reagents.[6][12][13] |
| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can be used for sensitive biomolecules.[1] |
| Reaction Time | 1 - 24 hours | Varies depending on substrates and conditions.[1][13][14] |
Table 2: Example CuAAC Reaction Yields with PEG Linkers
| Application | Reactants | Conditions | Yield | Reference |
| PEGylation of Resorcinarene | Azido-resorcinarene + Alkyne-PEG | CuBr, PMDETA, DMF, 40°C, 48h | 84% | [11][14] |
| PEG-Coumarin Conjugate Synthesis | Azido-coumarin + Alkyne-PEG | scCO₂, 130 bar, 35°C, 24h | 82.32% | [13] |
| Peptide-Peptide Conjugation | Azido-peptide + Alkyne-peptide | CuSO₄, NaAsc, RT | >95% | [2] |
| ADC Formation | Alkyne-antibody + Azide-payload | General CuAAC bioconjugation protocol | DAR dependent | [1] |
Experimental Protocols
The following protocols provide a generalized framework for performing CuAAC reactions with PEG linkers for bioconjugation. Optimization may be required for specific substrates and applications.
Diagram: General Experimental Workflow for CuAAC Bioconjugation
Caption: A step-by-step workflow for a typical CuAAC bioconjugation experiment.
Protocol 1: General CuAAC Bioconjugation
This protocol describes the conjugation of an azide-modified biomolecule to an alkyne-functionalized PEG linker.
Materials:
-
Azide-functionalized biomolecule (e.g., protein, peptide)
-
Alkyne-functionalized PEG linker
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Reaction buffer (e.g., PBS pH 7.4, HEPES)[6]
-
Quenching solution (e.g., 50 mM EDTA)
-
Purification system (e.g., SEC column, dialysis tubing)
Procedure:
-
Prepare Reactant Mixture: In a reaction vessel, combine the azide-functionalized biomolecule and the alkyne-functionalized PEG linker in the desired molar ratio in the reaction buffer.
-
Prepare Catalyst Complex: In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is commonly used.[1]
-
Add Catalyst: Add the copper/ligand complex to the biomolecule/linker mixture. The final concentration of copper is typically in the range of 50-250 µM.[1]
-
Initiate Reaction: Initiate the cycloaddition by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.[1]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.[1] The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).[1]
-
Quench Reaction: Once the reaction is complete, quench it by adding EDTA to chelate the copper.[1]
-
Purification: Purify the final conjugate using a suitable method to remove excess reagents and byproducts. Size-exclusion chromatography (SEC) or dialysis are effective for separating the PEGylated product from smaller molecules.[12][15][] Ion-exchange chromatography (IEX) can be used to separate based on changes in surface charge upon PEGylation.[15][]
Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) via CuAAC
This protocol outlines the steps for creating an ADC using an alkyne-modified antibody and an azide-containing cytotoxic payload linked via PEG.
Part A: Antibody Modification with an Alkyne-PEG Linker
-
Activate Linker: Activate the carboxylic acid of a propargyl-PEG-acid linker using a standard coupling agent like EDC/NHS in an appropriate buffer (e.g., MES buffer, pH 6.0).[1]
-
Antibody Conjugation: Add the activated linker to the antibody solution in a suitable buffer (e.g., PBS, pH 7.4). The molar ratio of linker to antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized.[1]
-
Purification: Remove the excess linker and byproducts by dialysis or size-exclusion chromatography.[1]
Part B: CuAAC Reaction for Payload Attachment
-
Follow the general CuAAC bioconjugation protocol described in Protocol 1, using the alkyne-modified antibody from Part A and the desired azide-containing cytotoxic payload.
-
Characterization: After purification, characterize the final ADC for DAR, purity, and aggregation using techniques such as Hydrophobic Interaction Chromatography (HIC), SEC, and LC-MS.[1]
Troubleshooting Common Issues
Low yields or incomplete reactions in CuAAC can often be attributed to a few key factors.
Table 3: Troubleshooting Guide for CuAAC Reactions
| Problem | Possible Cause | Solution | Reference |
| Low or No Reaction | Oxidation of Cu(I) to inactive Cu(II) | Degas solvents and use freshly prepared sodium ascorbate. Ensure an appropriate ligand is used to stabilize Cu(I). | [12] |
| Degradation of reagents | Use fresh, high-quality azide and alkyne reagents. Store reagents properly. | [12] | |
| Incompatible buffer | Avoid buffers containing strong chelators (e.g., Tris) that can sequester copper. Phosphate (B84403) buffers are generally suitable if the catalyst is pre-mixed with the ligand. | [6] | |
| Precipitation during reaction | Poor solubility of reactants or product | Add a co-solvent like DMSO or DMF to improve solubility. | [6][12] |
| Copper phosphate precipitation | Pre-form the copper-ligand complex before adding to a phosphate-containing buffer. | [6] | |
| Difficulty in Purification | PEGylated product is soluble in many solvents | Consider precipitation by adding a non-solvent. For large biomolecules, dialysis or SEC are effective. | [12] |
| Streaking on silica (B1680970) gel chromatography | Alternative purification methods like reverse-phase chromatography or IEX may be more suitable. | [12] |
Applications in Drug Development
The modularity and efficiency of CuAAC with PEG linkers make it a valuable tool in modern drug discovery.
-
Antibody-Drug Conjugates (ADCs): CuAAC allows for the site-specific conjugation of potent cytotoxic drugs to antibodies, leading to ADCs with a well-defined drug-to-antibody ratio (DAR).[1] The PEG linker can enhance the solubility and stability of the ADC and influence its pharmacokinetic profile.[4][5]
-
Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that induce the degradation of a target protein.[1] CuAAC is ideal for linking the target-binding moiety and the E3 ligase-recruiting moiety via a PEG linker, facilitating rapid synthesis and optimization of PROTAC libraries.[1][11]
Conclusion
The copper-catalyzed azide-alkyne cycloaddition reaction, when combined with the advantageous properties of PEG linkers, provides a robust and versatile platform for the synthesis of complex bioconjugates. The high efficiency, specificity, and biocompatibility of this methodology have established it as a critical tool for researchers and professionals in the field of drug development and beyond. The protocols and data presented here serve as a foundation for the application of this powerful technology, with the understanding that optimization of reaction conditions is key to achieving desired outcomes.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry [mdpi.com]
- 3. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linker: A Key Linker That Facilitates Drug-targeted ADC Therapy [sinopeg.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Antibodies with "Hydroxy-Amino-bis(PEG2-propargyl)"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and stable conjugation of therapeutic or imaging agents to monoclonal antibodies (mAbs) is a cornerstone of modern targeted therapies, including antibody-drug conjugates (ADCs) and in vivo imaging agents. The choice of linker is critical to the efficacy, safety, and pharmacokinetic profile of the resulting conjugate. "Hydroxy-Amino-bis(PEG2-propargyl)" is a novel, branched, heterobifunctional linker designed to offer enhanced control over antibody labeling.
This linker possesses a central amino group for covalent attachment to an antibody, a hydroxyl group that can be used for further modifications or to improve solubility, and two terminal propargyl groups. These propargyl groups enable the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction for the attachment of azide-modified payloads.[1][2] The dual propargyl functionality allows for the potential attachment of two payload molecules per linker, offering a strategy to increase the drug-to-antibody ratio (DAR) in a controlled manner. The integrated polyethylene (B3416737) glycol (PEG) spacers enhance the hydrophilicity of the conjugate, which can improve solubility, reduce aggregation, and potentially extend circulation half-life.[3][]
These application notes provide detailed protocols for the labeling of antibodies with "Hydroxy-Amino-bis(PEG2-propargyl)" and subsequent conjugation to an azide-containing payload. It also includes methods for the characterization of the resulting conjugates and discusses potential applications in targeted therapy.
Applications in Targeted Therapy
Antibodies labeled with "Hydroxy-Amino-bis(PEG2-propargyl)" are versatile tools for a range of applications in research and drug development. The ability to conjugate a variety of azide-modified molecules opens up numerous possibilities.
-
Antibody-Drug Conjugates (ADCs): The primary application is in the development of ADCs for cancer therapy.[5] By attaching potent cytotoxic drugs, the antibody can specifically deliver the payload to tumor cells expressing the target antigen, thereby minimizing systemic toxicity.[6] The dual propargyl nature of the linker allows for the creation of ADCs with a potentially higher and more defined DAR.
-
In Vivo Imaging: Fluorophores, radiotracers, or contrast agents modified with an azide (B81097) group can be conjugated to the antibody for non-invasive imaging applications such as positron emission tomography (PET) or fluorescence imaging to track antibody distribution and target engagement.
-
Targeted Drug Delivery: Beyond cytotoxic drugs, other therapeutic agents like small interfering RNAs (siRNAs), peptides, or oligonucleotides can be delivered to specific cell types.
Targeting Key Signaling Pathways:
Labeled antibodies can be directed against various cell surface receptors that are overexpressed in diseases like cancer. Examples of relevant signaling pathways include:
-
HER2 Signaling Pathway: Human Epidermal Growth Factor Receptor 2 (HER2) is overexpressed in a significant portion of breast and gastric cancers.[3][7][8] Monoclonal antibodies targeting HER2, such as Trastuzumab, can be labeled using this linker to deliver cytotoxic payloads and disrupt downstream signaling pathways like the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival.[9]
-
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is another key target in various epithelial cancers.[10][11] Antibodies like Cetuximab or Panitumumab can be conjugated with therapeutic agents to block ligand binding, induce receptor internalization, and deliver a cytotoxic payload to EGFR-expressing tumor cells, thereby inhibiting pathways that drive tumor growth and metastasis.[12][13]
-
PD-1/PD-L1 Immune Checkpoint Pathway: In immunotherapy, antibodies targeting Programmed cell death protein 1 (PD-1) or its ligand (PD-L1) can be used to block this inhibitory immune checkpoint and reactivate anti-tumor T-cell responses.[14][15] While the primary mechanism of these antibodies is to block the protein-protein interaction, they can also be used as targeting moieties to deliver immune-stimulating agents directly to the tumor microenvironment.[6][16]
Data Presentation
The following tables present representative quantitative data for antibody conjugation using methodologies analogous to those described in the protocols. The data is compiled from studies utilizing similar bifunctional PEG linkers and click chemistry for antibody labeling.
Table 1: Representative Antibody Labeling Efficiency with Bifunctional PEG Linkers
| Linker Type | Antibody | Linker:Antibody Molar Ratio | Labeling Efficiency (%) | Average Linkers per Antibody | Reference |
| Mal-PEG4-NHS | Trastuzumab | 10:1 | >95 | 3.5 | [17] |
| DBCO-PEG4-NHS | IgG1 | 20:1 | ~90 | 4.2 | [18] |
| Alkyne-PEG-NHS | IgG | 10:1 | >90 | Not Reported | [19] |
Table 2: Representative Drug-to-Antibody Ratio (DAR) for ADCs Prepared via Click Chemistry
| Antibody-Linker | Payload | Click Chemistry Method | Average DAR | DAR Range | Reference |
| Trastuzumab-Alkyne | Azide-MMAE | CuAAC | 3.8 | 0-8 | [20] |
| IgG1-Azide | DBCO-MMAF | SPAAC | 2.0 (site-specific) | 2 | [18] |
| Atezolizumab-Alkyne | Azide-PBD | CuAAC | 4.1 | 0-8 | [20] |
Table 3: Characterization of Labeled Antibodies
| Characterization Method | Parameter Measured | Typical Result | Reference |
| UV/Vis Spectroscopy | Protein Concentration & DAR | A280 for protein; Payload-specific wavelength for DAR | [] |
| Hydrophobic Interaction Chromatography (HIC) | DAR distribution and average DAR | Separation of species with different DARs | [] |
| Reversed-Phase Liquid Chromatography (RP-LC) | DAR of light and heavy chains | Determination of drug load on each chain | [22] |
| Mass Spectrometry (MS) | Molecular weight of conjugate | Confirmation of successful conjugation and DAR | [23] |
| Size Exclusion Chromatography (SEC) | Aggregation and purity | Detection of high molecular weight species | [] |
| ELISA / Flow Cytometry | Antigen Binding Affinity | KD value comparable to unlabeled antibody | [25] |
Experimental Protocols
Protocol 1: Two-Step Antibody Labeling with "Hydroxy-Amino-bis(PEG2-propargyl)"
This protocol describes the covalent attachment of the linker to the antibody via its amino group, reacting with carboxyl groups on the antibody. This is followed by the conjugation of an azide-modified payload using copper-catalyzed click chemistry.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Hydroxy-Amino-bis(PEG2-propargyl) linker
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Azide-modified payload (e.g., cytotoxic drug, fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate (B8700270)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Click Chemistry Buffer: PBS, pH 7.4
Procedure:
Step 1: Antibody Activation and Linker Conjugation
-
Prepare Antibody: Adjust the concentration of the antibody to 2-5 mg/mL in Reaction Buffer.
-
Prepare Linker Solution: Immediately before use, dissolve Hydroxy-Amino-bis(PEG2-propargyl) in DMSO to a final concentration of 10 mM.
-
Prepare Activation Reagents: Prepare 100 mM EDC and 100 mM NHS in anhydrous DMSO.
-
Activate Antibody: Add a 50-fold molar excess of EDC and NHS to the antibody solution. Incubate for 15 minutes at room temperature with gentle mixing.
-
Linker Conjugation: Add a 10- to 20-fold molar excess of the dissolved linker to the activated antibody solution.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
-
Purification: Remove excess linker and activation reagents using a desalting column equilibrated with PBS, pH 7.4. The antibody is now alkyne-modified.
Step 2: Click Chemistry Conjugation to Azide-Payload
-
Prepare Reagents:
-
Azide-payload: Dissolve in DMSO to a 10 mM stock solution.
-
CuSO₄: Prepare a 100 mM stock solution in water.
-
THPTA: Prepare a 200 mM stock solution in water.
-
Sodium Ascorbate: Prepare a fresh 100 mM stock solution in water.
-
-
Catalyst Premix: In a separate tube, mix CuSO₄ and THPTA in a 1:2 molar ratio. Let it stand for 3-5 minutes to form the copper-ligand complex.
-
Click Reaction:
-
To the alkyne-modified antibody solution, add the azide-payload to a final molar excess of 5-10 equivalents relative to the antibody.
-
Add the pre-formed copper-ligand complex to the antibody-payload mixture (typically 25 equivalents relative to the azide).
-
Initiate the reaction by adding sodium ascorbate (typically 40 equivalents relative to the azide).
-
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the antibody conjugate from excess payload and reaction components using a desalting column or size-exclusion chromatography equilibrated with PBS.
-
Characterization: Characterize the final conjugate for DAR, aggregation, and antigen-binding affinity as described in Table 3.
Protocol 2: Characterization of the Labeled Antibody
1. Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy
-
Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and at the maximum absorbance wavelength (λmax) of the payload.
-
Calculate the concentration of the antibody and the payload using the Beer-Lambert law (A = εcl) with their respective extinction coefficients.
-
The molar ratio of the payload to the antibody gives the average DAR.[]
2. DAR Distribution by Hydrophobic Interaction Chromatography (HIC)
-
Use a HIC column with a suitable stationary phase (e.g., Butyl-NPR).
-
Equilibrate the column with a high salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).
-
Inject the antibody conjugate and elute with a decreasing salt gradient to a low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).
-
Monitor the elution profile at 280 nm. Different peaks correspond to the antibody with different numbers of conjugated payloads. The average DAR can be calculated from the integrated peak areas.[]
3. Confirmation of Antigen Binding by ELISA
-
Coat a 96-well plate with the target antigen and block non-specific binding sites.
-
Add serial dilutions of the labeled antibody and the unlabeled control antibody.
-
Incubate, wash, and add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add the enzyme substrate and measure the absorbance.
-
Compare the binding curves of the labeled and unlabeled antibodies to ensure that the conjugation process has not significantly impacted antigen binding.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: HER2 signaling pathway and the inhibitory action of a labeled antibody.
References
- 1. imrpress.com [imrpress.com]
- 2. interchim.fr [interchim.fr]
- 3. Summary of Approved HER2 ADCs on The Market & in Clinical Trials | Biopharma PEG [biochempeg.com]
- 5. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment [frontiersin.org]
- 7. Antibody-drug conjugates in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | The Latest Battles Between EGFR Monoclonal Antibodies and Resistant Tumor Cells [frontiersin.org]
- 11. cusabio.com [cusabio.com]
- 12. Frontiers | The Role of Anti-EGFR Monoclonal Antibody in mCRC Maintenance Therapy [frontiersin.org]
- 13. EGFR-Directed ADCs for Cancer Treatment | Biopharma PEG [biochempeg.com]
- 14. mdpi.com [mdpi.com]
- 15. PD-1 and PD-L1 Checkpoint Signaling Inhibition for Cancer Immunotherapy: Mechanism, Combinations, and Clinical Outcome | Semantic Scholar [semanticscholar.org]
- 16. Frontiers | Targeting PD-1/PD-L-1 immune checkpoint inhibition for cancer immunotherapy: success and challenges [frontiersin.org]
- 17. benchchem.com [benchchem.com]
- 18. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. researchgate.net [researchgate.net]
- 22. agilent.com [agilent.com]
- 23. lcms.cz [lcms.cz]
- 25. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | MDPI [mdpi.com]
Application Notes and Protocols for the Functionalization of Biomolecules with Alkyne-PEG Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction
The functionalization of biomolecules using polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of peptides, proteins, oligonucleotides, and other biologically active molecules.[1][2][3] The covalent attachment of PEG chains can improve a biomolecule's solubility, increase its stability against enzymatic degradation, reduce immunogenicity, and prolong its circulation half-life by minimizing renal clearance.[2][4][5][6][7] Alkyne-functionalized PEG linkers are particularly versatile reagents in bioconjugation.[][9] The terminal alkyne group enables highly specific and efficient covalent bond formation with azide-containing molecules through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[][10][11][12] This bioorthogonal reaction is highly selective, proceeds under mild, aqueous conditions, and is compatible with a wide array of functional groups found in biological systems, making it an invaluable tool for creating well-defined bioconjugates.[2][][12][13]
Applications of Alkyne-PEG Linkers in Biomolecule Functionalization
The versatility of alkyne-PEG linkers has led to their application in numerous areas of biomedical research and drug development:
-
Drug Delivery and Antibody-Drug Conjugates (ADCs): Alkyne-PEG linkers are instrumental in the synthesis of ADCs, where a cytotoxic drug is attached to a monoclonal antibody.[14][15][16] The PEG spacer enhances the solubility and stability of the ADC, and cleavable versions can be designed to release the drug under specific physiological conditions.[15][16][17]
-
Bioconjugation and Bio-labeling: These linkers are widely used for the attachment of fluorescent dyes, biotin, or other reporter molecules to proteins, peptides, and nucleic acids for detection and imaging purposes.[9][12][14]
-
Tissue Engineering and Surface Modification: Alkyne-PEG linkers can be used to modify the surfaces of materials to improve their biocompatibility or to immobilize biomolecules for applications in tissue engineering and biosensing.[][18]
-
Diagnostics and Imaging: By attaching imaging agents to targeting biomolecules via alkyne-PEG linkers, researchers can develop novel probes for diagnostic applications, including in vivo imaging.[7][]
Key Experimental Workflow
The functionalization of a biomolecule with an alkyne-PEG linker followed by conjugation to a molecule of interest typically involves two main stages:
-
Activation of the Biomolecule: The biomolecule is first functionalized with an alkyne-PEG linker. This is often achieved by reacting a functional group on the biomolecule (e.g., a primary amine on a lysine (B10760008) residue) with a reactive group on the alkyne-PEG linker (e.g., an N-hydroxysuccinimide (NHS) ester).
-
Click Chemistry Conjugation: The alkyne-functionalized biomolecule is then reacted with an azide-containing molecule of interest (e.g., a fluorescent dye, a drug molecule) via a copper-catalyzed or strain-promoted click reaction to form a stable triazole linkage.
Caption: General workflow for biomolecule functionalization using alkyne-PEG linkers.
Quantitative Data Summary
The degree of PEGylation, which is the average number of PEG chains attached to a biomolecule, is a critical parameter that can influence the biological activity and pharmacokinetic properties of the conjugate.[19] Various analytical techniques can be used to characterize PEGylated biomolecules and determine the degree of PEGylation.[1][20]
| Analytical Technique | Information Provided | Reference |
| HPLC-MS | Separation and quantification of free PEG and PEGylated protein; determination of conjugate molecular weight, polymer mass distribution, and degree/sites of PEGylation. | [1][21] |
| MALDI-MS | Determination of molecular weight and homogeneity of PEGylated proteins. | [20] |
| ¹H NMR Spectroscopy | Quantitative determination of the degree of PEGylation. | [19][22] |
| Size-Exclusion Chromatography (SEC) | Determination of the hydrodynamic volume and apparent molecular weight of PEG-protein conjugates. | [3] |
Table 1: Analytical Techniques for Characterization of Alkyne-PEGylated Biomolecules.
The impact of PEGylation on the biological activity and half-life of a therapeutic protein is a key consideration. The following table provides example data illustrating this relationship for Interferon-α-2a (IFN-α-2a).
| IFN-α-2a Conjugate | ED₅₀ (pg/mL) | Half-life (hours) |
| Non-PEGylated | 7 | 1.2 |
| Mono-PEGylated (20 kDa PEG) | 50 - 300 | 13.3 |
| Di-PEGylated (2 x 20 kDa PEG) | 370 - 720 | 25.4 |
| Mono-PEGylated (40 kDa PEG) | Not specified | 34.1 |
| Mono-PEGylated (60 kDa PEG) | Not specified | 49.3 |
Table 2: Effect of PEGylation on the In Vitro Activity and Half-life of Interferon-α-2a. [23]
Experimental Protocols
Protocol 1: Functionalization of an Antibody (IgG) with Alkyne-PEG-NHS Ester
This protocol describes the labeling of a primary amine on an antibody with an alkyne-PEG-NHS ester.
Materials:
-
IgG solution (e.g., 2 mg/mL in PBS)
-
Alkyne-(PEG)n-NHS ester
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare IgG Solution: Dissolve 2 mg of IgG in 1 mL of amine-free buffer. If the initial buffer contains primary amines (e.g., Tris or glycine), exchange it with an amine-free buffer using a desalting column or dialysis.[24]
-
Prepare Alkyne-PEG-NHS Solution: Immediately before use, dissolve 1 mg of the Alkyne-(PEG)n-NHS ester in 75 µL of DMF or DMSO. Do not prepare stock solutions for storage as the NHS ester is moisture-sensitive and readily hydrolyzes.[24]
-
Reaction: Add 25 µL of the Alkyne-(PEG)n-NHS solution to the IgG solution.
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes or on ice for 2 hours.[24]
-
Purification: Remove unreacted Alkyne-(PEG)n-NHS by dialysis or using a desalting column.[24]
-
Storage: Store the alkyne-pegylated antibody under the same conditions as the unmodified antibody until ready for the click chemistry reaction.[24]
Caption: Workflow for IgG functionalization with Alkyne-PEG-NHS.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction
This protocol describes the conjugation of an alkyne-functionalized biomolecule with an azide-containing molecule using a copper(I) catalyst.
Materials:
-
Alkyne-functionalized biomolecule (from Protocol 1)
-
Azide-containing molecule (e.g., fluorescent dye, drug)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand stock solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 300 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
50 µL of alkyne-functionalized biomolecule (e.g., 1-5 mg/mL)
-
90 µL of PBS buffer
-
20 µL of 2.5 mM azide-containing molecule in DMSO or water
-
-
Add Copper Catalyst Premix:
-
Initiate Click Reaction: Add 10 µL of 300 mM sodium ascorbate solution to initiate the reaction. Vortex briefly to mix.[10]
-
Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.[10][11]
-
Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or precipitation to remove the catalyst and excess reagents.[13]
Caption: Signaling pathway of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Conclusion
The functionalization of biomolecules with alkyne-PEG linkers offers a robust and versatile platform for the development of novel therapeutics, diagnostics, and research tools. The ability to perform highly specific and efficient "click" chemistry conjugations under biocompatible conditions has solidified the importance of this methodology in the field of bioconjugation. Careful selection of the linker length and composition, along with precise control over the degree of PEGylation, are crucial for optimizing the properties of the final bioconjugate. The protocols and data presented herein provide a foundation for researchers to successfully implement these techniques in their own work.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 6. chempep.com [chempep.com]
- 7. purepeg.com [purepeg.com]
- 9. Alkyne PEG Click Chemistry, Alkyne Reagents & Linkers | AxisPharm [axispharm.com]
- 10. confluore.com.cn [confluore.com.cn]
- 11. broadpharm.com [broadpharm.com]
- 12. Click Chemistry – Med Chem 101 [medchem101.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Alkyne PEG, Alkyne linker, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. polysciences.com [polysciences.com]
- 19. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. walshmedicalmedia.com [walshmedicalmedia.com]
- 21. researchgate.net [researchgate.net]
- 22. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 25. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for Bioconjugation with Hydroxy-Amino-bis(PEG2-propargyl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-Amino-bis(PEG2-propargyl) is a heterobifunctional linker designed for advanced bioconjugation applications.[1][2] This molecule features a central amino group, a hydroxyl (-OH) group, and two terminal propargyl groups, each separated from the core by a diethylene glycol (PEG2) spacer.[1][2] The propargyl groups are ready handles for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a highly efficient and bioorthogonal reaction.[3][4][5] The hydroxyl group offers an additional site for chemical modification, allowing for the sequential or orthogonal conjugation of different molecules. The PEG spacers enhance the solubility and reduce the immunogenicity of the resulting bioconjugate.[6][7]
These characteristics make Hydroxy-Amino-bis(PEG2-propargyl) an ideal linker for constructing complex bioconjugates such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and targeted imaging agents.[6][7] This document provides detailed protocols for a typical two-step bioconjugation workflow, purification, and characterization of the resulting conjugates.
Experimental Workflow Overview
The experimental workflow for bioconjugation with Hydroxy-Amino-bis(PEG2-propargyl) typically involves a two-step process. First, the linker is conjugated to a primary biomolecule (e.g., a targeting antibody) through its hydroxyl or amino group. Subsequently, the two propargyl groups are utilized for the "click" reaction with an azide-modified payload (e.g., a cytotoxic drug or a fluorescent dye).
Caption: A typical two-step bioconjugation workflow using Hydroxy-Amino-bis(PEG2-propargyl).
Data Presentation
| Parameter | Step 1: Linker-Antibody Conjugation | Step 2: Payload "Click" Conjugation | Overall Yield |
| Reactants | Antibody, Activated Linker | Linker-Antibody, Azide-Payload | - |
| Molar Ratio (Linker/Payload:Antibody) | 10:1 | 5:1 (per propargyl group) | - |
| Reaction Time (hours) | 4 | 2 | 6 |
| Temperature (°C) | 25 | 25 | - |
| pH | 8.5 | 7.4 | - |
| Conjugation Efficiency (%) | 85 | 95 | - |
| Purification Method | Size Exclusion Chromatography (SEC) | Size Exclusion Chromatography (SEC) | - |
| Yield (%) | 70 | 80 | 56 |
| Drug-to-Antibody Ratio (DAR) | N/A | 1.8 - 2.0 | - |
Table 1: Representative quantitative data for a typical bioconjugation experiment.
Experimental Protocols
Materials
-
Hydroxy-Amino-bis(PEG2-propargyl)
-
Monoclonal Antibody (mAb) in Phosphate Buffered Saline (PBS)
-
p-Nitrophenyl chloroformate (for hydroxyl activation)
-
Anhydrous Dimethylformamide (DMF)
-
Azide-modified payload (e.g., Azido-PEG4-Drug)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
PBS, pH 7.4 and pH 8.5
-
Desalting columns (e.g., PD-10)
-
Amicon Ultra centrifugal filter units (10 kDa MWCO)
-
HPLC system with SEC and Reversed-Phase (RP) columns
-
Mass Spectrometer (e.g., ESI-QTOF)
Step 1: Activation of Hydroxy-Amino-bis(PEG2-propargyl) and Conjugation to an Antibody
This protocol describes the activation of the hydroxyl group of the linker and its subsequent conjugation to the lysine residues of a monoclonal antibody.
-
Linker Activation:
-
Dissolve Hydroxy-Amino-bis(PEG2-propargyl) (10 mg, 0.032 mmol) in anhydrous DMF (1 mL).
-
Add p-nitrophenyl chloroformate (7.7 mg, 0.038 mmol) and triethylamine (5.3 µL, 0.038 mmol).
-
Stir the reaction at room temperature for 2 hours.
-
The activated linker can be used directly in the next step.
-
-
Antibody Preparation:
-
Exchange the buffer of the antibody solution (e.g., 5 mg/mL) to PBS, pH 8.5 using a desalting column or buffer exchange with a centrifugal filter.
-
-
Conjugation Reaction:
-
Add a 10-fold molar excess of the activated linker solution to the antibody solution.
-
Incubate the reaction for 4 hours at room temperature with gentle shaking.
-
-
Purification of Linker-Antibody Conjugate:
-
Remove the excess, unreacted linker and byproducts by size exclusion chromatography (SEC) using a desalting column equilibrated with PBS, pH 7.4.
-
Alternatively, perform buffer exchange using centrifugal filter units.
-
Collect the protein-containing fractions.
-
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click" reaction between the propargyl groups on the linker-antibody conjugate and an azide-modified payload.
-
Preparation of "Click" Reagents:
-
Prepare a 10 mM stock solution of the azide-modified payload in DMSO.
-
Prepare a 50 mM stock solution of CuSO4·5H2O in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
"Click" Reaction:
-
To the purified linker-antibody conjugate (e.g., 1 mg/mL in PBS, pH 7.4), add the azide-modified payload to a final concentration that is a 5-fold molar excess over the available propargyl groups.
-
In a separate tube, pre-mix the CuSO4 and THPTA solutions in a 1:5 molar ratio.
-
Add the CuSO4/THPTA mixture to the antibody-payload solution to a final copper concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction for 2 hours at room temperature with gentle shaking, protected from light.
-
-
Purification of the Final Bioconjugate:
-
Purify the final antibody-drug conjugate using SEC to remove excess payload and copper catalyst.
-
Collect the monomeric ADC fractions.[]
-
Characterization of the Bioconjugate
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Analyze the purified ADC by Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase HPLC (RP-HPLC).
-
Determine the average DAR by UV-Vis spectroscopy, measuring the absorbance at 280 nm (for the antibody) and at the characteristic wavelength of the payload.
-
-
Purity and Aggregation Analysis:
-
Assess the purity and the presence of aggregates by Size Exclusion Chromatography (SEC-HPLC).
-
-
Confirmation of Conjugation:
-
Confirm the molecular weight of the light and heavy chains of the reduced ADC using Mass Spectrometry (e.g., ESI-QTOF) to verify the successful conjugation of the linker and payload.[9]
-
Application in Targeted Drug Delivery: An ADC Example
Antibody-drug conjugates leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic drug to cancer cells. The linker plays a crucial role in the stability and efficacy of the ADC.
Caption: Mechanism of action for an antibody-drug conjugate.
This generalized pathway illustrates how an ADC, constructed using a linker like Hydroxy-Amino-bis(PEG2-propargyl), can selectively target and eliminate cancer cells. The stability of the triazole linkage formed by click chemistry ensures that the cytotoxic payload remains attached to the antibody in circulation, minimizing off-target toxicity.[10] Upon internalization into the target cell, the drug is released, leading to cell death.
References
- 1. Hydroxy-Amino-bis(PEG2-propargyl), 2100306-77-0 | BroadPharm [broadpharm.com]
- 2. Hydroxy-Amino-bis(PEG2-propargyl), CAS 2100306-77-0 | AxisPharm [axispharm.com]
- 3. interchim.fr [interchim.fr]
- 4. interchim.fr [interchim.fr]
- 5. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 7. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 9. Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Purification of Hydroxy-Amino-bis(PEG2-propargyl) Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The "Hydroxy-Amino-bis(PEG2-propargyl)" moiety is a versatile, heterobifunctional linker increasingly utilized in the synthesis of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics.[1][2][3] Its structure comprises a central amino group for initial conjugation, two propargyl groups for subsequent click chemistry reactions, and a hydroxyl group that can be further modified.[4][5] The dual PEG2 spacers enhance the solubility and pharmacokinetic properties of the resulting conjugates.[1][6][7]
The successful synthesis of conjugates using this linker invariably produces a mixture of desired product, unreacted starting materials, and various side products. Therefore, robust purification strategies are critical to isolate the conjugate of interest with high purity, which is essential for accurate downstream biological evaluation and therapeutic applications.
These application notes provide detailed protocols for the purification of "Hydroxy-Amino-bis(PEG2-propargyl)" conjugates using standard chromatography techniques, primarily focusing on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Size-Exclusion Chromatography (SEC).
Purification Strategies Overview
The choice of purification strategy depends largely on the properties of the molecule conjugated to the "Hydroxy-Amino-bis(PEG2-propargyl)" linker. The most common purification techniques for PEGylated compounds are RP-HPLC and SEC.[][9][10]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most powerful technique for purifying PEGylated small molecules and peptides.[11][12] Separation is based on the hydrophobicity of the molecules. The PEG linker itself is hydrophilic, but the conjugated moieties and the propargyl groups introduce hydrophobic character, allowing for separation from unreacted, more polar starting materials.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius (size).[][9] This method is particularly useful for separating larger conjugates, such as those involving proteins or nanoparticles, from smaller unreacted linkers and other reagents.[13] It is also effective for buffer exchange and removing salt.[14]
Experimental Protocols
Protocol 1: Purification of a Small Molecule Conjugate using RP-HPLC
This protocol outlines the purification of a hypothetical conjugate where a hydrophobic small molecule drug (e.g., a kinase inhibitor) is attached to the amino group of "Hydroxy-Amino-bis(PEG2-propargyl)".
Workflow Diagram:
Caption: Workflow for small molecule conjugate purification.
Methodology:
-
Sample Preparation:
-
Following the conjugation reaction, precipitate the crude product if possible, or directly dilute the reaction mixture with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
RP-HPLC System and Column:
-
System: A preparative or semi-preparative HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 10 x 250 mm, 5 µm particle size). C4 or C8 columns can also be effective depending on the hydrophobicity of the conjugate.[12]
-
Detection: Monitor at a wavelength appropriate for the conjugated small molecule (e.g., 254 nm or 280 nm).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Gradient Elution:
-
A linear gradient is typically used to elute the conjugate. The exact gradient will need to be optimized based on the hydrophobicity of the conjugate.
-
Example Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B
-
45-50 min: 5% B
-
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major product peak.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Confirm the identity and mass of the purified conjugate using LC-MS.[10]
-
Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
-
Illustrative Data:
| Compound | Retention Time (min) | Purity (%) by Analytical HPLC | Yield (%) |
| Unreacted Small Molecule | 15.2 | - | - |
| Hydroxy-Amino-bis(PEG2-propargyl) | 8.5 | - | - |
| Purified Conjugate | 22.8 | >98 | 65 |
Protocol 2: Purification of a Peptide Conjugate via Click Chemistry using RP-HPLC and SEC
This protocol describes the purification of a conjugate where a peptide (containing an azide (B81097) group) is attached to one of the propargyl groups of the "Hydroxy-Amino-bis(PEG2-propargyl)"-small molecule conjugate from Protocol 1.
Workflow Diagram:
Caption: Workflow for peptide conjugate purification.
Methodology:
Part A: Initial Purification by RP-HPLC
-
Sample Preparation:
-
After the click chemistry reaction, dilute the mixture with Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
RP-HPLC System and Conditions:
-
Use the same system and mobile phases as in Protocol 1. A C18 or C4 column suitable for peptide separations is recommended.
-
The gradient will likely need to be adjusted to account for the increased hydrophilicity of the peptide conjugate.
-
Example Gradient:
-
0-5 min: 10% B
-
5-40 min: 10% to 70% B
-
40-45 min: 70% to 95% B
-
45-50 min: 95% to 10% B
-
50-55 min: 10% B
-
-
-
Fraction Collection:
-
Collect fractions of the main product peak. The desired conjugate should elute later than the unreacted "Hydroxy-Amino-bis(PEG2-propargyl)"-small molecule starting material.
-
Part B: Final Polishing and Buffer Exchange by SEC
-
Sample Preparation:
-
Pool the pure fractions from RP-HPLC and concentrate them if necessary.
-
-
SEC System and Column:
-
System: HPLC system with a UV detector.
-
Column: A size-exclusion column appropriate for the molecular weight of the peptide conjugate (e.g., a column with a 1-30 kDa separation range).
-
Mobile Phase: An isocratic mobile phase, such as Phosphate Buffered Saline (PBS) pH 7.4. This step also serves as a buffer exchange.
-
-
Elution and Collection:
-
Inject the concentrated sample.
-
The conjugate will elute as a single peak, well-separated from any remaining small molecule impurities or salts.
-
Collect the peak corresponding to the purified peptide conjugate.
-
Illustrative Data:
| Purification Step | Analyte | Retention Time/Volume | Purity (%) |
| RP-HPLC | Unreacted Peptide | 18.5 min | - |
| Unreacted Linker-Drug | 22.8 min | - | |
| Peptide Conjugate | 28.1 min | ~95 | |
| SEC | Final Peptide Conjugate | 12.5 mL | >99 |
| Salts/Small Molecules | >18 mL | - |
Analytical Characterization
Comprehensive characterization of the purified conjugate is essential. A combination of techniques should be employed:
-
Analytical RP-HPLC: To determine the final purity of the conjugate.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and therefore the identity of the conjugate.[10][15]
-
NMR (Nuclear Magnetic Resonance): For detailed structural elucidation, if required.
-
Dynamic Light Scattering (DLS): Useful for determining the hydrodynamic radius of larger conjugates.[10]
Conclusion
The purification of "Hydroxy-Amino-bis(PEG2-propargyl)" conjugates can be effectively achieved using a combination of reversed-phase and size-exclusion chromatography. The specific protocols must be optimized based on the physicochemical properties of the molecules conjugated to the linker. The methods described in these application notes provide a robust starting point for developing a purification strategy that yields a highly pure product suitable for scientific research and drug development.
References
- 1. precisepeg.com [precisepeg.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hydroxy-Amino-bis(PEG2-propargyl), 2100306-77-0 | BroadPharm [broadpharm.com]
- 5. Hydroxy-Amino-bis(PEG2-propargyl), CAS 2100306-77-0 | AxisPharm [axispharm.com]
- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 7. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 9. lcms.cz [lcms.cz]
- 10. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. enovatia.com [enovatia.com]
Application Notes and Protocols for the Characterization of Hydroxy-Amino-bis(PEG2-propargyl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-Amino-bis(PEG2-propargyl) is a heterobifunctional linker containing a hydroxyl group, an amino group, and two propargyl groups attached to a central amine via short polyethylene (B3416737) glycol (PEG) chains. This molecule is of significant interest in drug development, particularly in the synthesis of complex architectures like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3][4] The propargyl groups allow for click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), providing a versatile method for conjugation.[1][5] The hydroxyl and amino groups offer additional points for modification or to influence the physicochemical properties of the final conjugate.
Given its integral role in the construction of therapeutic molecules, rigorous analytical characterization of "Hydroxy-Amino-bis(PEG2-propargyl)" and its subsequent conjugates is paramount to ensure purity, identity, and consistency. These application notes provide a detailed overview of the key analytical techniques and protocols for the comprehensive characterization of this important building block.
Structural Elucidation and Purity Assessment
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential for the unambiguous structural confirmation and purity assessment of "Hydroxy-Amino-bis(PEG2-propargyl)".
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of PEGylated compounds.[6] Both ¹H and ¹³C NMR are crucial for confirming the presence of the key functional groups and the overall structure of the molecule.
Key Features to Confirm by NMR:
-
PEG Chains: The characteristic repeating ethylene (B1197577) glycol units will produce a prominent signal in the ¹H NMR spectrum, typically around 3.6 ppm.[7][8]
-
Propargyl Groups: The acetylenic proton (-C≡CH) will appear as a distinct triplet, while the methylene (B1212753) protons adjacent to the alkyne will also have a characteristic chemical shift.
-
Amino and Hydroxyl Groups: The protons associated with these groups will be present, though their chemical shifts can be broad and concentration-dependent.
-
Central Core: The signals corresponding to the protons on the carbon backbone connecting the functional groups should be identifiable.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the "Hydroxy-Amino-bis(PEG2-propargyl)" product in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) to a final concentration of 10-20 mg/mL.[6]
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Temperature: 25 °C.
-
Pulse Program: Standard single-pulse experiment.
-
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks to determine the relative ratios of the different types of protons, confirming the structure. The integration of the PEG signals relative to the propargyl and other backbone signals can confirm the PEG chain length.[9]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the "Hydroxy-Amino-bis(PEG2-propargyl)" product and to assess its purity. High-resolution mass spectrometry (HRMS) techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly useful.[9]
Key Information from MS:
-
Molecular Ion Peak: The primary peak in the mass spectrum should correspond to the calculated molecular weight of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺).
-
Purity: The absence of significant unexpected peaks indicates high purity.
-
Fragmentation Pattern: Tandem MS (MS/MS) can be used to fragment the molecule and confirm its structure by analyzing the resulting fragment ions. The fragmentation of PEG chains often results in a characteristic loss of 44 Da (C₂H₄O) units.[10][11]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., acetonitrile/water).
-
Liquid Chromatography (LC) Setup:
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a common choice.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometry (MS) Setup:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.
-
In-source fragmentation can be used to generate characteristic PEG fragment ions for identification.[12]
-
-
Data Analysis: Extract the mass spectrum for the eluting peak corresponding to the product. Compare the measured mass of the molecular ion with the theoretical mass.
| Technique | Parameter | Expected Result for Hydroxy-Amino-bis(PEG2-propargyl) |
| ¹H NMR | Chemical Shifts (ppm) | PEG protons (~3.6 ppm), Acetylenic proton (~2.4 ppm, t), CH₂ next to alkyne, other backbone protons. |
| Integration | Relative peak areas should correspond to the number of protons in each part of the molecule. | |
| ¹³C NMR | Chemical Shifts (ppm) | Peaks corresponding to PEG carbons, alkyne carbons, and other backbone carbons. |
| HRMS (ESI-TOF) | [M+H]⁺ | Measured m/z should be within 5 ppm of the calculated exact mass. |
Purity and Polydispersity Analysis by Chromatography
Chromatographic techniques are essential for determining the purity of the "Hydroxy-Amino-bis(PEG2-propargyl)" product and for identifying any oligomeric species or impurities.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating the target molecule from non-PEGylated impurities and byproducts.[13] Since PEG itself lacks a strong UV chromophore, detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or by coupling the HPLC to a mass spectrometer (LC-MS).[][15]
Experimental Protocol: RP-HPLC-ELSD
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1-2 mg/mL.
-
HPLC System:
-
Column: C8 or C18 reversed-phase column.[13]
-
Mobile Phase: A gradient of water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: ELSD.
-
-
Data Analysis: The purity of the sample is determined by the relative area of the main peak.
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
SEC/GPC separates molecules based on their hydrodynamic volume in solution and is particularly useful for analyzing the molecular weight distribution (polydispersity) of PEG-containing molecules.[16][17] For a discrete PEG linker like "Hydroxy-Amino-bis(PEG2-propargyl)", SEC/GPC can be used to confirm its monodispersity and to detect any higher molecular weight polymers that may have formed during synthesis.
Experimental Protocol: Aqueous SEC/GPC
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1-5 mg/mL.
-
SEC/GPC System:
-
Columns: A set of aqueous SEC/GPC columns suitable for the molecular weight range of interest.[18]
-
Mobile Phase: An aqueous buffer, such as phosphate-buffered saline (PBS).
-
Flow Rate: 0.5-1.0 mL/min.
-
Detector: Refractive Index (RI) detector.[]
-
-
Data Analysis: A single, sharp peak is expected for a monodisperse sample. The presence of shoulders or multiple peaks would indicate polydispersity or the presence of impurities.
| Technique | Parameter Measured | Expected Result |
| RP-HPLC | Purity (%) | >95% (as determined by peak area) |
| SEC/GPC | Polydispersity Index (PDI) | ~1.0 for a monodisperse species |
| Molecular Weight | Corresponds to the expected molecular weight based on calibration standards.[18] |
Workflow and Pathway Visualizations
The following diagrams illustrate the general analytical workflow for characterizing "Hydroxy-Amino-bis(PEG2-propargyl)" and a conceptual pathway for its use in PROTAC synthesis.
Caption: General analytical workflow for the characterization of "Hydroxy-Amino-bis(PEG2-propargyl)".
Caption: Conceptual signaling pathway for the synthesis of a PROTAC using "Hydroxy-Amino-bis(PEG2-propargyl)".
Conclusion
The comprehensive characterization of "Hydroxy-Amino-bis(PEG2-propargyl)" is critical for its successful application in drug development and other areas of biotechnology. The analytical techniques and protocols outlined in these application notes, including NMR, MS, HPLC, and SEC/GPC, provide a robust framework for ensuring the identity, purity, and quality of this versatile bifunctional linker. Adherence to these rigorous analytical standards will contribute to the development of safe and effective therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]
- 5. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 6. eurolab.tr [eurolab.tr]
- 7. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. | Semantic Scholar [semanticscholar.org]
- 8. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ingenieria-analitica.com [ingenieria-analitica.com]
- 12. Determination of the molecular weight of poly(ethylene glycol) in biological samples by reversed-phase LC-MS with in-source fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-performance liquid chromatographic method for the simultaneous determination of low-molecular-mass oligomers of polyethylene glycol in aqueous skin extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. lcms.cz [lcms.cz]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. waters.com [waters.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CuAAC Reactions with PEG Linkers
Welcome to our dedicated support center for researchers, scientists, and drug development professionals utilizing Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with PEG linkers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your reaction yields.
Troubleshooting Guide: Low Reaction Yield
Low or inconsistent yields are a frequent challenge in CuAAC reactions, particularly when working with large or complex biomolecules and PEG linkers. This guide addresses specific issues in a question-and-answer format to help you diagnose and resolve potential problems.
Q1: I am observing a very low or no yield in my CuAAC reaction. Where should I start troubleshooting?
A low or non-existent yield can stem from several factors, from reagent quality to reaction setup. A systematic approach is crucial for identifying the root cause.
-
Initial Checks:
-
Reagent Integrity: Confirm the purity and integrity of your azide- and alkyne-functionalized molecules, especially the PEG linker. Azides can be reduced and terminal alkynes can undergo side reactions if not stored properly. It is recommended to use fresh, high-quality reagents.[1][2]
-
Catalyst System: The copper(I) catalyst is the heart of the CuAAC reaction. Its absence or inactivation is a primary suspect for reaction failure. Ensure you have an active Cu(I) source.
-
Reaction Conditions: Verify that the solvent, temperature, and pH are appropriate for your specific reactants.
-
A logical first step is to perform a small-scale control reaction with simple, known-to-work azide (B81097) and alkyne partners (e.g., benzyl (B1604629) azide and phenylacetylene) under your standard conditions.
-
If the control reaction works, the issue likely lies with your specific PEGylated substrate(s), possibly due to steric hindrance or solubility issues.
-
If the control reaction also fails, the problem is more likely with a common component like the copper source, reducing agent, ligand, or the solvent system.
Q2: My reaction starts but seems to stall, resulting in a low yield. What could be the cause?
A stalling reaction often points to the degradation or deactivation of a key component over time.
-
Copper(I) Oxidation: The active catalyst in CuAAC is Cu(I). In the presence of oxygen, it can be readily oxidized to the inactive Cu(II) state. While some protocols mention that air can advance the redox potential of the reaction, an excess can be detrimental.[3]
-
Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon), especially for prolonged reactions. De-gas all solvents and solutions thoroughly before use. The use of a reducing agent like sodium ascorbate (B8700270) is standard practice to regenerate Cu(I) from any oxidized Cu(II).[4][5]
-
-
Ligand Instability: While ligands stabilize the Cu(I) catalyst, they can also degrade over time, depending on the reaction conditions.
-
Incomplete Dissolution: Poor solubility of one or both reactants, particularly with long PEG chains in certain solvents, can lead to a heterogeneous reaction mixture and reduced reaction rates, giving the appearance of a stalled reaction.[6]
Q3: I suspect an issue with my copper catalyst. How can I ensure it's active?
The proper generation and stabilization of the Cu(I) catalytic species is critical for a successful CuAAC reaction.
There are three main strategies for introducing the active Cu(I) catalyst:
-
In situ reduction of a Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent like sodium ascorbate.[4][5][7] This is the most common and convenient method for bioconjugation.
-
Oxidation of metallic copper (e.g., copper wire or nanoparticles).[7][9]
-
Common Pitfall: Using a Cu(II) salt without an adequate amount of a reducing agent will result in no reaction.
-
Recommendation: For most applications, especially in aqueous buffers for bioconjugation, the combination of a Cu(II) salt (like copper(II) sulfate) and a reducing agent (like sodium ascorbate) is robust and effective.[4] Always use a freshly prepared solution of the reducing agent.
Q4: Could the PEG linker itself be inhibiting the reaction?
While PEG linkers are often used to improve solubility and reduce steric hindrance, they can also present challenges.[6]
-
Steric Hindrance: Although designed to reduce it, a very long or bulky PEG chain can still sterically hinder the reactive azide or alkyne termini, slowing down the reaction.[1][10]
-
Chelation Effects: PEG contains multiple ether oxygens that can chelate metal ions. This can be beneficial, as it can help stabilize the Cu(I) catalyst and protect it from oxidation.[11] However, in some cases, it might also sequester the copper, making it less available for catalysis, especially if the local concentration of PEG chains is very high.
-
Purification Challenges: The high solubility and broad molecular weight distribution of PEGylated products can make them difficult to separate from excess reagents and byproducts, leading to an apparent low yield after purification.[2][12]
Frequently Asked Questions (FAQs)
Q: What is the optimal copper concentration for my reaction?
For bioconjugation reactions, copper concentrations are typically kept low to minimize potential damage to sensitive biomolecules.
-
Recommended Range: 50 µM to 250 µM is a common starting point.[4][13]
-
Note: Higher copper concentrations do not always lead to faster reactions and can cause protein precipitation or aggregation.[13][14]
Q: Why is a ligand necessary, and which one should I use?
Ligands play a crucial role in CuAAC reactions by:
-
Stabilizing the Cu(I) oxidation state, preventing oxidation and disproportionation.
-
Increasing the reaction rate (ligand-accelerated catalysis).[15]
-
Protecting sensitive biomolecules from copper-mediated damage.[4]
Commonly used ligands include TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid).[16] For aqueous reactions, water-soluble ligands like THPTA are generally preferred.
Q: What are common side reactions that could lower my yield?
The most common side reaction is the oxidative homocoupling of the alkyne component, known as the Glaser coupling.[17] This reaction is also catalyzed by copper and is more prevalent in the presence of oxygen. The use of a reducing agent like sodium ascorbate and maintaining an oxygen-free environment can help suppress this side reaction.[5]
Q: How can I improve the solubility of my PEGylated reactants?
-
Co-solvents: If you are working in aqueous buffers, adding a water-miscible organic co-solvent like DMSO or DMF can help solubilize hydrophobic reactants.[6]
-
Solvent Choice: For reactions in organic media, solvents like DMF, THF, or toluene (B28343) are commonly used.[18] In some cases, unconventional media like supercritical CO₂ have been shown to be effective.[18][19]
-
PEG as a Solvent: Molten PEG itself can serve as the reaction solvent, which can stabilize the catalyst and simplify workup.[11]
Quantitative Data Summary
For ease of reference, the following tables summarize key quantitative parameters for optimizing your CuAAC reactions.
Table 1: Recommended Reagent Concentrations for Bioconjugation
| Reagent | Typical Concentration Range | Molar Ratio (relative to limiting reagent) | Notes |
| Copper (CuSO₄) | 50 - 250 µM | 0.1 - 1 equivalents | Higher concentrations can damage biomolecules.[4][13] |
| Ligand (e.g., THPTA) | 250 µM - 1.25 mM | 1 - 5 equivalents (relative to Copper) | A 1:5 copper-to-ligand ratio is often used to protect biomolecules.[4] |
| Reducing Agent (Sodium Ascorbate) | 500 µM - 2.5 mM | 5 - 10 equivalents (relative to Copper) | Use a fresh solution. A slight excess helps prevent catalyst oxidation.[4][10] |
| Alkyne/Azide Substrates | 50 - 500 µM | 1 - 4 equivalents (excess of one reagent) | Using a slight excess of the smaller, non-PEGylated reagent can drive the reaction to completion. |
Table 2: Example Reaction Conditions for High Yield
| Parameter | Condition 1 (Organic Solvent) | Condition 2 (Supercritical CO₂) |
| Reactants | mPEG-alkyne, Azide-coumarin | mPEG-alkyne, Azide-coumarin |
| Solvent | Tetrahydrofuran (THF) | Supercritical CO₂ (scCO₂) |
| Catalyst | Cu(I) source | Cu(I) source |
| Ligand | PMDTA | None |
| Temperature | Not specified | 35 °C |
| Pressure | Atmospheric | 130 bar |
| Time | Not specified | 24 - 48 hours |
| Reported Yield | 73% | 82 - 87% |
| Reference | [18] | [18][19] |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Bioconjugation in Aqueous Buffer
This protocol is a starting point for the conjugation of an alkyne-PEG linker to an azide-functionalized protein.
-
Preparation of Stock Solutions:
-
Prepare a 1-5 mg/mL solution of the azide-modified protein in a suitable reaction buffer (e.g., HEPES, pH 7.5).[1]
-
Prepare a 10 mM stock solution of the alkyne-PEG linker in DMSO or water.
-
Prepare a 50 mM stock solution of Sodium Ascorbate in water. This solution must be made fresh before each use.
-
Prepare a pre-mixed catalyst solution: 5 mM CuSO₄ and 25 mM THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein solution.
-
Add the alkyne-PEG linker stock solution to achieve the desired final concentration (typically a 2-4 fold molar excess over the protein).[1]
-
Add the pre-mixed catalyst/ligand solution to a final copper concentration of 100-250 µM.[4]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-2.5 mM.[4][10]
-
-
Incubation:
-
Monitoring and Purification:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE for proteins, LC-MS for small molecules).
-
Purify the PEGylated product using a suitable method such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis to remove excess reagents and the copper catalyst.[2]
-
Visualizations
The following diagrams illustrate key workflows and concepts in troubleshooting CuAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. vectorlabs.com [vectorlabs.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for Hydroxy-Amino-bis(PEG2-propargyl)
Welcome to the technical support center for Hydroxy-Amino-bis(PEG2-propargyl). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered when using this versatile trifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What is Hydroxy-Amino-bis(PEG2-propargyl) and what are its primary applications?
Hydroxy-Amino-bis(PEG2-propargyl) is a heterotrifunctional PEG linker. It possesses three distinct functional groups: a hydroxyl (-OH) group, a primary amine (-NH2), and two propargyl groups (-C≡CH). The propargyl groups are reactive handles for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient click chemistry reaction.[1] This linker is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can connect a target protein binder and an E3 ligase ligand.[2][3] It is also valuable in constructing complex bioconjugates, functionalized nanoparticles, and other advanced drug delivery systems.[4][5]
Q2: How can I selectively react with one functional group while leaving the others intact?
Selective functionalization can be achieved by carefully choosing reaction conditions and, if necessary, employing protecting groups.
-
Propargyl Groups: These are typically reacted last via CuAAC, as the conditions are generally mild and orthogonal to many other functional groups.[6]
-
Amino Group: The primary amine can be selectively targeted with N-hydroxysuccinimide (NHS) esters at a pH of 7.2-8.5.[4][7] At this pH, the amine is sufficiently deprotonated to be nucleophilic, while the hydroxyl group is less reactive.
-
Hydroxyl Group: The hydroxyl group can be functionalized through various means, such as esterification or etherification. To prevent reaction at the more nucleophilic amine, the amine group may need to be protected first (e.g., as a Boc or Fmoc carbamate).[8]
Q3: What are the key parameters to optimize for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with the propargyl groups?
The success of the CuAAC reaction depends on several factors:
-
Catalyst System: A copper(I) source is required. This is often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate).[9]
-
Ligand: A stabilizing ligand, such as THPTA or BTTAA, is crucial to prevent copper oxidation and enhance reaction efficiency.[2]
-
Stoichiometry: A slight excess of one of the reactants (either the azide (B81097) or the alkyne) can help drive the reaction to completion.[2]
-
Solvent: The reaction is often performed in aqueous buffers, but co-solvents like DMSO or DMF may be needed to dissolve hydrophobic substrates.[7]
Troubleshooting Guides
Low or No Yield in CuAAC Reaction
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the copper source and reducing agent are fresh. Prepare the sodium ascorbate (B8700270) solution immediately before use. Pre-mix the copper salt and ligand before adding them to the reaction mixture.[2] |
| Suboptimal Ligand Concentration | The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[2] Titrate the ligand concentration to find the optimal ratio for your specific substrates. |
| Impure Reagents | Use high-purity starting materials. Impurities in the azide or alkyne can inhibit the catalyst.[2] |
| Steric Hindrance | If the azide or alkyne is sterically hindered, consider increasing the reaction time or temperature.[2] |
| Incorrect Stoichiometry | While a 1:1 ratio is a good starting point, using a 1.1 to 2-fold excess of the less critical component can improve yields.[2] |
Non-specific Reactions or Side Products
| Potential Cause | Troubleshooting Steps |
| Reaction of Amino Group with NHS Ester at High pH | The optimal pH for NHS ester coupling to amines is 7.2-8.5. Above this range, the hydrolysis of the NHS ester becomes a significant side reaction.[4] |
| Cross-reactivity of Maleimides | If using maleimide (B117702) chemistry to target a thiol on your molecule of interest, maintain a pH between 6.5 and 7.5 to ensure selectivity for the thiol over the amine.[9][10] |
| Unprotected Reactive Groups | If you are targeting the hydroxyl group, consider protecting the more nucleophilic amino group first to prevent unwanted side reactions. Common protecting groups for amines include Boc and Fmoc.[8] |
| Oxidation of Thiols | If reacting with a thiol-containing molecule, ensure that the thiol has not oxidized to a disulfide. Use a reducing agent like TCEP, which does not need to be removed prior to conjugation.[9] |
Experimental Protocols
General Protocol for Amine Coupling using an NHS Ester
-
Preparation of Solutions:
-
Reaction:
-
Incubation:
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[7]
-
-
Quenching:
-
Stop the reaction by adding a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.[4]
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents.[11]
-
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Preparation of Stock Solutions:
-
Azide-containing molecule in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Propargyl-functionalized molecule (the product from the previous step) in the same buffer or a co-solvent.
-
Copper(II) sulfate (B86663) (CuSO₄): 20 mM in water.
-
Ligand (e.g., THPTA): 50 mM in water.
-
Sodium Ascorbate: 100 mM in water (prepare fresh).[2]
-
-
Reaction Setup:
-
In a reaction tube, combine the azide and alkyne-containing molecules.
-
In a separate tube, pre-mix the CuSO₄ and ligand solutions. A 5-fold excess of ligand to copper is recommended.[2]
-
Add the copper/ligand mixture to the reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final copper concentration is typically 50-100 µM.[12]
-
-
Incubation:
-
Allow the reaction to proceed at room temperature. Reaction times can range from a few minutes to several hours.
-
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC) to remove the catalyst and unreacted starting materials.
-
Quantitative Data
Table 1: Recommended pH Ranges for Selective Reactions
| Functional Group on Linker | Reactive Partner | Recommended pH | Key Considerations |
| Amino (-NH2) | NHS Ester | 7.2 - 8.5 | Balances amine reactivity with NHS ester hydrolysis.[4] |
| Propargyl (-C≡CH) | Azide (CuAAC) | ~7.4 | Reaction is generally insensitive to pH in the physiological range. |
| Thiol (on partner molecule) | Maleimide | 6.5 - 7.5 | Maintains selectivity for thiol over amine.[9][10] |
Table 2: Typical Reaction Conditions for CuAAC
| Parameter | Recommended Condition |
| Copper (CuSO₄) Concentration | 50 - 100 µM[12] |
| Ligand (e.g., THPTA) to Copper Ratio | 5:1[2] |
| Sodium Ascorbate Concentration | 5-10 fold molar excess over copper |
| Reactant Stoichiometry (Azide:Alkyne) | 1:1 to 1:2 (or vice versa)[2] |
| Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours |
Visualizations
Caption: Selective functionalization workflow for Hydroxy-Amino-bis(PEG2-propargyl).
Caption: General workflow for PROTAC synthesis using a bifunctional linker.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biocompare.com [biocompare.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. precisepeg.com [precisepeg.com]
- 12. dspace.library.uu.nl [dspace.library.uu.nl]
Technical Support Center: Navigating Reactions with Propargyl-Containing Compounds
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered when working with propargyl-containing compounds.
General Troubleshooting
Q1: My reaction with a propargyl-containing compound is giving a low yield. What are the general factors I should consider?
A1: Low yields in reactions involving propargyl groups can arise from several factors. Key considerations include:
-
Reagent Quality: Ensure your propargyl-containing compound (e.g., propargyl bromide, propargyl alcohol) is fresh and has not degraded. Impurities from synthesis or degradation over time can interfere with the desired reaction[1].
-
Reaction Conditions: Temperature, solvent, and reaction time are critical. Some reactions may be sluggish at room temperature and require gentle heating (e.g., 40-60 °C) to improve the rate and yield. However, higher temperatures can also promote side reactions[1].
-
Base Selection: For reactions requiring a base, its strength is crucial. Insufficiently basic conditions can lead to incomplete deprotonation and low conversion rates[1].
-
Stoichiometry: The ratio of reactants is critical. An excess of the propargylating agent can lead to multiple additions (di-propargylation), while an insufficient amount will result in incomplete conversion[1].
-
Work-up and Purification: Product loss can occur during the work-up and purification steps. Check for product solubility in the aqueous layer and ensure your purification method (e.g., column chromatography, recrystallization) is optimized for your specific product[1][2].
N-Propargylation Reactions
Q2: I am observing multiple products in my N-propargylation reaction. How can I improve the selectivity for the desired mono-propargylated product?
A2: The formation of multiple products is a common issue in N-propargylation, especially with substrates containing multiple nucleophilic sites. Here are some strategies to enhance selectivity:
-
Control Stoichiometry: To minimize di-propargylation, use a stoichiometric amount of the propargylating agent (typically 1.0 to 1.1 equivalents)[1].
-
Slow Addition: Adding the propargylating agent (e.g., propargyl bromide) dropwise to the reaction mixture helps maintain a low concentration, which favors mono-alkylation[1].
-
Choice of Base and Solvent: The selection of the base and solvent system is critical for achieving high yields and selectivity in N-propargylation. A stronger base may be required for efficient deprotonation, and an appropriate aprotic polar solvent can improve reaction kinetics[1].
Data Presentation: Comparison of Base and Solvent Systems for N-Propargylation
| Base | Solvent | Typical Temperature | Advantages | Potential Issues |
| NaH | DMF / THF | 0 °C to RT | High reactivity, drives reaction to completion. | Requires anhydrous conditions; safety precautions needed. |
| K₂CO₃ | Acetone / MeCN | RT to Reflux | Easy to handle, mild conditions. | May result in low conversion for less reactive substrates.[1] |
| Cs₂CO₃ | DMF / MeCN | RT to 60 °C | Higher reactivity than K₂CO₃, often leading to good yields. | More expensive than other carbonate bases. |
| TEA / DIPEA | DCM / MeCN | RT to Reflux | Scavenges acid byproducts (e.g., HBr). | Often not basic enough to efficiently deprotonate the amine. |
Experimental Protocols: General Protocol for N-propargylation
This protocol provides a general starting point and may require optimization for specific substrates.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine-containing starting material (1.0 eq.).
-
Solvent Addition: Add an anhydrous aprotic solvent (e.g., DMF, THF, or MeCN) to dissolve the starting material (typically at a concentration of 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add the chosen base (e.g., NaH, 1.1 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the propargylating agent (e.g., propargyl bromide, 1.1 eq.) dropwise via a syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction at 0 °C by slowly adding a saturated aqueous NH₄Cl solution. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica (B1680970) gel or recrystallization[1].
Mandatory Visualization: Troubleshooting N-Propargylation
Caption: Troubleshooting flowchart for low-yielding N-propargylation reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Q3: My CuAAC (Click Chemistry) reaction is not proceeding or has a very low yield. What are the common pitfalls?
A3: Low efficiency in CuAAC reactions often points to issues with the copper catalyst. Here are common causes and solutions:
-
Oxidation of Copper(I): The active catalyst is Cu(I). Exposure to oxygen can oxidize it to the inactive Cu(II) state. To prevent this, run the reaction under an inert atmosphere (nitrogen or argon) and use a reducing agent like sodium ascorbate (B8700270) to maintain the copper in the +1 oxidation state[3].
-
Inhibitory Buffer Components: Buffers containing chelating agents, such as Tris, can sequester the copper catalyst, inhibiting the reaction. Use non-coordinating buffers like phosphate, HEPES, or MOPS[3].
-
Poor Ligand Choice or Concentration: Ligands are crucial for stabilizing the Cu(I) catalyst and accelerating the reaction. Tris(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are commonly used and can significantly improve reaction rates[3].
-
Reagent Purity: The purity of both the azide (B81097) and alkyne starting materials is important. Impurities can interfere with the catalytic cycle[4].
Data Presentation: Typical Reaction Conditions for CuAAC
| Component | Concentration/Ratio | Purpose |
| Azide:Alkyne Ratio | 1:1 to 1.2:1 | A slight excess of one reagent can drive the reaction to completion.[4] |
| Copper(II) Sulfate | 0.1 - 5 mol% | Precursor to the active Cu(I) catalyst. Higher concentrations may be needed for challenging reactions.[4] |
| Sodium Ascorbate | 1 - 10 mol% | Reduces Cu(II) to Cu(I) and maintains it in the active state. |
| Ligand (e.g., THPTA) | 1 - 5 equivalents relative to copper | Stabilizes the Cu(I) catalyst and accelerates the reaction. |
Experimental Protocols: General Protocol for CuAAC
-
Stock Solutions:
-
Prepare a 10 mM stock solution of your alkyne-containing compound in a suitable solvent (e.g., DMSO, DMF).
-
Prepare a 10 mM stock solution of your azide-containing compound in the same solvent.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water[4].
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne substrate (1 equivalent).
-
Add the azide stock solution (1.1 equivalents).
-
Add the solvent to reach the desired final concentration (e.g., 1 mM).
-
Add the CuSO₄ stock solution to a final concentration of 1 mol%.
-
Add the sodium ascorbate stock solution to a final concentration of 5 mol%[4].
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. Monitor by TLC or LC-MS.
-
Work-up and Purification:
-
Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a 5% aqueous solution of EDTA to remove copper salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel[4].
-
Homocoupling and Other Side Reactions
Q4: I am observing a significant amount of a symmetrical 1,3-diyne byproduct in my reaction. What is this, and how can I prevent it?
A4: The formation of a symmetrical 1,3-diyne is due to the oxidative homocoupling of your terminal alkyne, a reaction known as the Glaser or Glaser-Hay coupling. This is a common side reaction, particularly in copper-catalyzed reactions like the Sonogashira coupling and CuAAC, or when attempting other transformations with terminal alkynes in the presence of copper salts and an oxidant (like air)[5][6][7].
Strategies to Minimize Homocoupling:
-
Deoxygenation: Since this is an oxidative coupling, removing oxygen from the reaction mixture is crucial. This can be achieved by sparging your solvents with an inert gas (argon or nitrogen) and running the reaction under an inert atmosphere.
-
Ligand Choice: In Glaser-Hay couplings, the choice of ligand can influence the reaction rate and selectivity. For instance, using a carboxylated biphenyl (B1667301) ligand can sometimes minimize side reactions compared to the traditional TMEDA[8].
-
pH Control: The pH of the reaction medium can also affect the rate of homocoupling. Optimization of the pH may be necessary to favor the desired reaction pathway[5][9].
-
Use of Additives: In some cases, additives can suppress homocoupling. For example, in Sonogashira reactions, conducting the reaction under a dilute hydrogen atmosphere has been shown to reduce the formation of the homocoupled product[10].
Q5: My propargyl-containing compound seems to be rearranging. What is happening?
A5: Propargyl groups can undergo rearrangement to form allenes. This isomerization can be catalyzed by bases or certain transition metals. The stability of the propargyl versus the allenyl isomer depends on the specific substitution pattern of the molecule[11]. If you suspect isomerization, consider the following:
-
Avoid Strong Bases: If possible, use milder basic conditions or alternative synthetic routes that do not require strong bases.
-
Temperature Control: Thermal conditions can sometimes promote rearrangement. Running the reaction at a lower temperature might suppress this side reaction.
-
Protecting Groups: For terminal alkynes, the acidic proton can be protected with a silyl (B83357) group (e.g., TMS), which can prevent base-mediated isomerization. The protecting group can be removed later under specific conditions.
Q6: I am working with a propargyl ether. Are there any specific stability concerns I should be aware of?
A6: Yes, propargyl ethers, like other ethers, are known to form explosive peroxides upon exposure to air and light, especially with prolonged storage[6][12]. To handle propargyl ethers safely:
-
Store Properly: Keep them in tightly sealed, light-resistant containers in a cool, dark place[12][13].
-
Use Inhibitors: Purchase propargyl ethers that contain an inhibitor like butylated hydroxytoluene (BHT), which scavenges free radicals and prevents peroxide formation[6].
-
Test for Peroxides: Before using an aged bottle of propargyl ether, especially if it has been opened previously, it is crucial to test for the presence of peroxides.
-
Avoid Distillation to Dryness: If you need to distill a propargyl ether, never distill it to dryness, as this will concentrate the non-volatile and potentially explosive peroxides[14].
Mandatory Visualization: Side Reaction Pathways of Propargyl Compounds
Caption: Common side reaction pathways for propargyl-containing compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Mechanistic investigation and further optimization of the aqueous Glaser-Hay bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. bu.edu [bu.edu]
- 14. ehs.wisc.edu [ehs.wisc.edu]
Technical Support Center: Improving Solubility of "Hydroxy-Amino-bis(PEG2-propargyl)" Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with "Hydroxy-Amino-bis(PEG2-propargyl)" and its conjugates.
Understanding the Solubility of Hydroxy-Amino-bis(PEG2-propargyl)
Hydroxy-Amino-bis(PEG2-propargyl) is a branched, bifunctional linker designed with inherent features to promote aqueous solubility. The core structure consists of a central amino group, a hydroxyl group, and two polyethylene (B3416737) glycol (PEG) chains, each terminated with a reactive propargyl group.
The PEG chains are hydrophilic and are the primary contributors to the molecule's water solubility.[1][2] However, the overall solubility of the conjugate can be influenced by the properties of the molecule it is attached to, as well as the experimental conditions.
dot
Caption: Structure of Hydroxy-Amino-bis(PEG2-propargyl).
Frequently Asked Questions (FAQs)
Q1: My Hydroxy-Amino-bis(PEG2-propargyl) conjugate has poor aqueous solubility. What are the initial steps to improve it?
A1: Start by assessing the pH of your solution. The central amino group can be protonated at acidic pH, which may increase solubility.[3][4] Conversely, if your conjugate is attached to an acidic molecule, a more basic pH might be beneficial. Also, consider preparing a concentrated stock solution in a water-miscible organic solvent like DMSO or DMF and then adding it dropwise to your aqueous buffer while vortexing.[5]
Q2: What is the recommended pH range for dissolving this linker and its conjugates?
A2: The optimal pH depends on the entire conjugate. For the linker itself, a slightly acidic to neutral pH (pH 6.0-7.4) is a good starting point. However, if the conjugated molecule has ionizable groups, the pH should be adjusted to ensure these groups are in their most soluble form. For instance, for acidic molecules, a buffer with a pH above their pKa is recommended.[5]
Q3: Can I use co-solvents to improve solubility? If so, which ones are recommended?
A3: Yes, water-miscible organic co-solvents are effective. The most commonly used are dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[5] Ethanol and methanol (B129727) can also be used. It is best to dissolve the conjugate in a minimal amount of the organic solvent first and then dilute it with the aqueous buffer.
Q4: Are there any recommended surfactants to enhance the solubility of my conjugate?
A4: Non-ionic surfactants are generally preferred as they are less likely to interfere with biological assays. Low concentrations (0.01-0.1%) of surfactants like Polysorbate 20 (Tween 20) or Polysorbate 80 can help prevent aggregation and improve solubility.[6][7]
Q5: Can temperature affect the solubility of my conjugate?
A5: For some PEGylated compounds, increasing the temperature can decrease aqueous solubility.[8][9] It is generally recommended to perform dissolution at room temperature or 4°C.[6] However, if you are experiencing precipitation, gentle warming may help in initial dissolution, but the solution should be cooled to the experimental temperature afterward.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with your Hydroxy-Amino-bis(PEG2-propargyl) conjugates.
dot
Caption: Troubleshooting workflow for solubility issues.
| Issue | Possible Cause | Recommended Action |
| Precipitation upon dissolution in aqueous buffer | Incorrect pH for the conjugate. | Test a range of pH values (e.g., 5.0, 6.0, 7.4, 8.5) to find the optimal pH for solubility.[6] |
| High concentration of the conjugate. | Try dissolving at a lower concentration. | |
| The conjugated molecule is highly hydrophobic. | Prepare a 10-20 mg/mL stock solution in DMSO or DMF and add it dropwise to the vortexing aqueous buffer.[5] | |
| Formation of a cloudy solution or aggregation over time | Intermolecular interactions and aggregation. | Add a non-ionic surfactant such as Polysorbate 20 or Polysorbate 80 at a final concentration of 0.01-0.1%.[6] |
| Suboptimal temperature. | Perform dissolution and handling at a lower temperature (e.g., 4°C).[6] | |
| Inconsistent solubility between batches | Variation in the purity of the conjugate. | Ensure consistent purification of the conjugate to remove unreacted starting materials. |
| Hydrolysis of the linker or conjugate. | Prepare solutions fresh and avoid prolonged storage in aqueous buffers. |
Data Presentation: Effect of Formulation on Solubility
The following table provides hypothetical data to illustrate how different formulation strategies can impact the aqueous solubility of a model "Hydroxy-Amino-bis(PEG2-propargyl)" conjugate.
| Formulation Condition | Solubility (mg/mL) | Observations |
| Deionized Water | < 0.1 | Immediate precipitation |
| PBS, pH 7.4 | 0.5 | Cloudy suspension |
| Acetate (B1210297) Buffer, pH 5.0 | 1.2 | Slightly hazy solution |
| Borate (B1201080) Buffer, pH 8.5 | 0.8 | Hazy solution |
| PBS, pH 7.4 + 5% DMSO | 2.5 | Clear solution |
| PBS, pH 7.4 + 10% Ethanol | 1.8 | Clear solution |
| PBS, pH 7.4 + 0.05% Polysorbate 20 | 1.5 | Stable, slightly opalescent solution |
| Acetate Buffer, pH 5.0 + 5% DMSO | > 5.0 | Clear, stable solution |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing a "Hydroxy-Amino-bis(PEG2-propargyl)" Conjugate
-
Preparation of Stock Solution (if necessary):
-
Weigh out the desired amount of the conjugate into a microcentrifuge tube.
-
Add a minimal volume of dry, water-miscible organic solvent (e.g., DMSO, DMF) to completely dissolve the conjugate.[5] Aim for a high concentration (e.g., 10-20 mg/mL).
-
Gently vortex to ensure complete dissolution.
-
-
Preparation of Aqueous Buffer:
-
In a separate, larger tube, place the required volume of your final aqueous buffer (e.g., PBS, pH 7.4).
-
-
Combining the Solutions:
-
While vigorously vortexing the aqueous buffer, add the organic stock solution dropwise.
-
Crucial Note: Always add the concentrated organic stock to the stirring aqueous buffer, not the other way around, to prevent precipitation.[5]
-
-
Final Formulation:
-
If necessary, add other excipients like surfactants at this stage.
-
Sterile filter the final solution through a 0.22 µm filter if required for downstream applications.
-
Protocol 2: Screening for Optimal pH
-
Prepare a series of buffers with different pH values (e.g., 100 mM sodium acetate pH 5.0, 100 mM MES pH 6.0, 100 mM PBS pH 7.4, 100 mM borate buffer pH 8.5).
-
Dispense an equal, small amount of the conjugate into separate tubes.
-
Add an equal volume of each buffer to the respective tubes.
-
Agitate all tubes under the same conditions (e.g., vortex for 1 minute, then incubate at room temperature for 30 minutes).
-
Visually inspect each tube for precipitation or cloudiness.
-
Quantify the soluble fraction by centrifuging the tubes and measuring the absorbance of the supernatant at a relevant wavelength (e.g., 280 nm for protein conjugates).
References
- 1. chempep.com [chempep.com]
- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. Synthesis and Characterization of pH-Responsive PEG-Poly(β-Amino Ester) Block Copolymer Micelles as Drug Carriers to Eliminate Cancer Stem Cells [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. High Temperature Extends the Range of Size Discrimination of Nonionic Polymers by a Biological Nanopore - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dealing with Steric Hindrance in Bioconjugation with Branched Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to steric hindrance in bioconjugation, with a focus on the use of branched linkers.
Troubleshooting Guides
This section provides solutions to common problems encountered during bioconjugation experiments that may be caused by steric hindrance, particularly when using branched linkers.
Problem 1: Low Conjugation Yield
Q: My bioconjugation reaction is resulting in a low yield of the desired product. Could steric hindrance be the cause, and how can I address it?
A: Yes, low reaction yield is a common indicator of steric hindrance.[1] This occurs when the reactive groups on the biomolecule and the linker-payload are not able to come into close enough proximity to react efficiently. Several factors could be contributing to this issue.
Possible Causes and Recommended Solutions:
| Possible Cause | Recommended Solution |
| Inaccessible Reactive Site | The target amino acid (e.g., lysine, cysteine) is buried within the 3D structure of the protein.[1] |
| 1. Introduce a Spacer Arm: Use a linker with a longer and more flexible spacer arm (e.g., PEG-based linkers) to increase the reach of the reactive group.[1] | |
| 2. Site-Directed Mutagenesis: If the protein's function will not be compromised, mutate a surface-exposed, non-essential amino acid to a more reactive one like cysteine.[1] | |
| 3. Partial Denaturation: In some cases, mild and reversible denaturation can expose buried residues. This should be approached with caution to avoid irreversible protein unfolding.[1] | |
| Steric Clash Between Bulky Conjugation Partners | Both the protein and the molecule to be conjugated are large, preventing their reactive groups from coming close enough to react.[1] |
| 1. Optimize Linker Length and Structure: Experiment with a range of linker lengths. For branched linkers, the length of the arms is critical. A linker that is too short can dramatically reduce reaction efficiency.[2][3] | |
| 2. Use Smaller Labeling Reagents: If possible, select smaller, less bulky tags or payloads.[1] | |
| 3. Employ Branched Linkers Strategically: Branched linkers can increase the drug-to-antibody ratio (DAR) without requiring multiple modifications on the antibody, which can sometimes be beneficial.[4] However, the architecture of the branched linker itself can introduce steric hindrance. Ensure the linker design provides adequate spacing between the payload molecules and the antibody surface.[2][3][5] | |
| Suboptimal Reaction Conditions | The reaction conditions (pH, temperature, concentration) are not optimal for overcoming the energetic barrier imposed by steric hindrance. |
| 1. Optimize pH: The reactivity of certain residues, like cysteine, is pH-dependent. A pH titration experiment can help determine the optimal pH for your specific protein.[6] | |
| 2. Adjust Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome minor steric barriers. However, this must be done carefully to avoid protein denaturation.[6] | |
| 3. Increase Reagent Concentration: A higher concentration of the labeling reagent can increase the likelihood of a successful reaction. This should be balanced against the risk of non-specific labeling.[6] |
Problem 2: Incomplete Reaction and Product Heterogeneity
Q: I'm observing incomplete conjugation and a heterogeneous product mixture. How can branched linkers and steric hindrance contribute to this?
A: Incomplete reactions and heterogeneity are often linked to steric hindrance. If some potential conjugation sites are more sterically hindered than others, the reaction will proceed at different rates, leading to a mix of partially and fully conjugated products.
Possible Causes and Recommended Solutions:
| Possible Cause | Recommended Solution |
| Differential Accessibility of Conjugation Sites | Some reactive residues are more exposed than others, leading to preferential conjugation at less hindered sites. |
| 1. Site-Specific Conjugation: Employ techniques that target a single, specific site on the protein. This can be achieved through enzymatic methods or by introducing a unique reactive handle via genetic engineering.[5] | |
| 2. Optimize Linker Design: Use a linker that can effectively "reach" into more hindered spaces. Longer, flexible linkers are often beneficial.[1] For branched linkers, the geometry and length of the branches are key to ensuring all payloads can attach without interfering with each other or the protein.[2][3] | |
| Aggregation During Conjugation | The addition of hydrophobic payloads, especially with high DARs achieved through branched linkers, can lead to aggregation.[7][8] |
| 1. Incorporate Hydrophilic Linkers: Using branched linkers with hydrophilic components, such as PEG, can help to shield the hydrophobic payload and improve the solubility of the conjugate.[7] | |
| 2. Control Drug-to-Antibody Ratio (DAR): While branched linkers can enable higher DARs, there is often an optimal DAR beyond which aggregation and loss of efficacy occur.[8] |
FAQs
General Concepts
Q1: What is steric hindrance in the context of bioconjugation?
A: Steric hindrance refers to the spatial arrangement of atoms or groups of atoms that obstructs a chemical reaction.[1] In bioconjugation, this occurs when the three-dimensional structure of a protein or the bulky nature of a labeling molecule prevents the desired conjugation reaction from occurring efficiently at a specific site.[1]
Q2: How do branched linkers help in bioconjugation?
A: Branched linkers allow for the attachment of multiple payload molecules at a single conjugation site on a biomolecule.[4] This can be advantageous for increasing the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs) without needing to modify multiple sites on the antibody, which can sometimes negatively impact its structure and function.[4][5]
Linker Selection and Design
Q3: How does the length of a branched linker affect bioconjugation and the final conjugate's activity?
A: The length of a branched linker is a critical parameter. A linker that is too short may not provide enough space for the payloads to attach without significant steric clash, leading to low conjugation efficiency.[2][3] Furthermore, a short linker can hinder the ability of enzymes to cleave the linker and release the payload inside a target cell, thereby reducing the conjugate's therapeutic efficacy.[2][3] Conversely, an excessively long linker might lead to undesirable pharmacokinetic properties.[9]
Q4: What is the role of PEGylation in branched linkers?
A: Incorporating polyethylene (B3416737) glycol (PEG) chains into branched linkers can offer several advantages. PEG is hydrophilic and can improve the solubility and stability of the final conjugate, which is particularly important when attaching hydrophobic payloads.[7][10] The flexibility of PEG chains can also help to overcome steric hindrance by providing a greater range of motion for the reactive groups.[1] Additionally, the PEG component can shield the payload from the surrounding environment, potentially reducing off-target toxicity and improving the pharmacokinetic profile.[7]
Experimental Design and Analysis
Q5: What analytical techniques can be used to characterize steric hindrance and the resulting bioconjugate?
A: A combination of analytical techniques is often necessary to fully characterize the impact of steric hindrance.
| Analytical Technique | Application |
| Mass Spectrometry (MS) | To determine the drug-to-antibody ratio (DAR) and assess the heterogeneity of the conjugate mixture.[11][12] |
| Size Exclusion Chromatography (SEC) | To detect and quantify aggregation of the bioconjugate.[13][14] |
| Hydrophobic Interaction Chromatography (HIC) | To separate different drug-loaded species based on the hydrophobicity conferred by the linker-payload.[10][13] |
| Reversed-Phase Liquid Chromatography (RP-LC) | Often coupled with MS, it is useful for analyzing the components of the bioconjugate, especially for lysine-linked conjugates.[13] |
| Circular Dichroism (CD) Spectroscopy | To assess changes in the secondary and tertiary structure of the protein after conjugation, which could indicate conformational changes due to steric strain.[15] |
| Binding Assays (e.g., ELISA, SPR) | To determine if the conjugation process has affected the biological activity or binding affinity of the biomolecule.[10] |
Experimental Protocols
Protocol 1: General Procedure for Cysteine-Specific Conjugation with a Maleimide-Functionalized Branched Linker
This protocol outlines a general method for conjugating a maleimide-activated branched linker to reduced cysteine residues on an antibody.
Materials:
-
Antibody solution (in a suitable buffer like PBS, pH 7.2-7.4)
-
Reducing agent (e.g., TCEP or DTT)
-
Maleimide-functionalized branched linker
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification column (e.g., size exclusion chromatography)
-
Reaction buffers
Procedure:
-
Antibody Reduction:
-
To the antibody solution, add a 10-20 fold molar excess of TCEP.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove the excess TCEP using a desalting column equilibrated with a nitrogen-purged reaction buffer.
-
-
Conjugation Reaction:
-
Immediately add the maleimide-functionalized branched linker to the reduced antibody solution. A 5-10 fold molar excess of the linker over the available thiol groups is a good starting point.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as N-acetylcysteine, in a 2-fold molar excess over the initial amount of maleimide (B117702) linker to cap any unreacted maleimides.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the antibody-drug conjugate from unreacted linker, payload, and quenching reagent using a size exclusion chromatography column.
-
-
Characterization:
-
Characterize the purified conjugate using appropriate analytical techniques such as UV-Vis spectroscopy to determine the DAR, SEC to assess for aggregation, and MS to confirm the identity of the conjugate.
-
Visualizations
Caption: A generalized experimental workflow for bioconjugation with branched linkers.
Caption: A decision tree for troubleshooting low yield due to steric hindrance.
References
- 1. benchchem.com [benchchem.com]
- 2. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enzymatic conjugation using branched linkers for constructing homogeneous antibody-drug conjugates with high potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Branched drug-linker conjugates for the coupling to biological targeting molecules - Patent 2913064 [data.epo.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Removal of Copper Catalyst from Click Chemistry Reactions
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual copper catalysts from Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove the copper catalyst from my click chemistry reaction?
A1: Residual copper catalysts can be detrimental for several reasons. Copper ions are known to be toxic to cells, which is a major concern for biological applications and drug development.[1] They can also interfere with downstream processes, such as fluorescence-based assays or subsequent catalytic transformations. Furthermore, the presence of copper can compromise the stability and purity of your final product.[1]
Q2: What are the most common methods for removing copper catalysts?
A2: The primary techniques for the removal of residual copper include:
-
Chelation: This method involves using a chelating agent, such as EDTA, to form a water-soluble complex with the copper ions. This complex can then be easily removed through an aqueous extraction.[1]
-
Solid-Phase Extraction: This technique utilizes solid-supported scavengers, often in the form of resins, that selectively bind to copper. The copper-bound resin can then be simply filtered off from the reaction mixture.[1]
-
Precipitation: This method involves inducing the precipitation of copper salts, which can then be separated from the soluble product by filtration.[1]
-
Aqueous Washes: Simple washing of the reaction mixture with aqueous solutions of reagents like ammonium (B1175870) chloride or sodium thiosulfate (B1220275) can also be an effective method for copper removal.[1]
Q3: How do I choose the most suitable copper removal method for my experiment?
A3: The selection of the optimal copper removal method depends on several factors, including the properties of your product (e.g., solubility and stability), the scale of your reaction, and the desired level of purity. For biomolecules, methods that avoid organic solvents and harsh conditions, such as dialysis with EDTA or the use of biocompatible scavenger resins, are generally preferred.[1][2] For small organic molecules, a broader range of techniques can be employed, including aqueous washes, precipitation, and various solid-supported scavengers.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the removal of copper catalysts.
Guide for Solid-Supported Scavengers
Q: My product yield is low after using a scavenger resin. What is the likely cause?
A:
-
Probable Cause: Your product may be non-specifically binding to the resin. This is more common with highly polar or functionalized products.
-
Solution:
-
Select a more specific scavenger: Opt for a scavenger with a functional group that has a higher affinity for copper than for the functional groups present on your product. For instance, SiliaMetS® Thiourea is often effective for copper scavenging.[3]
-
Reduce contact time: Scavenging can be a rapid process.[1] It is advisable to perform a time-course experiment to determine the minimum time required for sufficient copper removal to prevent prolonged exposure of your product to the resin.
-
Q: The scavenger resin is not effectively removing the copper catalyst. What should I do?
A:
-
Probable Cause 1: An insufficient amount of scavenger resin was used.
-
Solution 1: Increase the amount of scavenger resin. A general starting point is to use 4-8 molar equivalents of the scavenger relative to the copper catalyst.
-
-
Probable Cause 2: Poor mixing of the resin with the reaction mixture.
-
Solution 2: Ensure vigorous stirring to maintain the resin in suspension and maximize contact with the reaction mixture.
-
-
Probable Cause 3: The copper is in an oxidation state that is not efficiently scavenged by the chosen resin.
-
Solution 3: Some scavengers are more effective for Cu(I) versus Cu(II). Ensure your workup conditions are compatible with the scavenger's mechanism.
-
Guide for Chelation (EDTA Wash)
Q: I am observing a blue/green color in my organic layer after an EDTA wash. What does this indicate?
A:
-
Probable Cause: The copper-EDTA complex may have some solubility in your organic solvent, or emulsions are preventing a clean phase separation.
-
Solution:
-
Perform multiple extractions: Use several smaller portions of the EDTA solution for extraction rather than a single large volume.
-
Back-extraction: Wash the organic layer with brine or water after the EDTA extraction to remove any remaining water-soluble complexes.
-
Break up emulsions: If an emulsion forms, adding a small amount of brine can help to break it.
-
Q: My product is water-soluble. How can I use EDTA to remove the copper?
A:
-
Probable Cause: Direct extraction is not feasible for water-soluble products.
-
Solution:
-
Dialysis: If your product is a macromolecule (e.g., a protein or a large polymer), you can dialyze the reaction mixture against a buffer containing EDTA.[2] This will remove the smaller copper-EDTA complex while retaining your larger product.
-
Size Exclusion Chromatography: This technique can be used to separate the larger product from the smaller copper-EDTA complex.
-
Data Presentation
Table 1: Comparison of Copper Removal Methodologies
| Method | Typical Residual Copper Level | Potential Product Loss | Advantages | Disadvantages |
| Aqueous Wash (Ammonium Chloride) | 100 - 500 ppm | 5 - 15% | Simple and inexpensive. | May not achieve very low copper levels; can be less effective if the product strongly chelates copper. |
| Aqueous Wash (EDTA) | < 100 ppm | 5 - 15% | More effective than ammonium chloride for tightly bound copper.[4] | Can be slow and may require pH adjustment.[4] |
| Solid-Supported Scavengers (e.g., SiliaMetS® Thiourea) | < 1 ppm | 5 - 20% | High efficiency and selectivity; simple filtration-based removal.[3] | Can be more expensive than simple washes; potential for non-specific product binding. |
| Precipitation | Variable (< 50 ppm achievable) | 10 - 25% | Can be effective for certain products and reaction scales. | Product may co-precipitate; requires careful optimization. |
| Silica Gel Chromatography | < 50 ppm | 10 - 30% | Can simultaneously remove other impurities. | Can be time-consuming and may lead to significant product loss on the column. |
Note: The values presented are representative and can vary depending on the specific reaction conditions and the properties of the product.
Experimental Protocols
Protocol 1: Copper Removal using Solid-Supported Scavengers (e.g., SiliaMetS® Thiourea)
This protocol provides a general procedure for using silica-based copper scavengers.
-
Addition of Scavenger: Once the click reaction is complete, add the solid scavenger resin (typically 4-8 molar equivalents relative to the copper catalyst) directly to the reaction mixture.
-
Stirring: Stir the suspension vigorously at room temperature. The required time can range from 30 minutes to several hours, depending on the specific scavenger and reaction conditions.[1] You can monitor the progress by taking small aliquots of the solution and analyzing for residual copper.
-
Filtration: Once the copper has been sufficiently removed, filter the mixture through a pad of celite or a fritted funnel to remove the resin.[1]
-
Rinsing: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Work-up: Combine the filtrate and the washings. The purified product can then be isolated using standard procedures (e.g., evaporation of the solvent).
Protocol 2: Copper Removal using Chelation (EDTA Wash)
This protocol is suitable for products that are soluble in an organic solvent that is immiscible with water.
-
Dilution: After the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Extraction: Transfer the diluted reaction mixture to a separatory funnel and add an equal volume of a 0.1 M - 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA).[4][5] Adjust the pH of the EDTA solution to ~8 with a suitable base (e.g., sodium bicarbonate) to enhance chelation.[4]
-
Mixing and Separation: Shake the separatory funnel vigorously, making sure to vent frequently. Allow the layers to fully separate. The aqueous layer, containing the copper-EDTA complex, will often turn blue or green.[5]
-
Removal of Aqueous Layer: Carefully separate and remove the lower aqueous layer.
-
Repeat: Repeat the extraction with a fresh EDTA solution until the aqueous layer is no longer colored.
-
Final Washes: Wash the organic layer with water and then with brine to remove any remaining EDTA and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Copper Removal by Precipitation
This protocol is useful when the product is soluble and the copper salts can be selectively precipitated.
-
Choice of Precipitating Agent: A common method involves converting the copper catalyst to an insoluble form. For example, adding a base like sodium hydroxide (B78521) can precipitate copper(II) hydroxide. Alternatively, sodium carbonate can be used to precipitate copper(II) carbonate.[1]
-
Precipitation: To the reaction mixture, slowly add the precipitating agent with stirring. The formation of a solid precipitate should be observed.
-
Complete Precipitation: Ensure that enough precipitating agent has been added to remove all the copper from the solution. This can often be judged by a change in the color of the supernatant.
-
Filtration: Filter the mixture to remove the precipitated copper salt. A pad of celite can be used to aid in the filtration of fine particles.[1]
-
Washing: Wash the filter cake with a suitable solvent to recover any entrained product.
-
Product Isolation: The product can be isolated from the filtrate by standard methods, such as solvent evaporation.
Visualizations
References
stability of "Hydroxy-Amino-bis(PEG2-propargyl)" under different pH conditions
Welcome to the technical support center for "Hydroxy-Amino-bis(PEG2-propargyl)". This resource is designed to assist researchers, scientists, and drug development professionals in understanding the stability of this molecule under various pH conditions and to provide guidance for its effective use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of Hydroxy-Amino-bis(PEG2-propargyl) under different pH conditions?
A1: Hydroxy-Amino-bis(PEG2-propargyl) is generally stable under recommended storage conditions in neutral pH.[1] The molecule consists of a tertiary amine, a primary hydroxyl group, and two propargyl groups linked via polyethylene (B3416737) glycol (PEG) ether bonds. The PEG ether and propargyl groups are chemically robust and generally resistant to pH changes.[2][3] However, extreme pH values (strong acids or strong alkalis) should be avoided as they are listed as incompatible materials.[1]
Q2: Are the propargyl groups susceptible to degradation at acidic or alkaline pH?
A2: The propargyl groups in this molecule are linked via ether bonds, which are generally stable across a wide pH range. While propargyl esters can be labile, the ether linkage in Hydroxy-Amino-bis(PEG2-propargyl) provides greater stability.[4] The primary reactivity of the propargyl groups is intended for copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) to form a stable triazole linkage.[5]
Q3: How does the central tertiary amine affect the molecule's stability at different pHs?
A3: The tertiary amine will be protonated at acidic pH. This protonation can increase the molecule's solubility in aqueous solutions but is not expected to compromise the overall stability of the PEG or propargyl functionalities under mild acidic conditions. Under strongly basic conditions, the deprotonated amine could potentially act as a catalyst for degradation of other parts of a larger conjugate, though the linker itself is expected to be stable.
Q4: Can the hydroxyl group influence the stability of the molecule?
A4: The primary hydroxyl group is generally stable across a range of pH conditions. Its presence allows for further derivatization or conjugation.[5] The relative positions of the hydroxyl and amino groups in this molecule do not suggest an inherent instability, unlike some specific small molecule structures where hydroxyl and amino groups can lead to degradation pathways.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low yield in "click" reaction after exposure to acidic/basic conditions. | Potential degradation of the propargyl group. | While the propargyl ether is generally stable, extreme pH could lead to some degradation. It is recommended to perform conjugation reactions in a pH range of 6-8. If exposure to other pH values is necessary, a stability study should be conducted first (see Experimental Protocols). |
| Precipitation of the molecule from solution. | Change in pH affecting solubility. | The protonation state of the tertiary amine changes with pH, which can affect solubility. Adjust the pH of your buffer system. The hydrophilic PEG linker is intended to increase water solubility.[7] Consider using a buffer with appropriate ionic strength. |
| Unexpected side-products in conjugation reactions. | Reaction of hydroxyl or amino groups. | Ensure that your reaction conditions are specific for the propargyl groups if they are the intended reactive sites. If necessary, protect the hydroxyl and/or amino groups prior to the "click" reaction. |
| Inconsistent experimental results. | Variability in pH of stock solutions or reaction buffers. | Always prepare fresh buffers and verify the pH before use. Small variations in pH can sometimes affect reaction kinetics and efficiency. |
Experimental Protocols
Protocol: Assessing the pH Stability of Hydroxy-Amino-bis(PEG2-propargyl)
This protocol outlines a general method to determine the stability of Hydroxy-Amino-bis(PEG2-propargyl) at a specific pH.
1. Materials:
- Hydroxy-Amino-bis(PEG2-propargyl)
- Buffers of desired pH (e.g., 0.1 M Phosphate buffer for pH 5, 7, and 9)
- High-purity water
- HPLC system with a suitable column (e.g., C18)
- LC-MS system for degradation product identification (optional)
- Incubator or water bath
2. Procedure:
- Prepare Stock Solution: Prepare a stock solution of Hydroxy-Amino-bis(PEG2-propargyl) in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mg/mL.
- Prepare Test Solutions: For each pH to be tested, dilute the stock solution into the corresponding buffer to a final concentration of 1 mg/mL.
- Time Zero (T=0) Analysis: Immediately after preparing the test solutions, inject an aliquot of each into the HPLC system to obtain a baseline chromatogram.
- Incubation: Incubate the remaining test solutions at a controlled temperature (e.g., 25°C or 37°C).
- Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution and analyze by HPLC.
- Data Analysis:
- Monitor the peak area of the parent compound at each time point.
- Calculate the percentage of the compound remaining relative to the T=0 sample.
- Observe the appearance of any new peaks, which may indicate degradation products.
- If available, use LC-MS to identify the mass of any degradation products.
3. Data Presentation:
The quantitative data from the stability study should be summarized in a table for easy comparison.
Table 1: Stability of Hydroxy-Amino-bis(PEG2-propargyl) at Different pH Values over 48 Hours
| Time (hours) | % Remaining (pH 5.0) | % Remaining (pH 7.0) | % Remaining (pH 9.0) |
| 0 | 100 | 100 | 100 |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 |
(Note: This table should be filled in with your experimental data.)
Visualizations
Caption: Experimental workflow for assessing the pH stability of Hydroxy-Amino-bis(PEG2-propargyl).
Caption: Logical relationship of functional group stability in Hydroxy-Amino-bis(PEG2-propargyl).
References
- 1. Hydroxy-Amino-bis(PEG2-propargyl)|MSDS [dcchemicals.com]
- 2. purepeg.com [purepeg.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxy-Amino-Bis(PEG2-Propargyl) - CD Bioparticles [cd-bioparticles.net]
- 6. Hydroxy-1-aminoindans and derivatives: preparation, stability, and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroxy-Amino-bis(PEG2-propargyl), CAS 2100306-77-0 | AxisPharm [axispharm.com]
Technical Support Center: Preventing Protein Aggregation During PEGylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation during the PEGylation process.
Troubleshooting Guide
Protein aggregation during PEGylation can significantly impact product yield, bioactivity, and immunogenicity.[1][2] This guide provides a systematic approach to identifying and resolving common issues.
Table 1: Troubleshooting Protein Aggregation During PEGylation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant precipitation or visible aggregates form immediately upon adding the PEG reagent. | Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules together.[3] High Protein Concentration: Close proximity of protein molecules increases the likelihood of intermolecular interactions.[3] Suboptimal Buffer Conditions: pH, ionic strength, or buffer composition may be destabilizing the protein.[3] | - Optimize PEG:Protein Molar Ratio: Test a range of lower molar ratios (e.g., 1:1, 5:1, 10:1) in small-scale experiments.[3] - Reduce Protein Concentration: Screen a range of lower protein concentrations (e.g., 0.5, 1, 2 mg/mL).[3] - Buffer Optimization: Screen a range of pH values around the protein's isoelectric point (pI) and its known stability optimum.[3][4] Evaluate different buffer systems. |
| Increased aggregation is observed over the course of the reaction. | Slow Unfolding/Denaturation: Reaction conditions (temperature, pH) may be slowly causing the protein to unfold, exposing hydrophobic patches. Reaction Rate: A fast, uncontrolled reaction can favor intermolecular cross-linking.[3] | - Lower Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 4°C) to slow down both the reaction rate and potential unfolding.[3] - Stepwise Addition of PEG: Add the PEG reagent in smaller aliquots over time rather than all at once.[3] |
| The final PEGylated product shows a high percentage of soluble aggregates upon analysis (e.g., by SEC). | PEG-Protein Interactions: The PEG polymer itself, while generally a stabilizer, can sometimes induce conformational changes that promote aggregation.[3] The length of the PEG chain can influence these interactions.[1] Heterogeneity of PEGylation: Random PEGylation at multiple sites can lead to a heterogeneous mixture of products, some of which may be more prone to aggregation. | - Incorporate Stabilizing Excipients: Add stabilizers such as sugars (sucrose, trehalose), polyols (glycerol, sorbitol), or amino acids (arginine, glycine) to the reaction buffer.[3] - Consider Alternative PEGylation Strategies: If random PEGylation is problematic, explore site-specific PEGylation methods to create a more homogeneous product.[1] - Evaluate Different PEG Sizes: Test PEGs with different molecular weights, as this can impact stability.[1] |
| Inconsistent results and batch-to-batch variability in aggregation. | Poor Reagent Quality: Impurities in the PEG reagent or a high percentage of diol in a supposedly monofunctional PEG can lead to unintended cross-linking.[3] Variability in Protein Preparation: Inconsistent protein purity, concentration, or buffer composition between batches can affect the outcome. | - Verify PEG Reagent Quality: Use high-purity PEG reagents and verify the specifications from the supplier. - Ensure Consistent Protein Quality: Use highly purified and well-characterized protein for each reaction. Ensure consistent buffer preparation and protein concentration determination. |
Logical Workflow for Troubleshooting Aggregation
The following diagram illustrates a systematic approach to troubleshooting and optimizing your PEGylation reaction to minimize protein aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:
-
Intermolecular Cross-linking: The use of homobifunctional PEG reagents, which have reactive groups at both ends, can physically link multiple protein molecules, leading to the formation of large aggregates.[3]
-
High Protein Concentration: When protein molecules are in close proximity at high concentrations, the likelihood of intermolecular interactions and subsequent aggregation increases.[3]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly affect a protein's stability.[3] Deviating from the optimal conditions for a specific protein can lead to partial unfolding, exposure of hydrophobic regions, and aggregation.[3] For instance, a pH near the protein's isoelectric point (pI) can minimize electrostatic repulsion between molecules, promoting aggregation.[4][5]
-
PEG-Protein Interactions: While PEG is often used to increase protein stability and solubility, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation.[1][3] The length and structure of the PEG chain can influence these interactions.[1]
-
Poor Reagent Quality: The presence of impurities or a significant amount of bifunctional diol in what is intended to be a monofunctional PEG reagent can cause unintended cross-linking.[3]
Q2: How can I optimize reaction conditions to minimize aggregation?
Systematic optimization of reaction conditions is a critical first step.[3] It is highly recommended to perform small-scale screening experiments to identify the optimal parameters before scaling up.
Table 2: Recommended Ranges for Screening PEGylation Reaction Parameters
| Parameter | Recommended Range for Screening | Notes |
| Protein Concentration | 0.5 - 5 mg/mL | Higher concentrations can improve reaction efficiency but may increase the risk of aggregation. If aggregation occurs, try reducing the concentration.[3] |
| PEG:Protein Molar Ratio | 1:1 to 20:1 | The optimal ratio is protein-dependent. A higher excess of PEG may be needed for dilute protein solutions, but a large excess can also sometimes promote aggregation.[3] |
| pH | 6.0 - 8.0 | Screen a range of pH values around the protein's known optimal stability pH. Avoid the protein's isoelectric point (pI).[3][4] The reactivity of specific amino acid side chains is also pH-dependent. |
| Temperature | 4°C to Room Temperature (~25°C) | Lowering the temperature (e.g., to 4°C) slows down the reaction rate, which can reduce the formation of intermolecular cross-links and minimize protein unfolding.[3][6] |
Q3: What stabilizing excipients can be added to the reaction buffer?
If optimizing the primary reaction conditions is insufficient, the addition of stabilizing excipients to the reaction buffer can be an effective strategy.[3]
Table 3: Common Stabilizing Excipients for Preventing Aggregation
| Excipient Class | Example(s) | Typical Concentration Range | Mechanism of Action |
| Sugars and Polyols | Sucrose, Trehalose, Sorbitol, Glycerol | 5-10% (w/v) for sugars; higher for glycerol | Act as protein stabilizers through preferential exclusion, which strengthens the hydration shell around the protein.[3][7] |
| Amino Acids | Arginine, Glycine | 50-100 mM | Suppress non-specific protein-protein interactions.[3] Arginine and glutamic acid can bind to charged and hydrophobic regions, increasing solubility. |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Non-ionic surfactants reduce surface tension and can prevent aggregation at interfaces (e.g., air-water).[3][7] They can also bind to hydrophobic patches on the protein surface, preventing self-association. |
Q4: How can I detect and quantify protein aggregation?
Several analytical techniques are available to detect and quantify protein aggregation. It is often recommended to use orthogonal methods to get a complete picture.
-
Size Exclusion Chromatography (SEC): This is a widely used and robust method for separating and quantifying soluble aggregates.[3][8][9] Aggregates, being larger, elute earlier than the monomeric protein.[3]
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique that measures the size distribution of particles in a solution.[3][10] It is particularly useful for detecting the presence of even small amounts of larger aggregates.[3]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): When run under non-reducing conditions, SDS-PAGE can reveal the presence of high-molecular-weight species corresponding to covalently cross-linked protein aggregates.[3] Staining for both protein (e.g., Coomassie Blue) and PEG (e.g., barium-iodide) can confirm the presence of PEG in the high-molecular-weight bands.[11]
-
Turbidity Measurements: A simple and quick method to assess the formation of insoluble aggregates is to measure the increase in the turbidity of the reaction mixture using a UV-Vis spectrophotometer (e.g., at 350 nm or 600 nm).[3]
Experimental Protocols
Protocol 1: Analysis of Protein Aggregation by Size Exclusion Chromatography (SEC)
This protocol provides a general guideline for analyzing PEGylated protein samples for aggregates.
-
System Preparation:
-
Use a bio-inert UHPLC or HPLC system to minimize non-specific binding.[8][9]
-
Select an appropriate SEC column with a pore size suitable for the expected size range of your protein and its aggregates (e.g., 300 Å for monoclonal antibodies and their aggregates).[9]
-
Equilibrate the column with a suitable mobile phase (e.g., 100 mM sodium phosphate, 0.2 M NaCl, pH 6.8) at a constant flow rate (e.g., 1.0 mL/min for a 7.8 mm ID column) until a stable baseline is achieved.[9]
-
-
Sample Preparation:
-
Filter the protein sample through a low-protein-binding 0.22 µm filter before injection to remove any large particulates that could clog the column.
-
Dilute the sample in the mobile phase to a concentration suitable for detection (e.g., 1-3 mg/mL).
-
-
Data Acquisition:
-
Inject a defined volume of the sample onto the column (e.g., 20 µL).
-
Monitor the elution profile using a UV detector at 280 nm (for protein) or 214 nm (for peptides).[12]
-
-
Data Analysis:
-
Identify the peaks corresponding to high-molecular-weight (HMW) aggregates, the monomeric protein, and any low-molecular-weight (LMW) fragments. Aggregates will elute first, followed by the monomer.
-
Integrate the area under each peak to determine the relative percentage of aggregates, monomer, and fragments. The percentage of aggregation is calculated as: (% Aggregation) = (Area of Aggregate Peaks / Total Area of All Peaks) * 100.[12]
-
Protocol 2: Detection of Aggregates by Dynamic Light Scattering (DLS)
DLS is a rapid method to assess the size distribution and presence of aggregates.
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C). Ensure the instrument has the correct viscosity and refractive index values for your buffer.[13]
-
Use a low-volume, clean cuvette.
-
-
Sample Preparation:
-
Filter the sample through a DLS-compatible filter (e.g., 0.02 µm or 0.1 µm) to remove dust and extraneous particles.
-
Dilute the sample in the filtered reaction buffer to an appropriate concentration for the instrument.
-
-
Data Acquisition:
-
Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature.
-
Perform multiple measurements (e.g., 5-10 runs) to ensure reproducibility.[13]
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution. The software will typically provide an intensity-weighted, volume-weighted, and number-weighted distribution.
-
Examine the polydispersity index (PDI). A PDI value below 0.2 generally indicates a monodisperse sample.[14]
-
Look for the presence of multiple peaks in the size distribution, which would indicate the presence of aggregates. The primary peak should correspond to the hydrodynamic radius of the monomeric protein, while subsequent peaks at larger sizes represent aggregates.[10]
-
Protocol 3: SDS-PAGE for Analysis of PEGylated Proteins
This protocol is for visualizing the results of a PEGylation reaction and detecting covalent aggregates.
-
Sample Preparation:
-
Mix your protein sample with a non-reducing SDS-PAGE sample buffer (without β-mercaptoethanol or DTT).
-
Heat the samples at 95°C for 5 minutes to denature the proteins.[15]
-
-
Gel Electrophoresis:
-
Load the prepared samples and a molecular weight marker into the wells of a suitable polyacrylamide gel. The gel percentage should be chosen based on the expected size of your protein and the PEGylated conjugates (e.g., a 4-20% gradient gel can resolve a wide range of sizes).[16]
-
Run the gel in 1X SDS-PAGE running buffer at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.[15]
-
-
Staining and Visualization:
-
After electrophoresis, carefully remove the gel from the cassette.
-
For Protein Staining: Stain the gel with Coomassie Brilliant Blue to visualize all protein bands. The PEGylated protein will migrate at a higher apparent molecular weight than the unmodified protein. Covalent aggregates will appear as high-molecular-weight bands near the top of the gel or in the stacking gel.[17]
-
For PEG Staining (Optional but Recommended): To specifically visualize the PEG-containing species, the gel can be stained with a barium-iodide solution.[11] This will stain the PEGylated protein and any PEG-containing aggregates a brownish color.[11]
-
-
Analysis:
-
Compare the lane with the PEGylated protein to the lane with the unmodified protein. A successful PEGylation will show a shift to a higher apparent molecular weight.
-
The presence of bands at much higher molecular weights indicates the formation of covalent aggregates.
-
Experimental Workflow for PEGylation
The following diagram outlines a general experimental workflow for performing and analyzing a protein PEGylation reaction.
References
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. unchainedlabs.com [unchainedlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 13. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diva-portal.org [diva-portal.org]
- 15. neobiotechnologies.com [neobiotechnologies.com]
- 16. SDS-PAGE Protocol | Rockland [rockland.com]
- 17. iitg.ac.in [iitg.ac.in]
characterization of unexpected byproducts in "Hydroxy-Amino-bis(PEG2-propargyl)" reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with "Hydroxy-Amino-bis(PEG2-propargyl)" and similar compounds. The information provided is intended to help identify and characterize unexpected byproducts that may arise during synthesis and handling.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of Hydroxy-Amino-bis(PEG2-propargyl).
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors related to the reaction conditions and reagents. The primary synthetic route to this molecule likely involves the N,N-bis-propargylation of an amino-diol precursor using a propargylating agent (e.g., propargyl bromide) under basic conditions, a variant of the Williamson ether synthesis.
-
Potential Causes:
-
Incomplete Deprotonation: The amine and hydroxyl groups of the starting material must be sufficiently deprotonated to become nucleophilic. The base used (e.g., sodium hydride, potassium hydroxide) may be old, hydrated, or used in insufficient molar excess.
-
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures, while higher temperatures can promote side reactions and degradation of the propargylating agent.
-
Degradation of Propargylating Agent: Propargyl bromide and similar reagents can be unstable, especially in the presence of moisture or at elevated temperatures.
-
Poor Solubility: The PEG-based starting material or the base may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.
-
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly opened or properly stored sodium hydride (as a dispersion in mineral oil) or freshly prepared aqueous solutions of strong bases.
-
Optimize Base Stoichiometry: Ensure at least a stoichiometric amount of base is used for each acidic proton (from the amine and hydroxyl groups). An excess is often required to drive the reaction to completion.
-
Solvent Selection: Use an appropriate anhydrous polar aprotic solvent such as DMF or THF to ensure all reactants are fully dissolved.
-
Temperature Control: Start the reaction at a lower temperature (e.g., 0 °C) during the addition of the base and propargylating agent to control any exothermic processes, then gradually raise the temperature to a moderate level (e.g., 70 °C) for the reaction to proceed.[1]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting material and the formation of the product over time.
-
Q2: My final product is impure, showing multiple spots on TLC or extra peaks in NMR/MS. What are the likely byproducts?
A2: The presence of multiple impurities is a common challenge. Based on the likely synthetic pathway, several byproducts can be anticipated. The table below summarizes the most probable unexpected products.
| Byproduct Name | Molecular Weight ( g/mol ) | Potential Cause | Key Analytical Signatures |
| Mono-propargylated Species | Varies | Incomplete reaction (insufficient propargylating agent or reaction time). | MS peak corresponding to the starting material plus one propargyl group. ¹H NMR will show a mix of signals for both the starting material and the desired product. |
| Over-propargylated Species (O-propargylation) | 353.43 | The hydroxyl group reacts in addition to the amine, especially with a large excess of propargylating agent or strong base. | MS peak at M+40 relative to the desired product. Disappearance of the hydroxyl proton signal in ¹H NMR. |
| Elimination Products (e.g., from propargyl bromide) | Varies | High reaction temperatures can lead to the elimination of HBr from propargyl bromide, forming allene (B1206475) or other reactive species. | Difficult to detect directly due to volatility and reactivity. May lead to a complex mixture of minor, unidentified impurities. |
| PEG Starting Material with Oxidized Impurities | Varies | Degradation of the PEG starting material can introduce impurities like aldehydes and carboxylic acids.[2] | Broad signals in the aldehyde or carboxylic acid region of the ¹H NMR spectrum. |
Q3: I am having difficulty purifying the final product using column chromatography. What are some alternative strategies?
A3: PEGylated compounds can be challenging to purify via traditional silica (B1680970) gel chromatography due to their polarity and potential for tailing.
-
Alternative Purification Strategies:
-
Reverse-Phase Chromatography (C18): This is often more effective for purifying polar molecules like PEGs. A gradient of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.
-
Size Exclusion Chromatography (SEC): If there is a significant size difference between your desired product and the impurities (e.g., unreacted starting material vs. product), SEC can be an effective separation method.
-
Liquid-Liquid Extraction: A carefully designed extraction procedure can help remove less polar impurities. For instance, after quenching the reaction, impurities might be extracted into a less polar solvent like dichloromethane (B109758) or ethyl acetate (B1210297) from an aqueous solution.[1]
-
Precipitation/Crystallization: The product can sometimes be precipitated or crystallized from the reaction mixture by adding a non-solvent, such as diethyl ether.[1]
-
Frequently Asked Questions (FAQs)
Q: What is the expected ¹H NMR chemical shift for the key protons in Hydroxy-Amino-bis(PEG2-propargyl)?
A: The ¹H NMR spectrum is a critical tool for confirming the structure. Key expected signals are:
-
PEG backbone protons (-O-CH₂-CH₂-O-): A large, broad multiplet around 3.5-3.7 ppm.
-
Propargyl methylene (B1212753) protons (-O-CH₂-C≡CH): A doublet around 4.2 ppm.
-
Terminal alkyne proton (-C≡CH): A triplet around 2.4-2.5 ppm.[1][3]
-
Hydroxyl proton (-OH): A broad singlet, the position of which is highly dependent on the solvent and concentration. In DMSO-d₆, it often appears as a well-defined triplet around 4.56 ppm.[2][4]
Q: How can I confirm the molecular weight of my product and detect impurities using mass spectrometry?
A: Electrospray Ionization Mass Spectrometry (ESI-MS) is well-suited for this purpose.
-
The expected [M+H]⁺ ion for Hydroxy-Amino-bis(PEG2-propargyl) (C₁₆H₂₇NO₅) is approximately 314.19 m/z.
-
You will likely observe adducts with sodium ([M+Na]⁺ at ~336.17 m/z) and potassium ([M+K]⁺ at ~352.14 m/z), which are common for PEG compounds.
-
Byproducts like the mono-propargylated species or the over-propargylated product will appear at different m/z values, allowing for their identification.
-
LC-MS is a powerful combination to separate the components of the reaction mixture before they enter the mass spectrometer, providing a clearer picture of the product purity.[5][6][7][8]
Q: Is the propargyl group stable during the reaction and workup?
A: The propargyl group (a terminal alkyne) is generally stable under the basic conditions of the synthesis. However, it can be sensitive to strong acids and certain transition metals, which can catalyze its isomerization or other reactions. It is advisable to use mild acidic conditions for any pH adjustments during the workup and to avoid unnecessary exposure to metal catalysts if not part of a subsequent intended reaction (like a click reaction).
Experimental Protocols
General Protocol for ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition:
-
Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher spectrometer.
-
Set a spectral width of approximately -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform and phase correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
-
Integrate the peaks corresponding to the different proton environments to confirm their relative ratios.
-
General Protocol for LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the crude reaction mixture or purified product (e.g., 0.1 mg/mL) in a solvent compatible with the mobile phase (e.g., water/acetonitrile).
-
Chromatographic Conditions (Reverse-Phase):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, and gradually increase to elute compounds of increasing hydrophobicity.
-
Flow Rate: 0.2-0.4 mL/min.
-
Detection: UV (if applicable) and ESI-MS.
-
-
Mass Spectrometry Conditions (ESI-Positive Mode):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Scan Range: 100-1000 m/z.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Optimize other parameters (e.g., cone voltage, gas flow rates) for the specific instrument.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. A Novel HPLC-Based Method with LC-Electrospray MS for Analysis of Polyethylene Glycol in Various Foods | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ingenieria-analitica.com [ingenieria-analitica.com]
Validation & Comparative
A Comparative Guide to Hydroxy-Amino-bis(PEG2-propargyl) and Other Bifunctional Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs), the choice of a bifunctional linker is a critical determinant of the final conjugate's efficacy, stability, and safety. This guide provides an objective comparison of "Hydroxy-Amino-bis(PEG2-propargyl)," a branched, trifunctional polyethylene (B3416737) glycol (PEG) linker, with other classes of bifunctional linkers. The comparison is supported by experimental data from studies on structurally similar linkers to provide a comprehensive performance overview.
Introduction to Hydroxy-Amino-bis(PEG2-propargyl)
Hydroxy-Amino-bis(PEG2-propargyl) is a unique linker featuring a central amino group from which two short PEG chains (PEG2) terminating in propargyl groups, and one PEG chain ending in a hydroxyl group, extend.[1][2] The propargyl groups are designed for highly efficient and stable conjugation to azide-modified molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3] The hydroxyl group offers a potential point for further modification or attachment. This branched architecture allows for the attachment of two molecules of interest, potentially increasing the drug-to-antibody ratio (DAR) in ADCs.[4]
Comparison with Other Bifunctional Linkers
Bifunctional linkers are broadly categorized by their architecture (linear vs. branched) and their reactivity (homobifunctional vs. heterobifunctional). The performance of these linkers can be evaluated based on several key parameters: conjugation efficiency, stability of the resulting conjugate, impact on hydrophobicity, and ultimately, in vitro and in vivo efficacy.
Data Presentation
The following tables summarize quantitative data from comparative studies on different linker types. While direct data for Hydroxy-Amino-bis(PEG2-propargyl) is limited in publicly available literature, the performance of other branched PEG linkers provides valuable insights into its expected behavior.
Table 1: Comparison of Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
| Linker Type | Antibody Modification | Conjugation Chemistry | Average DAR | Conjugation Efficiency (%) | Reference |
| Branched PEG Linker (Analog to Hydroxy-Amino-bis(PEG2-propargyl)) | Enzymatic (MTGase) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | 6 | Not Reported | [5][6] |
| Linear PEG Linker | Cysteine Alkylation | Maleimide-Thiol | 2-4 | ~70-90% | [7] |
| Heterobifunctional Non-PEG Linker (e.g., SMCC) | Cysteine Alkylation | Maleimide-Thiol | 2-4 | ~70-90% | [7] |
Table 2: In Vitro Cytotoxicity of Antibody-Drug Conjugates with Different Linkers
| Linker Architecture | Cell Line | IC50 (nM) | Reference |
| Branched PEG4 Linker | BT-474 (HER2+) | 0.68 | [5] |
| Branched PEG8 Linker | BT-474 (HER2+) | 0.074 | [5] |
| Linear PEG Linker | Not Reported | Varies with PEG length | [8] |
| Heterogeneous (Thiol-Maleimide) | BT-474 (HER2+) | 0.046 | [5] |
Table 3: In Vivo Efficacy of ADCs with Different Linkers in Xenograft Models
| Linker Type | Xenograft Model | Dosing | Tumor Growth Inhibition (%) | Reference |
| Tandem-Cleavage Linker | Jeko-1 (CD79b+) | 3 mg/kg | Significant tumor regression | [9] |
| Standard Cleavable Linker (vc-MMAE) | Jeko-1 (CD79b+) | 3 mg/kg | Moderate tumor regression | [9] |
| Branched PEG8 Linker ADC | Not Reported | Not Reported | Improved efficacy over shorter branched linker | [5] |
Table 4: In Vivo Stability of Different Linker Chemistries
| Linker Type | Cleavage Mechanism | In Vivo Stability | Key Advantages | Key Disadvantages | Reference |
| Triazole (from Click Chemistry) | Non-cleavable | High | Resistant to enzymatic and chemical degradation | Payload release relies on antibody degradation | [9][10] |
| Thioether (from Maleimide-Thiol) | Non-cleavable | Generally High | Good plasma stability | Potential for retro-Michael reaction leading to drug deconjugation | [11] |
| Valine-Citrulline (vc) | Enzymatic (Cathepsin B) | Moderate | Tumor-specific cleavage | Susceptible to premature cleavage in circulation | [9][12] |
| Hydrazone | pH-sensitive | Low to Moderate | Cleavage in acidic endosomes | Instability at physiological pH can lead to off-target toxicity | [10][11] |
| Disulfide | Reductive | Moderate | Higher intracellular glutathione (B108866) levels trigger cleavage | Potential for premature cleavage in circulation | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of bifunctional linkers.
Antibody Conjugation via Click Chemistry (for Propargyl-Containing Linkers)
This protocol outlines the general steps for conjugating an azide-modified payload to an antibody functionalized with a propargyl-containing linker like Hydroxy-Amino-bis(PEG2-propargyl).
Materials:
-
Antibody with accessible reactive groups (e.g., lysines)
-
Hydroxy-Amino-bis(PEG2-propargyl) linker with an NHS ester functional group for antibody attachment
-
Azide-modified cytotoxic drug
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody-Linker Conjugation:
-
Dissolve the NHS-ester functionalized Hydroxy-Amino-bis(PEG2-propargyl) linker in anhydrous DMSO.
-
React the antibody (typically at 1-5 mg/mL in PBS) with a molar excess of the linker for 1-2 hours at room temperature.
-
Remove excess linker using a desalting column equilibrated with PBS.
-
-
Click Chemistry Reaction:
-
Prepare a fresh solution of the copper catalyst by mixing CuSO₄ and sodium ascorbate in water. Add the THPTA ligand to stabilize the Cu(I) oxidation state.
-
Add the azide-modified drug to the propargyl-functionalized antibody solution.
-
Add the copper catalyst solution to the antibody-drug mixture.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Purification:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted drug, catalyst, and other reagents.
-
-
Characterization:
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique to determine the DAR and assess the heterogeneity of an ADC preparation.[13][14]
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with a high percentage of Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the different ADC species (with varying DARs) using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm. Each peak corresponds to a different DAR species.
-
Calculate the average DAR by integrating the peak areas of the different species.
In Vitro Cytotoxicity Assay
This assay measures the potency of the ADC against cancer cell lines.
Materials:
-
Target cancer cell line (e.g., HER2-positive for a trastuzumab-based ADC)
-
Complete cell culture medium
-
ADC and unconjugated antibody (as a control)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed the target cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC and the unconjugated antibody control.
-
Incubate for a period that allows for cell division (e.g., 72-96 hours).
-
Add the cell viability reagent and measure the luminescence or fluorescence according to the manufacturer's instructions.
-
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
In Vivo Stability Assessment
This protocol outlines a method to assess the stability of the linker in a preclinical animal model.[10][15]
Materials:
-
ADC
-
Animal model (e.g., mice or rats)
-
Blood collection supplies
-
ELISA or LC-MS/MS instrumentation
Procedure:
-
Administer a single intravenous dose of the ADC to the animals.
-
Collect blood samples at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).
-
Process the blood to obtain plasma.
-
Quantify the concentration of the total antibody and the antibody-conjugated drug in the plasma samples using a validated ELISA or LC-MS/MS method.
-
The rate of decrease in the concentration of the conjugated drug relative to the total antibody concentration provides a measure of the linker's in vivo stability.
Mandatory Visualization
References
- 1. Hydroxy-Amino-Bis(PEG2-Propargyl) - CD Bioparticles [cd-bioparticles.net]
- 2. precisepeg.com [precisepeg.com]
- 3. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 4. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 5. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A protocol for setting‐up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Separation of mAbs molecular variants by analytical hydrophobic interaction chromatography HPLC: overview and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of PEG Linker Length on Bioconjugate Performance: A Comparative Analysis
For researchers, scientists, and drug development professionals, the rational design of bioconjugates, particularly antibody-drug conjugates (ADCs), is paramount to achieving optimal therapeutic outcomes. A critical component in this design is the linker that connects the biological moiety to the payload. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have gained significant traction due to their ability to favorably modulate the physicochemical and pharmacological properties of bioconjugates. This guide provides an objective comparison of different PEG linker lengths, supported by experimental data, to inform the selection of the most appropriate linker for a given application.
The length of the PEG chain in a linker can profoundly impact a bioconjugate's solubility, stability, pharmacokinetics (PK), and ultimately, its therapeutic efficacy and toxicity profile.[1] Hydrophobic payloads, for instance, can induce aggregation and rapid clearance of ADCs from circulation. The incorporation of hydrophilic PEG linkers can counteract these issues, permitting higher drug-to-antibody ratios (DARs) without compromising the bioconjugate's desirable properties.[1]
Comparative Analysis of PEG Linker Lengths: Key Performance Metrics
The selection of a PEG linker necessitates a balance between enhancing pharmacokinetic properties and maintaining potent bioactivity. The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths.
Impact on Pharmacokinetics
A primary advantage of PEGylation is the extension of the bioconjugate's circulation half-life.[2] The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a longer presence in the bloodstream.[2]
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance in Rats
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
Data adapted from Burke et al., 2017.[3]
As the data indicates, increasing the PEG linker length generally leads to a decrease in the systemic clearance of ADCs.[3] This effect appears to plateau around PEG8, with longer chains not providing a significant additional advantage in this specific study.[3][4] This prolonged circulation can result in greater accumulation of the ADC in the target tissue.[4]
In Vitro Cytotoxicity
While longer PEG linkers can enhance pharmacokinetic properties, they may also impact the in vitro potency of the bioconjugate. This is a critical consideration, as the ultimate goal is to maintain or enhance the cytotoxic effect of the payload on target cells.
Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity of Miniaturized ADCs
| Linker | Cytotoxicity Reduction (fold change vs. no PEG) |
| No PEG | 1 |
| 4 kDa PEG | 4.5 |
| 10 kDa PEG | 22 |
Data from a study on affibody-based drug conjugates.[3][5][6]
This study on smaller targeting proteins (affibodies) demonstrates that longer PEG chains can lead to a significant reduction in in vitro cytotoxicity.[3][5][6] This effect is likely due to steric hindrance, where the longer PEG chain may interfere with the binding of the bioconjugate to its target or the subsequent internalization and release of the payload.[2] However, it is important to note that this trend may not be as pronounced in full-sized antibody conjugates.
In Vivo Efficacy
The true measure of a bioconjugate's effectiveness lies in its in vivo performance. The interplay between pharmacokinetics and cytotoxicity ultimately determines the therapeutic window.
Table 3: Effect of PEG Linker Length on In Vivo Tumor Growth Inhibition
| Linker | Tumor Weight Reduction (%) |
| Non-PEGylated Control | 11 |
| PEG2 | 35-45 |
| PEG4 | 35-45 |
| PEG8 | 75-85 |
| PEG12 | 75-85 |
| PEG24 | 75-85 |
Data from a study on ADCs in a xenograft mouse model.[7]
In this preclinical model, ADCs with longer PEG linkers (PEG8 and greater) demonstrated significantly higher in vivo efficacy, with a more substantial reduction in tumor weight.[7] This suggests that the improved pharmacokinetic profile and increased tumor accumulation afforded by the longer linkers outweigh the potential decrease in in vitro potency, leading to a superior overall therapeutic effect.[7]
Visualizing the Bioconjugation Workflow and Linker Impact
To better understand the practical aspects of bioconjugation and the conceptual influence of PEG linker length, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
A Researcher's Guide to Validating Bioconjugation Efficiency with "Hydroxy-Amino-bis(PEG2-propargyl)"
For researchers and drug development professionals, the successful conjugation of biomolecules is a critical step in creating novel therapeutics, diagnostics, and research tools. Linkers such as "Hydroxy-Amino-bis(PEG2-propargyl)" offer versatile platforms for bioconjugation, primarily leveraging the power of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." This linker features two terminal alkyne (propargyl) groups for bio-orthogonal reactions and hydroxy/amino functionalities for traditional conjugation chemistries, all connected via hydrophilic PEG2 spacers.
However, synthesizing a bioconjugate is only half the battle; robust validation is essential to confirm that the conjugation was successful, efficient, and occurred at the desired location. This guide provides an objective comparison of common analytical techniques used to validate the efficiency of bioconjugation reactions involving alkyne-PEG linkers, supported by experimental data and detailed protocols.
Comparison of Key Validation Techniques
The choice of analytical technique depends on the specific information required, the nature of the bioconjugate, and available resources. The primary methods for validation include mass spectrometry (MS), high-performance liquid chromatography (HPLC), and gel electrophoresis (SDS-PAGE).
| Technique | Principle | Information Provided | Pros | Cons | Throughput | Cost (Instrument) |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | - Confirmation of Conjugation: Detects mass increase corresponding to the linker.[1] - Degree of Labeling: Quantifies the average number of linkers per biomolecule.[2] - Site of Conjugation: Peptide mapping (LC-MS/MS) identifies specific amino acid attachment sites.[2][3] | - High specificity and sensitivity.[4] - Provides detailed structural information.[5] - Gold standard for characterization. | - High initial instrument cost.[6] - Can be complex to operate and interpret data. - Sample preparation can be extensive. | Moderate to High | High |
| HPLC (Chromatography) | Separates molecules based on physical properties (size, hydrophobicity, charge). | - Purity Assessment: Separates conjugated product from unreacted biomolecule and linker.[7][8] - Quantification: Measures relative peak areas to determine conjugation efficiency.[9] - Aggregation Analysis: Size-Exclusion Chromatography (SEC) detects aggregates.[10] | - Highly quantitative and reproducible.[6] - Multiple separation modes (RP, SEC, HIC, IEX).[11] - High-throughput capabilities.[9] | - Method development can be time-consuming. - Resolution may be poor for small modifications or large PEGs.[12] - Can be denaturing (RP-HPLC). | High | Moderate |
| SDS-PAGE | Separates proteins based on approximate molecular weight under denaturing conditions. | - Qualitative Confirmation: Visualizes a shift in the molecular weight band of the conjugated protein.[13] - Purity Estimation: Semi-quantitative assessment of unreacted protein. | - Simple, rapid, and inexpensive.[14] - Widely available in most labs. - Can run multiple samples in parallel.[12] | - Low resolution; may not detect small mass shifts. - PEG chains interact with SDS, causing band broadening and inaccurate mass estimation.[12][13] - Primarily qualitative or semi-quantitative.[6] | High | Low |
Experimental Workflows & Logical Relationships
Visualizing the experimental process and decision-making logic is crucial for practical application. The following diagrams illustrate a typical validation workflow and a guide for selecting the appropriate analytical technique.
Caption: A typical workflow for bioconjugation and subsequent validation.
Caption: A decision guide for selecting the appropriate validation technique.
Detailed Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating an azide-modified biomolecule with the "Hydroxy-Amino-bis(PEG2-propargyl)" linker.
Materials:
-
Azide-modified protein (in a non-amine buffer like PBS, pH 7.4)
-
Propargyl-PEG linker
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate (B8700270) stock solution (e.g., 300 mM in water, freshly prepared)
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein (e.g., to a final concentration of 1-5 mg/mL) and the propargyl-PEG linker (use a 10- to 20-fold molar excess over the protein).
-
Add the THPTA ligand to the reaction mixture to a final concentration of 2-5 mM. Vortex briefly. THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst and minimizes protein damage.[15]
-
Add CuSO₄ to a final concentration of 1 mM. Vortex briefly.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate to a final concentration of 10-15 mM.[16]
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper.
-
Purify the resulting bioconjugate using size-exclusion chromatography (desalting column) or dialysis to remove excess linker and reaction components.
Protocol 2: Validation by Intact Mass Analysis (LC-MS)
This protocol is for confirming successful conjugation by measuring the mass of the intact bioconjugate.
Materials:
-
Purified bioconjugate sample
-
LC-MS system (e.g., Q-TOF or Orbitrap) with a reversed-phase column suitable for proteins (e.g., C4).[6]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
Procedure:
-
Sample Preparation: Dilute the purified bioconjugate to a final concentration of 0.1-1.0 mg/mL in Mobile Phase A.
-
LC Method:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 1-5 µg of the sample.
-
Elute the bioconjugate using a linear gradient, for example, from 5% to 95% Mobile Phase B over 15-20 minutes.[6]
-
-
MS Method:
-
Acquire data in positive ion mode over a mass range appropriate for your protein (e.g., 800-4000 m/z).
-
Use electrospray ionization (ESI) with settings optimized for large molecules.
-
-
Data Analysis:
-
Process the raw mass spectrum using deconvolution software to convert the m/z spectrum into a zero-charge mass spectrum.
-
Compare the mass of the conjugated protein to the unconjugated control. A mass increase corresponding to the molecular weight of the attached linker(s) confirms successful conjugation.
-
Protocol 3: Validation by SDS-PAGE
This protocol provides a rapid, qualitative assessment of bioconjugation.
Materials:
-
Purified bioconjugate and unconjugated control samples
-
Laemmli sample buffer (2X) with a reducing agent (e.g., DTT or β-mercaptoethanol)
-
Precast polyacrylamide gels (e.g., 4-20% gradient)
-
SDS-PAGE running buffer
-
Protein molecular weight standards
-
Staining solution (e.g., Coomassie Brilliant Blue or a PEG-specific stain like BaCl₂/Iodine).[17]
Procedure:
-
Sample Preparation: Mix equal volumes of the protein samples (bioconjugate and control, at ~1 mg/mL) and 2X Laemmli sample buffer.
-
Denaturation: Heat the samples at 95°C for 5 minutes.
-
Gel Loading: Load 10-15 µL of each sample and the molecular weight standards into the wells of the polyacrylamide gel.
-
Electrophoresis: Run the gel according to the manufacturer’s instructions until the dye front reaches the bottom.
-
Staining:
-
Remove the gel and wash it with deionized water.
-
Stain the gel using Coomassie blue for 1 hour or a specialized PEG stain. For PEGylated proteins, Coomassie staining may be faint.[18]
-
Destain the gel until protein bands are clearly visible against a clear background.
-
-
Analysis: Image the gel. A successful conjugation is indicated by the appearance of a band in the bioconjugate lane that has migrated slower (i.e., appears at a higher molecular weight) than the band in the unconjugated control lane.[13] Note that the apparent molecular weight of PEGylated proteins on SDS-PAGE is often significantly larger than the actual molecular weight.[12]
References
- 1. Mass Spectrometry Analysis [biosyn.com]
- 2. enovatia.com [enovatia.com]
- 3. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xceedmolecular.com [xceedmolecular.com]
- 5. Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. cellmosaic.com [cellmosaic.com]
- 12. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Loss of PEG chain in routine SDS-PAGE analysis of PEG-maleimide modified protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. confluore.com.cn [confluore.com.cn]
- 17. researchgate.net [researchgate.net]
- 18. Detection of PEGylated proteins in polyacrylamide gels by reverse staining with zinc and imidazole salts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Triazole Linkages from CuAAC Reactions
For researchers, scientists, and drug development professionals, the selection of a robust and stable linkage is a critical parameter in the design of bioconjugates, from antibody-drug conjugates (ADCs) to functionalized biomaterials. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," yields a 1,4-disubstituted 1,2,3-triazole linkage renowned for its exceptional stability. This guide provides an objective comparison of the triazole linkage's performance against other common bioconjugation linkages, supported by experimental data and detailed methodologies for stability assessment.
The 1,2,3-triazole ring is widely recognized as a highly stable aromatic heterocycle, rendering it an excellent and dependable linker in a multitude of applications.[1] In drug development, it often serves as a bioisostere for the amide bond due to its similar geometry and electronic properties, coupled with superior resistance to enzymatic cleavage.[2] Its inherent stability is a primary advantage of utilizing CuAAC for bioconjugation.[1]
Comparative Stability of Bioconjugation Linkages
The stability of a linkage is paramount, dictating the integrity of a bioconjugate in diverse chemical and biological environments. The triazole linkage formed via CuAAC exhibits remarkable resistance to a wide array of conditions. It is notably resistant to hydrolysis under both acidic and basic conditions, oxidation, and cleavage by proteases.[2][3] This robustness makes it a significant improvement over more labile linkages, such as esters or hydrazones, particularly in biological milieu.[1]
While direct quantitative, head-to-head comparisons of the stability of triazole linkages under identical stress conditions are not extensively documented—a testament to their inertness—a strong consensus from numerous studies underscores their exceptional stability. The following table summarizes the stability of the triazole linkage in comparison to other frequently used bioconjugation linkages.
| Linkage Type | General Stability | Conditions Leading to Cleavage | Half-life (approximate) |
| 1,2,3-Triazole (from CuAAC) | Very High | Generally inert to severe hydrolytic, oxidizing, and reducing conditions. Not susceptible to enzymatic cleavage by proteases.[2][3] | Not readily measurable under physiological conditions due to high stability. |
| Amide | High | Susceptible to enzymatic cleavage by proteases. Requires strong acidic or basic conditions for chemical hydrolysis. | ~7 years (pH 7, 25°C) |
| Ester | Moderate | Susceptible to hydrolysis, which can be catalyzed by acids, bases, or esterase enzymes. | ~6 days for certain esters (pH 7.4, 37°C), but varies widely with structure. |
| Hydrazone | pH-Dependent | Generally stable at neutral to basic pH but readily undergoes hydrolysis under acidic conditions (e.g., in endosomes or lysosomes). | ~2 hours for an acetylhydrazone (pD 7.0) |
| Oxime | Moderate to High | More stable towards hydrolysis than hydrazones but can be cleaved under acidic conditions. | Significantly more stable than hydrazones. |
| Thioether | Very High | Highly stable and resistant to hydrolysis and enzymatic cleavage. | Generally considered stable under physiological conditions. |
| Disulfide | Reductively Labile | Stable under typical physiological conditions but is readily cleaved in a reducing environment (e.g., intracellularly) by agents like glutathione (B108866). | Dependent on the redox environment. |
Experimental Protocols
To rigorously assess the stability of a linkage, forced degradation studies are the standard approach.[1][4] These studies involve subjecting the bioconjugate to a variety of stress conditions and analyzing for degradation over time, typically using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Protocol 1: General Procedure for Forced Degradation Study
This protocol provides a framework for assessing the stability of a triazole-linked bioconjugate.
1. Sample Preparation:
-
Prepare a stock solution of the triazole-linked compound of interest in a suitable solvent (e.g., water, Phosphate-Buffered Saline (PBS), or a co-solvent system if required for solubility). A typical starting concentration is 1 mg/mL.
2. Application of Stress Conditions:
-
Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at a controlled temperature (e.g., 60 °C).
-
Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at a controlled temperature (e.g., 60 °C).
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Reductive Stability: Incubate the sample with a biologically relevant reducing agent such as 10 mM glutathione (GSH) in a physiological buffer (e.g., PBS, pH 7.4) at 37 °C.
-
Thermal Stability: Incubate the sample in a neutral buffer (e.g., PBS, pH 7.4) at an elevated temperature (e.g., 60-80 °C).
-
Control: Maintain an unstressed sample in a neutral buffer at a low temperature (e.g., 4 °C) for comparison.
3. Time Points:
-
Collect aliquots of the stressed and control samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The time points should be adjusted based on the expected stability of the linkage.
4. Sample Analysis by HPLC-MS:
-
Quench the reaction if necessary (e.g., neutralize acidic or basic samples).
-
Analyze the samples using a suitable HPLC-MS method.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% formic acid is a typical mobile phase for good separation and ionization.
-
Detection: Monitor the disappearance of the parent compound and the appearance of any degradation products using both UV detection and mass spectrometry.
-
5. Data Analysis:
-
Quantify the peak area of the parent compound at each time point.
-
Calculate the percentage of the intact compound remaining versus time for each stress condition.
-
If degradation is observed, calculate the degradation rate constant and the half-life (t₁/₂) of the linkage under each condition.
Protocol 2: Evaluation of Enzymatic Stability
This protocol is designed to assess the susceptibility of a bioconjugate linkage to enzymatic cleavage.
1. Materials:
-
Purified enzyme of interest (e.g., a protease like Cathepsin B, or a generalist enzyme preparation like human serum).
-
Triazole-linked bioconjugate.
-
Appropriate assay buffer for the chosen enzyme (e.g., for Cathepsin B: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5).
2. Procedure:
-
Enzyme Activation: If required, pre-incubate the enzyme in the assay buffer as per the manufacturer's instructions.
-
Reaction Initiation: In a microcentrifuge tube, add the assay buffer and the bioconjugate to the desired final concentration (e.g., 1 mg/mL). Initiate the reaction by adding the activated enzyme.
-
Control Samples: Prepare control samples including the bioconjugate in the assay buffer without the enzyme, and the enzyme in the assay buffer without the bioconjugate.
-
Incubation: Incubate all samples at 37°C.
-
Time-Point Sampling: Withdraw aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Reaction Quenching: Stop the enzymatic reaction in the aliquots, for example, by adding a protease inhibitor or by precipitating the protein with an organic solvent like acetonitrile.
-
Analysis: Analyze the quenched samples by HPLC-MS to quantify the amount of intact bioconjugate remaining.
3. Data Interpretation:
-
Compare the degradation profile of the bioconjugate in the presence and absence of the enzyme to determine the enzymatic lability of the linkage. For the triazole linkage, no significant degradation is expected.
Visualizing Stability Assessment and Linkage Comparisons
To further elucidate the concepts discussed, the following diagrams illustrate the CuAAC reaction, a typical workflow for assessing linker stability, and a qualitative comparison of the stability of different bioconjugation linkages.
References
A Comparative Guide to PEG Linkers: "Hydroxy-Amino-bis(PEG2-propargyl)" vs. Homobifunctional Alternatives
In the landscape of bioconjugation, particularly for the development of targeted therapeutics like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), the choice of linker is a critical determinant of the final molecule's efficacy, stability, and pharmacokinetic profile. This guide provides a detailed comparison between a heterotrifunctional, branched linker, "Hydroxy-Amino-bis(PEG2-propargyl)," and conventional homobifunctional polyethylene (B3416737) glycol (PEG) linkers. This analysis is intended for researchers, scientists, and drug development professionals to make informed decisions in their bioconjugation strategies.
At a Glance: Key Differences
| Feature | Hydroxy-Amino-bis(PEG2-propargyl) | Homobifunctional PEG Linkers |
| Functionality | Heterotrifunctional (Three different reactive or potentially reactive groups) | Homobifunctional (Two identical reactive groups) |
| Architecture | Branched (3-arm) | Linear |
| Primary Conjugation Chemistry | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry" | Primarily N-hydroxysuccinimide (NHS) ester chemistry for amine-reactive linkers |
| Reaction Control | High degree of control, allows for sequential conjugations | Prone to self-conjugation and polymerization, typically a one-pot reaction |
| Linkage Stability | Forms a highly stable triazole linkage | Stability can vary; for example, amide bonds from NHS esters are generally stable, but the linkage is susceptible to hydrolysis prior to conjugation |
| Drug-to-Antibody Ratio (DAR) | Facilitates higher and more defined DARs | Can be more challenging to control the precise DAR |
| Hydrophilicity | The PEG components and tertiary amine increase water solubility | PEG chain enhances hydrophilicity |
Introduction to the Linkers
Hydroxy-Amino-bis(PEG2-propargyl) is a branched, 3-arm PEG derivative. It possesses a terminal hydroxyl group and two propargyl groups.[1][][3] The propargyl groups are terminal alkynes that readily participate in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form a stable triazole linkage with azide-modified molecules.[4][5] The hydroxyl group can be further derivatized, offering a third point of conjugation or modification.[1][6] This heterotrifunctional nature allows for the controlled, sequential attachment of different molecular entities.[1][7]
Homobifunctional PEG linkers are linear polymers with identical reactive groups at both ends.[8][9] A common example is Bis-NHS-(PEG)n, which has N-hydroxysuccinimide (NHS) esters at both termini. These linkers are widely used to crosslink molecules containing primary amines, such as the lysine (B10760008) residues on proteins, forming stable amide bonds.[10][11] While effective for various applications, the identical reactivity at both ends can lead to less controlled conjugation outcomes, including intramolecular crosslinking and polymerization.[][13]
Performance Comparison: A Deeper Dive
The choice between these linker types significantly impacts the development and performance of complex biologics. The branched architecture of linkers like Hydroxy-Amino-bis(PEG2-propargyl) can influence the pharmacokinetic properties of a conjugate, potentially increasing the hydrodynamic radius and extending in vivo half-life.[14] Furthermore, the ability to attach multiple payloads to a single linker can facilitate higher drug-to-antibody ratios (DARs) in ADCs, which can be beneficial for therapeutic efficacy.[][15]
The stability of the resulting conjugate is another critical factor. The triazole ring formed via click chemistry is exceptionally stable under physiological conditions, resistant to enzymatic and hydrolytic degradation.[16] In contrast, while the amide bond formed from NHS ester chemistry is stable, the NHS ester itself is susceptible to hydrolysis, which can reduce conjugation efficiency.[10][11]
The controlled, stepwise conjugation possible with a heterotrifunctional linker minimizes the risk of unwanted side products, leading to a more homogenous and well-defined final product.[17] This is a significant advantage in the manufacturing and regulatory approval of therapeutic molecules.
Experimental Protocols
Protocol 1: Bioconjugation using Hydroxy-Amino-bis(PEG2-propargyl) via Click Chemistry
This protocol outlines a general procedure for conjugating an azide-modified molecule (e.g., a small molecule drug) to a biomolecule (e.g., a protein) using Hydroxy-Amino-bis(PEG2-propargyl). This is a two-step process where the linker is first attached to the biomolecule, followed by the click reaction with the azide-modified payload.
Materials:
-
Hydroxy-Amino-bis(PEG2-propargyl)
-
Azide-modified molecule of interest
-
Biomolecule with a suitable functional group for initial linker attachment (e.g., a thiol group on a cysteine residue)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous DMSO or DMF
Procedure:
-
Derivatization of the Hydroxyl Group (Optional): If the hydroxyl group of the linker is to be used for initial conjugation, it must be activated. For example, it can be converted to a maleimide (B117702) for reaction with a thiol group on a protein.
-
Initial Conjugation to Biomolecule:
-
Dissolve the biomolecule in the reaction buffer.
-
Dissolve the activated Hydroxy-Amino-bis(PEG2-propargyl) linker in DMSO or DMF.
-
Add the linker solution to the biomolecule solution at a desired molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Remove excess, unreacted linker using a desalting column or dialysis.
-
-
Click Chemistry Reaction:
-
Prepare a fresh stock solution of the copper catalyst premix: CuSO4 and THPTA in water.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
To the solution of the linker-biomolecule conjugate, add the azide-modified molecule of interest.
-
Add the copper catalyst premix to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Allow the reaction to proceed for 1-4 hours at room temperature.
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography, to remove the catalyst and unreacted components.
-
Protocol 2: Protein Crosslinking using a Homobifunctional PEG-NHS Ester
This protocol describes a general method for conjugating a protein using a Bis-NHS-(PEG)n linker.[10]
Materials:
-
Bis-NHS-(PEG)n linker
-
Protein(s) to be conjugated in an amine-free buffer (e.g., PBS at pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1M Tris-HCl, pH 8.0, or 1M glycine
Procedure:
-
Material Preparation:
-
Protein Preparation:
-
Dissolve the protein in the conjugation buffer at a concentration of, for example, 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein).[10]
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Purification:
-
Remove excess reagent and byproducts by dialysis or using a desalting column.[10]
-
Visualizing the Processes
Experimental Workflow: Heterotrifunctional Linker Conjugation
References
- 1. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxy-Amino-bis(PEG2-propargyl), 2100306-77-0 | BroadPharm [broadpharm.com]
- 4. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 5. Protocol for Protein PEGylation [jenkemusa.com]
- 6. Hydroxy-Amino-bis(PEG2-propargyl), CAS 2100306-77-0 | AxisPharm [axispharm.com]
- 7. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 9. Homobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. broadpharm.com [broadpharm.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. Multi-Arm PEGs for ADCs [jenkemusa.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to Copper Sources for CuAAC Reactions with Hydroxy-Amino-bis(PEG2-propargyl)
For researchers, scientists, and drug development professionals leveraging click chemistry, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a pivotal tool for bioconjugation and the synthesis of complex molecules. The choice of the copper source is critical as it directly influences reaction efficiency, kinetics, and biocompatibility. This guide provides a comparative overview of various copper sources for the CuAAC reaction with a specific focus on PEGylated alkynes like "Hydroxy-Amino-bis(PEG2-propargyl)".
The CuAAC reaction is a highly efficient and regioselective method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage between an alkyne and an azide.[1] The catalytically active species is Cu(I), which can be introduced directly or generated in situ from a Cu(II) salt using a reducing agent.[2] For substrates like "Hydroxy-Amino-bis(PEG2-propargyl)", which are often used in bioconjugation and the development of PROTACs, the reaction conditions must be carefully optimized to ensure high yields while preserving the integrity of potentially sensitive biomolecules.[3][4][5][6][7]
Comparative Performance of Common Copper Sources
The selection of the copper source and the accompanying reagents is a crucial step in designing a successful CuAAC reaction. The following table summarizes the performance of commonly used copper sources based on data from model reactions and applications with similar PEGylated substrates.
| Copper Source | Typical System | Advantages | Disadvantages | Representative Yield (%) |
| CuSO₄·5H₂O | CuSO₄ / Sodium Ascorbate (B8700270) | Inexpensive, readily available, water-soluble, allows for in situ generation of Cu(I).[8] | Requires a reducing agent which can generate reactive oxygen species; may require a stabilizing ligand for optimal performance.[9] | ~80-95%[10] |
| CuI | CuI | Direct source of Cu(I), can be used in organic solvents. | Poor solubility in aqueous solutions, prone to oxidation to inactive Cu(II).[8][11] | ~95%[10] |
| CuBr | CuBr | Direct source of Cu(I). | Similar to CuI, has low solubility and is susceptible to oxidation.[12] | Variable, often lower than CuI or CuSO₄/ascorbate |
| Copper Nanoparticles | CuNPs | High catalytic activity, can sometimes be used in water without additional ligands.[10] | Can be more expensive, potential for leaching of copper ions. | High[10] |
| Heterogeneous Catalysts | e.g., Cu/SiO₂, Cu/Fe | Reusable, simplified product purification due to easy removal of the catalyst.[13][14] | May exhibit lower catalytic activity compared to homogeneous systems, potential for metal leaching. | 60-98%[13] |
Note: The yields presented are based on general literature data for CuAAC reactions and may vary depending on the specific azide, solvent, temperature, and ligand used. For PEGylated substrates, the use of a stabilizing ligand like THPTA or BTTAA is often recommended to enhance reaction speed and protect biomolecules.[15]
Experimental Protocols
Below are detailed methodologies for performing a CuAAC reaction to compare different copper sources with "Hydroxy-Amino-bis(PEG2-propargyl)".
Protocol 1: CuAAC using CuSO₄/Sodium Ascorbate (Homogeneous System)
This protocol is a general starting point for bioconjugation reactions in an aqueous environment.
Materials:
-
Hydroxy-Amino-bis(PEG2-propargyl)
-
Azide-containing molecule (e.g., an azide-modified protein or small molecule)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 20 mM in water)[8]
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)[8]
-
Tris((1-hydroxy-propyl-1H-1,2,3-triazol-4-yl)methyl)amine (THPTA) stock solution (e.g., 50 mM in water)[15]
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)
Procedure:
-
In a microcentrifuge tube, dissolve the Hydroxy-Amino-bis(PEG2-propargyl) (1.2 equivalents) and the azide-containing molecule (1.0 equivalent) in the reaction buffer.
-
Prepare the catalyst premix in a separate tube: combine the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA).[8] Let this mixture stand for 1-2 minutes at room temperature.[8]
-
Add the catalyst premix to the solution containing the alkyne and azide. The final concentration of copper is typically in the range of 50-250 µM.[12][16]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.[16]
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.[16]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or SDS-PAGE for protein conjugation).
-
Purify the product using a suitable method (e.g., size-exclusion chromatography or dialysis).
Protocol 2: CuAAC using CuI (Homogeneous System in Organic Solvent)
This protocol is suitable for reactions with small molecules that are soluble in organic solvents.
Materials:
-
Hydroxy-Amino-bis(PEG2-propargyl)
-
Azide-containing small molecule
-
Copper(I) iodide (CuI)
-
Solvent (e.g., DMF or a 1:1 mixture of t-BuOH/H₂O)[8]
Procedure:
-
In a reaction vial, dissolve the Hydroxy-Amino-bis(PEG2-propargyl) (1.0-1.2 equivalents) and the azide-containing molecule (1.0 equivalent) in the chosen solvent.[8]
-
Add CuI (typically 1-5 mol%).
-
Stir the reaction at room temperature for 1-12 hours.[8]
-
Monitor the reaction progress by TLC or LC-MS.[8]
-
Upon completion, dilute the reaction mixture with an appropriate solvent and wash with a copper-chelating solution (e.g., aqueous ammonia/ammonium chloride) to remove the copper catalyst.
-
Isolate the product by extraction and purify by column chromatography if necessary.
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying chemical transformation, the following diagrams have been generated.
Caption: Experimental workflow for a typical CuAAC bioconjugation reaction.
Caption: Simplified catalytic cycle of the CuAAC reaction.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A kinetics study of copper-catalysed click reactions in ionic liquids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. jenabioscience.com [jenabioscience.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 16. benchchem.com [benchchem.com]
Evaluating the Impact of PEGylation on Protein Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to a longer circulating half-life, increased stability, and reduced immunogenicity. However, the attachment of PEG chains can also impact the protein's biological activity, sometimes leading to a partial or significant loss of function due to steric hindrance or conformational changes. This guide provides a comparative analysis of the effects of PEGylation on protein activity, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions during drug development.
Data Presentation: Quantitative Comparison of Protein Activity
The impact of PEGylation on protein activity is highly dependent on the protein itself, the size and structure of the PEG molecule, and the site of attachment. The following tables summarize quantitative data from various studies, comparing the in vitro and in vivo activity of proteins before and after PEGylation.
| Protein | PEG Size (kDa) | Degree of PEGylation | In Vitro Activity (% of Non-PEGylated) | Key Findings |
| Interferon α-2a | 40 (branched) | Mono-PEGylated | 7% | Commercially known as Pegasys, the significant loss in in vitro activity is compensated by a vastly improved pharmacokinetic profile.[1] |
| Interferon α-2a | 20 | Mono-PEGylated | ED50: 50-300 pg/mL (vs. 7 pg/mL for non-PEGylated) | Demonstrates a size-dependent decrease in in vitro activity.[2] |
| Interferon α-2a | 2 x 20 | Di-PEGylated | ED50: 370-720 pg/mL | Further illustrates the trend of reduced in vitro activity with increased PEGylation.[2] |
| α-Chymotrypsin | 0.7, 2, 5 | 1-9 PEGs/molecule | kcat decreased by up to 50%; KM increased from 0.05 to 0.19 | Both catalytic efficiency and substrate affinity were negatively affected by the degree of PEGylation, but not significantly by PEG size.[3] |
| Consensus Interferon (C-IFN) | Not specified | Mono-PEGylated | ~88% | High retention of antiviral activity after mono-PEGylation.[4] |
| Recombinant Human Granulocyte Colony-Stimulating Factor (rhG-CSF) | Not specified | Mono-PEGylated | ~90% | High retention of cell proliferation activity after mono-PEGylation.[4] |
| Protein | PEG Size (kDa) | In Vivo Parameter | Non-PEGylated | PEGylated | Key Findings |
| Interferon α-2a | 20 | Half-life (hours) | 1.2 | 13.3 | Significant extension of circulating half-life.[2] |
| Interferon α-2a | 2 x 20 | Half-life (hours) | 1.2 | 25.4 | Di-PEGylation further increases the half-life.[2] |
| Interferon α-2a | 40 | Half-life (hours) | 1.2 | 34.1 | Demonstrates the impact of larger PEG chains on pharmacokinetics.[2] |
| Interferon α-2a | 60 | Half-life (hours) | 1.2 | 49.3 | The longest half-life was observed with the largest PEG molecule.[2] |
| Onc72 (Antimicrobial Peptide) | 5 | Elimination t1/2 (minutes) | 43 | 66 | PEGylation leads to a moderate increase in elimination half-life.[5] |
| Onc72 (Antimicrobial Peptide) | 20 | Elimination t1/2 (hours) | 0.72 | ~5.5 | A larger PEG results in a more substantial extension of the elimination half-life.[5] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for accurately assessing the impact of PEGylation on protein activity. Below are methodologies for key experiments.
Enzyme Kinetics Assay (Example: α-Chymotrypsin)
This protocol is adapted from studies on PEGylated α-chymotrypsin and is designed to determine the Michaelis-Menten kinetic parameters (kcat and KM).
Materials:
-
Native α-chymotrypsin
-
PEGylated α-chymotrypsin conjugates
-
Substrate: Suc-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPp-pNA)
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
Procedure:
-
Prepare Substrate Stock Solution: Dissolve Suc-AAPp-pNA in a minimal amount of DMSO and then dilute with the assay buffer to the desired stock concentration.
-
Prepare Enzyme Solutions: Prepare stock solutions of both native and PEGylated α-chymotrypsin in the assay buffer. Determine the protein concentration of each solution.
-
Set up the Assay Plate:
-
Add a series of substrate concentrations to the wells of the 96-well plate.
-
Include a blank for each substrate concentration containing only the assay buffer and substrate.
-
-
Initiate the Reaction: Add a fixed concentration of either native or PEGylated α-chymotrypsin to the wells to start the reaction. The final enzyme concentration should be chosen to ensure a linear rate of product formation for at least 10 minutes.
-
Measure Absorbance: Immediately place the plate in the microplate reader and measure the absorbance at 410 nm every minute for 10-20 minutes. The product, p-nitroaniline, has a strong absorbance at this wavelength.
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each substrate concentration from the linear portion of the absorbance vs. time plot.
-
Plot V0 against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the KM and Vmax values.
-
Calculate kcat by dividing Vmax by the enzyme concentration.
-
Receptor Binding Assay (General Protocol)
This protocol outlines the steps for a competitive radioligand binding assay to determine the binding affinity (Ki) of a PEGylated protein to its receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand (e.g., [125I]-labeled protein)
-
Native protein (unlabeled)
-
PEGylated protein (unlabeled)
-
Binding Buffer (e.g., PBS with 0.1% BSA)
-
Wash Buffer (e.g., cold PBS)
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Prepare Reagents: Dilute the cell membranes, radiolabeled ligand, and unlabeled proteins (native and PEGylated) to the desired concentrations in the binding buffer.
-
Set up the Assay Tubes:
-
Total Binding: Add cell membranes and radiolabeled ligand.
-
Nonspecific Binding: Add cell membranes, radiolabeled ligand, and a high concentration of unlabeled native protein (to saturate all specific binding sites).
-
Competition: Add cell membranes, radiolabeled ligand, and a range of concentrations of either the unlabeled native protein or the PEGylated protein.
-
-
Incubation: Incubate the tubes at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with cold wash buffer to remove any nonspecifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the nonspecific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
In Vivo Efficacy Study (Example: Antitumor Activity)
This protocol provides a general framework for evaluating the in vivo efficacy of a PEGylated therapeutic protein in a tumor-bearing mouse model.
Materials:
-
Tumor cell line
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Native therapeutic protein
-
PEGylated therapeutic protein
-
Vehicle control (e.g., saline or PBS)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Inoculate the mice subcutaneously with the tumor cells.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Grouping: Randomly assign the mice to different treatment groups (e.g., vehicle control, native protein, PEGylated protein).
-
Treatment Administration: Administer the treatments to the mice according to the desired dosing schedule (e.g., intravenously or subcutaneously, once or twice a week). The dose and schedule will depend on the specific protein and its pharmacokinetic properties.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
Study Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size, or after a specific treatment period.
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Compare the tumor growth inhibition between the different treatment groups.
-
Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed differences.
-
Visualizations
General Workflow for Evaluating PEGylated Protein Activity
Caption: A general workflow for the PEGylation of a protein and subsequent evaluation of its activity.
Interferon Signaling Pathway and Potential Impact of PEGylation
Caption: PEGylation may sterically hinder interferon's binding to its receptor, potentially reducing downstream signaling.
References
- 1. Zwitterlation mitigates protein bioactivity loss in vitro over PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enzymatic activity and thermal stability of PEG-α-chymotrypsin conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Properties and Pharmacokinetics of Temporarily PEGylated Onc72 Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Branched vs. Linear PEG Linkers in Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The architecture of polyethylene (B3416737) glycol (PEG) linkers is a critical design parameter in the development of bioconjugates, including antibody-drug conjugates (ADCs), and other drug delivery systems. The choice between a linear and a branched PEG linker can significantly influence a product's solubility, stability, pharmacokinetic profile, and ultimately, its therapeutic efficacy. This guide provides an objective comparison of branched and linear PEG linkers, supported by experimental data, to inform the selection of the optimal linker architecture for specific research and development applications.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data from comparative studies of linear and branched PEG linkers.
| Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) | Source |
| Unmodified HSA | - | 3.5 | [1] |
| Linear | 5 | 4.2 | [1] |
| Linear | 10 | 5.2 | [1] |
| Linear | 20 | 6.1 | [1] |
| Branched | 20 | 6.4 | [1] |
| HSA: Human Serum Albumin |
Table 2: Comparison of Hydrodynamic Radii of Polymeric Nanocarriers
| Linker Type | Polymer Molecular Weight (kDa) | Hydrodynamic Radius (nm) | Source |
| Linear | 12 | 5.42 ± 0.28 | [1] |
| Linear | 20 | 7.36 ± 0.20 | [1] |
| Four-Arm Branched | 20 | 6.83 ± 0.09 | [1] |
| Linear | 40 | 9.58 ± 0.35 | [1] |
| Four-Arm Branched | 40 | 9.25 ± 0.40 | [1] |
Table 3: Pharmacokinetic Parameters of TNF Nanobodies Conjugated with 40 kDa PEG
| PEG Architecture | Half-life (t½) in hours (species) | Clearance (CL) (mL/h/kg) (species) | Source |
| Linear (1 x 40 kDa) | 26.9 (rat), 35.7 (cynomolgus monkey) | 0.89 (rat), 0.53 (cynomolgus monkey) | [2] |
| Branched (2 x 20 kDa) | 43.1 (rat), 52.5 (cynomolgus monkey) | 0.54 (rat), 0.36 (cynomolgus monkey) | [2] |
| Branched (4 x 10 kDa) | 50.5 (rat), 62.1 (cynomolgus monkey) | 0.46 (rat), 0.31 (cynomolgus monkey) | [2] |
Table 4: In Vivo Efficacy of ADCs with Different Linker Architectures
| ADC Target | Linker Architecture | Tumor Model | Outcome | Source |
| CD30 | Branched PEG12-OH | Xenograft | Enhanced anti-tumor activity compared to non-PEGylated linker | [3] |
| Trastuzumab | Branched Polysarcosine and PEG | Xenograft | Improved efficacy over linear spacer configuration | [3] |
Key Performance Differences
Hydrodynamic Volume and Pharmacokinetics: Branched PEG linkers generally create a larger hydrodynamic volume compared to linear PEGs of the same molecular weight.[1] This increased size can lead to reduced renal clearance and a significantly longer in vivo half-life, as demonstrated in studies with PEGylated TNF nanobodies.[2] The superior pharmacokinetic profile of branched PEG conjugates is a key advantage in designing long-acting therapeutics.[2][] However, some studies suggest that for the same total molecular weight of the PEG adduct, there may not be a significant difference in the viscosity radii between branched and linear PEG-proteins, indicating that factors other than just size may contribute to the observed differences in circulation times.[5]
Drug Loading and Stability: Branched PEG linkers offer the potential for a higher drug-to-antibody ratio (DAR) in ADCs, as they provide multiple attachment points for drug molecules.[6] This can be particularly advantageous for delivering a higher concentration of a therapeutic payload to the target site.[6] The architecture of branched PEGs can also provide a superior shielding effect for the conjugated molecule, which can lead to increased stability and reduced immunogenicity.[][6]
Steric Hindrance and Biological Activity: The more complex and bulky structure of branched PEG linkers can sometimes lead to increased steric hindrance.[1] This can potentially interfere with the binding affinity of the conjugated biomolecule to its target receptor or affect the efficiency of enzymatic cleavage of the linker, which is necessary for drug release in some ADC designs.[1][7] The impact of steric hindrance is context-dependent and needs to be evaluated for each specific bioconjugate.[7]
Mandatory Visualizations
Caption: Structural comparison of linear and branched PEG linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
Safety Operating Guide
Proper Disposal of Hydroxy-Amino-bis(PEG2-propargyl): A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Hydroxy-Amino-bis(PEG2-propargyl). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and minimize environmental impact. Adherence to these guidelines is critical, supplementing, but not replacing, your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS).
Immediate Safety and Hazard Information
Hydroxy-Amino-bis(PEG2-propargyl) is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to prevent its release into the environment. All personnel handling this compound must be familiar with its hazards and the appropriate emergency procedures.
Key Hazard and Safety Data
| Property | Information | Source |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| GHS Precautionary Statements | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P273: Avoid release to the environment.P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth.P391: Collect spillage.P501: Dispose of contents/container to an approved waste disposal plant. | [1] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood. | [2] |
| First Aid Measures | Skin Contact: Immediately wash with copious amounts of water.[2]Eye Contact: Flush with copious amounts of water for at least 15 minutes, separating eyelids.[2]Inhalation: Move to fresh air.[2]Ingestion: Wash out mouth with water and seek immediate medical attention.[2] |
Standard Operating Procedure for Disposal
The primary directive for the disposal of Hydroxy-Amino-bis(PEG2-propargyl) is to treat it as hazardous chemical waste. It must be disposed of through an approved waste disposal plant and must never be poured down the drain.
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE) and Location : Before handling the waste, ensure you are wearing appropriate PPE as detailed in the table above. All waste handling should occur in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Waste Segregation and Collection :
-
Aqueous Waste : Collect all aqueous solutions containing Hydroxy-Amino-bis(PEG2-propargyl) in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical. It is advisable to use a dedicated container for this waste stream to avoid accidental mixing with incompatible chemicals.
-
Solid Waste : Collect any unused or expired solid Hydroxy-Amino-bis(PEG2-propargyl) in its original container or a sealed, labeled waste bag. This should then be placed within a larger, designated solid hazardous waste container.
-
Contaminated Labware :
-
Disposable Items : Pipette tips, tubes, and other disposable items that have come into contact with the compound should be placed in a designated solid hazardous waste container.
-
Non-disposable Glassware : Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol). The rinsate must be collected and disposed of as hazardous aqueous waste.
-
-
-
Waste Container Management :
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "Hydroxy-Amino-bis(PEG2-propargyl)," and the associated hazards (e.g., "Toxic," "Aquatic Hazard").
-
Storage : Store waste containers in a designated Satellite Accumulation Area (SAA). Ensure that incompatible waste types are segregated. The containers must be kept closed except when adding waste.
-
-
Disposal Request : Once the waste container is full or ready for disposal, follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EHS) department.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Cleanup Protocol
-
Alert Personnel : Immediately alert others in the vicinity.
-
Evacuate if Necessary : For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.
-
Control the Spill : If the spill is small and manageable, and you are trained to do so, proceed with cleanup.
-
Wear appropriate PPE, including gloves, goggles, and a lab coat.
-
Contain the spill using a chemical spill kit absorbent material.
-
Carefully collect the absorbent material using non-sparking tools and place it in a designated hazardous waste container.
-
-
Decontaminate the Area : Clean the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.
-
Report the Incident : Report the spill to your supervisor and your institution's EHS department, following all required reporting procedures.
Workflow and Logical Relationships
The following diagrams illustrate the proper disposal workflow for Hydroxy-Amino-bis(PEG2-propargyl) and the decision-making process for handling spills.
References
Essential Safety and Operational Guide for Handling Hydroxy-Amino-bis(PEG2-propargyl)
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with Hydroxy-Amino-bis(PEG2-propargyl). Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Safety Data Summary
Hydroxy-Amino-bis(PEG2-propargyl) is a bifunctional crosslinker. While specific toxicity data is limited, the available Safety Data Sheet (SDS) and data for structurally related compounds indicate potential hazards.[1]
GHS Classification:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
-
Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life.[1]
-
Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[1]
| Property | Information | Source Analogy |
| GHS Hazard Statements | H302: Harmful if swallowed.[1]H410: Very toxic to aquatic life with long lasting effects.[1] | Hydroxy-Amino-bis(PEG2-propargyl) MSDS[1] |
| GHS Precautionary Statements | P264: Wash skin thoroughly after handling.[1]P270: Do not eat, drink or smoke when using this product.[1]P273: Avoid release to the environment.[1]P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]P330: Rinse mouth.[1]P391: Collect spillage.[1]P501: Dispose of contents/container to an approved waste disposal plant.[1] | Hydroxy-Amino-bis(PEG2-propargyl) MSDS[1] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile or PVC), lab coat, and appropriate respiratory protection if working with powders or aerosols.[2][3][4] | Propargyl-PEG7-NHS ester[2], Propargyl bromide[3], N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl)[4] |
| First Aid Measures | Eye Contact: Remove contact lenses, flush eyes immediately with large amounts of water for at least 15 minutes, separating eyelids. Promptly call a physician.[1]Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[1]Inhalation: Move to fresh air. If breathing is difficult, administer CPR and seek medical attention.[2]Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician immediately.[1][5] | Hydroxy-Amino-bis(PEG2-propargyl) MSDS[1], Propargylamine SDS[5] |
Operational Plan: Step-by-Step Handling Procedure
All work with Hydroxy-Amino-bis(PEG2-propargyl) must be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[3][4]
Step 1: Preparation and PPE
-
Before handling, ensure you are wearing the appropriate personal protective equipment: a lab coat, safety goggles with side shields, and chemical-resistant gloves.[2]
-
Prepare your workspace within a certified chemical fume hood.
-
Have all necessary materials, including the chemical, solvents, reaction vessels, and waste containers, readily accessible within the hood.
Step 2: Aliquoting and Weighing
-
If the compound is a solid, handle it carefully to avoid generating dust.
-
Use a dedicated spatula and weighing paper.
-
Close the container tightly immediately after use.
Step 3: Dissolution and Reaction
-
When dissolving the compound, add the solvent slowly to avoid splashing.
-
If the reaction is exothermic, use an ice bath to control the temperature.
-
Keep all reaction vessels covered to the extent possible.
Step 4: Post-Reaction Quenching and Workup
-
If the reaction requires quenching, do so carefully and in a controlled manner.
-
During extraction and purification steps, continue to work within the fume hood.
Step 5: Decontamination
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., ethanol (B145695) or isopropanol) to decontaminate it.
-
Collect all cleaning materials as hazardous waste.[2]
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]
Disposal Plan: Step-by-Step Waste Management
Proper disposal is critical due to the high aquatic toxicity of this compound.[1] All waste must be treated as hazardous.
Step 1: Waste Segregation
-
Aqueous Waste: Collect all aqueous solutions containing Hydroxy-Amino-bis(PEG2-propargyl) in a designated, sealed, and clearly labeled hazardous waste container.[2] Do not mix with other waste streams unless permitted by your institution's safety office.
-
Solid Waste: Collect unused or expired solid product in its original container or a sealed, labeled bag and place it in the solid hazardous waste container.[2]
-
Contaminated Labware: Dispose of all single-use items (e.g., pipette tips, tubes, gloves, weighing paper) that have come into contact with the chemical in a designated solid hazardous waste container.[2]
Step 2: Decontamination of Reusable Glassware
-
Rinse non-disposable glassware with a suitable solvent (e.g., ethanol or isopropanol).
-
Collect the rinsate as hazardous aqueous waste.[2]
-
After the initial rinse, glassware can be washed according to standard laboratory procedures.
Step 3: Spill Management
-
In case of a spill, ensure the area is well-ventilated and you are wearing appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., sand or vermiculite).
-
Carefully collect the absorbent material and place it in the designated solid hazardous waste container.[2]
-
Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.[2]
Step 4: Waste Storage and Disposal
-
Keep all hazardous waste containers securely sealed and stored in a designated, secondary containment area while awaiting pickup.
-
Dispose of all waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[1]
Experimental Workflow and Safety Diagram
Caption: Workflow for safe handling and disposal of Hydroxy-Amino-bis(PEG2-propargyl).
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
